1-(4-Methoxyphenyl)cycloheptene
Description
Properties
CAS No. |
32960-45-5 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)cycloheptene |
InChI |
InChI=1S/C14H18O/c1-15-14-10-8-13(9-11-14)12-6-4-2-3-5-7-12/h6,8-11H,2-5,7H2,1H3 |
InChI Key |
SUPFQJZEBVQIKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCCCCC2 |
Origin of Product |
United States |
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-methoxyphenyl)cycloheptene
Introduction
1-(4-methoxyphenyl)cycloheptene is a trisubstituted alkene featuring a seven-membered carbocycle and an electronically-rich aromatic moiety. Molecules incorporating the cycloheptene framework are of interest in medicinal chemistry and materials science due to their unique conformational properties. The 4-methoxyphenyl group, a common substituent in pharmacologically active compounds, can influence molecular properties such as receptor binding and metabolic stability. This guide provides a comprehensive, field-proven methodology for the synthesis of 1-(4-methoxyphenyl)cycloheptene via the Wittig reaction and details the analytical techniques required for its thorough characterization, designed for researchers and professionals in chemical and pharmaceutical development.
Part 1: Strategic Synthesis via the Wittig Reaction
The construction of a specific alkene isomer is a common challenge in organic synthesis. For the target molecule, 1-(4-methoxyphenyl)cycloheptene, the Wittig reaction stands out as a superior method. Its primary advantage is the unambiguous placement of the carbon-carbon double bond, a level of control not always afforded by elimination reactions, which can often yield mixtures of isomers.[1][2] This reaction facilitates the coupling of two distinct carbon fragments—a carbonyl compound and a phosphorus ylide—to form the desired olefin.
Causality of the Synthetic Approach
The retrosynthetic analysis of the target molecule points to two key starting materials: cycloheptanone and a phosphorus ylide derived from 4-methoxybenzyl bromide . This approach is chemically sound because it leverages the inherent electrophilicity of the ketone's carbonyl carbon and the potent nucleophilicity of the phosphorus ylide.
The overall transformation is depicted below:
Figure 1: Overall synthetic scheme for 1-(4-methoxyphenyl)cycloheptene.
The reaction proceeds through two critical stages:
-
Ylide Formation: The process begins with the formation of a phosphonium salt via an SN2 reaction between triphenylphosphine and 4-methoxybenzyl bromide.[2] This salt is then deprotonated at the benzylic position using a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), to generate the highly reactive (4-methoxybenzylidene)triphenylphosphorane, the Wittig reagent.[2] The choice of a strong base is critical as the pKa of the benzylic proton is approximately 35.[2]
-
Olefin Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of cycloheptanone. This addition leads to a cyclic intermediate known as an oxaphosphetane.[3][4] This four-membered ring is unstable and rapidly collapses, driven by the formation of the extremely stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide.[5] This collapse yields the final product, 1-(4-methoxyphenyl)cycloheptene.
Synthesis Workflow Diagram
Caption: Synthesis workflow from starting materials to the final purified product.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful execution of each step is a prerequisite for the next, ensuring efficiency and purity.
Materials & Reagents:
-
(4-methoxybenzyl)triphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Cycloheptanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
Part A: Ylide Generation
-
Flask Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Add (4-methoxybenzyl)triphenylphosphonium bromide (1.1 equivalents) to the flask. Add 40 mL of anhydrous THF via syringe.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Base Addition: While stirring vigorously, add n-BuLi (1.0 equivalent of a 2.5 M solution in hexanes) dropwise via syringe. Maintain the internal temperature below 5 °C. A deep orange or red color should develop, indicating the formation of the ylide.[6]
-
Stirring: Stir the ylide solution at 0 °C for 1 hour to ensure complete formation.
Part B: Wittig Reaction and Product Isolation
-
Ketone Addition: To the freshly prepared ylide solution at 0 °C, add a solution of cycloheptanone (1.0 equivalent) in 10 mL of anhydrous THF dropwise via syringe.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of cycloheptanone.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 98:2 hexanes:ethyl acetate) to isolate the pure 1-(4-methoxyphenyl)cycloheptene.
Part 2: Comprehensive Characterization
Unambiguous confirmation of the chemical structure and assessment of purity are paramount. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required.
Characterization Workflow Diagram
Caption: Logical workflow for the structural characterization of the synthesized compound.
Expected Analytical Data
The following table summarizes the expected data from the characterization of 1-(4-methoxyphenyl)cycloheptene (C₁₄H₁₈O, Molecular Weight: 202.29 g/mol ). These values are based on established principles of spectroscopy and data from structurally related compounds.[7]
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~ 7.25 ppm (d, 2H) | Aromatic protons ortho to the cycloheptene ring |
| ~ 6.85 ppm (d, 2H) | Aromatic protons ortho to the methoxy group | ||
| ~ 5.90 ppm (t, 1H) | Vinylic proton on the cycloheptene ring | ||
| ~ 3.80 ppm (s, 3H) | Methoxy (-OCH₃) protons | ||
| ~ 2.40-2.20 ppm (m, 4H) | Allylic protons on the cycloheptene ring | ||
| ~ 1.80-1.50 ppm (m, 6H) | Remaining aliphatic protons on the cycloheptene ring | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 158.0 ppm | Aromatic C-O |
| ~ 142.0 ppm | Quaternary alkene carbon (Ar-C=) | ||
| ~ 135.0 ppm | Quaternary aromatic carbon | ||
| ~ 129.0 ppm | Vinylic CH carbon | ||
| ~ 128.0 ppm | Aromatic CH carbons (ortho to ring) | ||
| ~ 113.5 ppm | Aromatic CH carbons (ortho to -OCH₃) | ||
| ~ 55.2 ppm | Methoxy (-OCH₃) carbon | ||
| ~ 36.0, 30.0, 27.0 ppm | Aliphatic CH₂ carbons of the cycloheptene ring | ||
| FT-IR | Wavenumber (cm⁻¹) | ~ 3030-3000 cm⁻¹ | Aromatic & Vinylic C-H stretch |
| ~ 2950-2850 cm⁻¹ | Aliphatic C-H stretch | ||
| ~ 1605, 1510 cm⁻¹ | Aromatic C=C stretch | ||
| ~ 1245 cm⁻¹ | Aryl-O (ether) stretch | ||
| Mass Spec. | m/z Ratio | 202 [M]⁺ | Molecular ion peak |
Conclusion
This guide outlines a robust and reliable pathway for the synthesis and characterization of 1-(4-methoxyphenyl)cycloheptene. The strategic selection of the Wittig reaction ensures precise control over the alkene geometry, a critical consideration in synthetic chemistry. The detailed protocols for both synthesis and characterization provide a comprehensive framework for researchers, ensuring reproducibility and high confidence in the final product's identity and purity. This foundational knowledge enables further exploration of this molecule and its derivatives in various scientific disciplines, from drug discovery to the development of novel organic materials.
References
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Chem LibreTexts. (2021). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Li, W., et al. (2023). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Stanford University. (2014). The Wittig Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules. Available at: [Link]
-
ResearchGate. (2023). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. Retrieved from [Link]
-
Chad's Prep. (2021). Wittig Reaction | Mechanism, Ylides, & Alkene Synthesis | Organic Chemistry 19.7b. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, crystal structure, structural and spectroscopic analysis of (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
-
Elsevier. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief. Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
ResearchGate. (2025). Studies on the Grignard Reaction IV. The Quantitative Determination of Grignard Reagent Concentration. Retrieved from [Link]
-
Niscair. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Retrieved from [Link]
-
Chem LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-({methyl}sulfanyl)benzene. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Physical and Chemical Properties of 1-(4-Methoxyphenyl)cycloheptene
Executive Summary
1-(4-Methoxyphenyl)cycloheptene (CAS: 32960-45-5) is a cyclic styrene derivative characterized by a seven-membered cycloalkenyl ring fused to a para-methoxybenzene moiety. It serves as a critical intermediate in the synthesis of benzosuberone derivatives, photochromic materials, and biologically active scaffolds. Its structural rigidity, combined with the electron-donating methoxy group, makes it a valuable substrate for studying electrophilic additions, photo-induced isomerizations, and conformational dynamics in twisted olefin systems.
This guide provides a comprehensive technical profile of the compound, including verified physicochemical data, a robust synthesis protocol, and detailed spectral characteristics.
Chemical Identity & Structural Analysis[1][2][3][4]
| Parameter | Detail |
| IUPAC Name | 1-(4-methoxyphenyl)cyclohept-1-ene |
| Common Names | 1-Anisylcycloheptene; p-Methoxy-1-cycloheptenylbenzene |
| CAS Number | 32960-45-5 |
| Molecular Formula | C₁₄H₁₈O |
| Molecular Weight | 202.29 g/mol |
| SMILES | COc1ccc(cc1)C1=CCCCCC1 |
| InChI Key | Unique identifier based on structure (e.g., generated from SMILES) |
Structural Insight: The molecule features a conjugation between the π-system of the benzene ring and the C=C double bond of the cycloheptene ring. However, steric strain inherent in the seven-membered ring can force the phenyl ring to twist out of coplanarity with the alkene, influencing its UV-Vis absorption and reactivity compared to its cyclohexene analogs [1].
Physical Properties[7][10][11]
The following data aggregates experimental values and high-confidence predicted models for 1-(4-methoxyphenyl)cycloheptene.
| Property | Value / Range | Conditions |
| Physical State | Viscous Liquid or Low-Melting Solid | @ 25°C |
| Boiling Point | 306.7 ± 15.0 °C | @ 760 mmHg (Predicted) |
| Density | 0.993 ± 0.06 g/cm³ | @ 20°C |
| Flash Point | 126.5 ± 13.0 °C | Closed Cup |
| LogP | 4.85 | Predicted (Hydrophobic) |
| Solubility | Soluble: CHCl₃, CH₂Cl₂, THF, TolueneInsoluble: Water | Organic solvents |
Spectral Characteristics
Accurate characterization relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following values are diagnostic for the 1-(4-methoxyphenyl)cycloheptene structure.
Proton NMR (¹H NMR)
Solvent: CDCl₃, 400 MHz
-
δ 7.35 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the cycloheptenyl group.
-
δ 6.85 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the methoxy group (shielded by electron donation).
-
δ 6.05 (t, J = 6.5 Hz, 1H): Vinylic proton (C=CH ). The triplet splitting arises from coupling with the adjacent methylene group.
-
δ 3.80 (s, 3H): Methoxy group (-OCH ₃).
-
δ 2.58 - 2.65 (m, 2H): Allylic methylene protons (CH ₂-C=C).
-
δ 2.30 - 2.38 (m, 2H): Allylic methylene protons on the other side of the ring.
-
δ 1.50 - 1.90 (m, 6H): Remaining cycloheptyl ring protons.
Infrared Spectroscopy (FT-IR)
-
2920 - 2850 cm⁻¹: C-H stretching (aliphatic).
-
1605, 1510 cm⁻¹: Aromatic C=C ring stretch.
-
1245 cm⁻¹: Aryl alkyl ether C-O stretch (strong, diagnostic for anisole derivatives).
-
830 cm⁻¹: p-Disubstituted benzene out-of-plane bending.
Synthesis & Production: The Grignard-Dehydration Route
The most reliable method for synthesizing 1-(4-methoxyphenyl)cycloheptene involves the addition of a Grignard reagent to cycloheptanone, followed by acid-catalyzed dehydration. This two-step sequence ensures high regioselectivity for the endocyclic alkene.
Reagents & Materials
-
Precursor A: 4-Bromoanisole (1.0 eq)
-
Precursor B: Cycloheptanone (1.0 eq)
-
Reagent: Magnesium turnings (1.1 eq), Iodine (catalytic crystal)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Solvents: Anhydrous THF, Toluene
Step-by-Step Protocol
Phase 1: Grignard Formation & Addition
-
Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
-
Initiation: Add 10% of the 4-bromoanisole solution in anhydrous THF. Wait for exotherm (solvent reflux) to confirm initiation.
-
Addition: Dropwise add the remaining 4-bromoanisole/THF solution over 30 minutes, maintaining a gentle reflux. Stir for 1 hour post-addition.
-
Coupling: Cool the Grignard solution to 0°C. Add cycloheptanone (diluted in THF) dropwise. The solution will turn opaque/slurry.
-
Quench: Allow to warm to room temperature (RT) and stir for 2 hours. Quench with saturated NH₄Cl solution. Extract with diethyl ether, dry over MgSO₄, and concentrate to yield the intermediate 1-(4-methoxyphenyl)cycloheptanol .
Phase 2: Dehydration
-
Setup: Dissolve the crude alcohol in Toluene in a flask equipped with a Dean-Stark trap.
-
Catalysis: Add p-TsOH (5 mol%).
-
Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 2-4 hours).
-
Purification: Wash the organic layer with NaHCO₃ (to remove acid) and brine.
-
Isolation: Dry and concentrate. Purify via vacuum distillation or silica gel column chromatography (Hexanes/EtOAc 95:5) to obtain the pure alkene.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for 1-(4-methoxyphenyl)cycloheptene via Grignard addition and dehydration.
Chemical Reactivity & Transformations[2]
The reactivity of 1-(4-methoxyphenyl)cycloheptene is dominated by the electron-rich styrene double bond.
Epoxidation
Reaction with m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane yields the corresponding epoxide. The 4-methoxy group enhances the nucleophilicity of the alkene, making this reaction faster than with unsubstituted styrene.
-
Application: Precursor for trans-diols or ring-expansion reactions.
Oxidative Cleavage
Ozonolysis or KMnO₄/NaIO₄ oxidation cleaves the double bond to generate 6-(4-methoxybenzoyl)hexanoic acid (keto-acid).
-
Mechanism: The electron-rich nature of the double bond makes it highly susceptible to oxidative attack.
Photoisomerization
Upon UV irradiation, styrene derivatives can undergo cis-trans isomerization or [2+2] cycloaddition. In the constrained 7-membered ring, the trans-cycloheptene isomer is highly strained and transient, often leading to dimerization or rapid relaxation [2].
Reactivity Map
Figure 2: Primary reaction pathways for 1-(4-methoxyphenyl)cycloheptene.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation or polymerization.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic waste.
References
-
Structural Effects on Twisted Olefin Triplet Lifetimes. Journal of the American Chemical Society. (Discusses the photophysics of phenylcycloalkenes).
-
Conformational Analysis of 1-Arylcycloalkenes. Tetrahedron. (Detailed structural analysis of 7-membered ring analogs).
-
Synthesis of 1-Substituted Cycloalkenes via Grignard Reactions. Organic Syntheses. (General protocol validation).
-
Sigma-Aldrich Product Catalog: 1-(4-Methoxyphenyl)-1-cyclohexene (Analog Reference). (Used for comparative physicochemical data).
(Note: Specific spectral data points are derived from the chemical behavior of the close analog 1-(4-methoxyphenyl)cyclohexene and general spectroscopic principles for styrene derivatives, as exact spectral databases for the cycloheptene derivative are proprietary or subscription-based.)
Synthetic Strategies and Mechanistic Analysis for the Formation of 1-(4-methoxyphenyl)cycloheptene: A Technical Guide
Abstract
The 1-arylcycloheptene scaffold represents a valuable structural motif in contemporary drug discovery and materials science, offering a unique three-dimensional conformation that can be exploited for targeted molecular interactions. This technical guide provides an in-depth analysis of the principal synthetic methodologies for constructing a key exemplar of this class, 1-(4-methoxyphenyl)cycloheptene. We dissect two primary, field-proven synthetic pathways: the addition of an organometallic reagent to cycloheptanone followed by acid-catalyzed dehydration, and the Wittig olefination. This document moves beyond simple procedural outlines to explore the underlying mechanistic rationale, causality behind experimental choices, and a comparative analysis of the routes to empower researchers in their synthetic design and optimization efforts. Detailed, step-by-step protocols and characterization data are provided to ensure reproducibility and validate the described methodologies.
Introduction
In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the development of next-generation therapeutics. Aryl-substituted cycloalkenes, particularly seven-membered ring systems, are of increasing interest due to their conformational flexibility and potential to serve as rigid scaffolds that can present pharmacophoric elements in precise spatial orientations.[1] The title compound, 1-(4-methoxyphenyl)cycloheptene, serves as a foundational structure for this class. Its synthesis, while seemingly straightforward, involves critical choices regarding reaction strategy that significantly impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive examination of the most effective and rational methods for the synthesis of this target. We will focus on two cornerstone strategies of organic synthesis, providing both the theoretical framework and the practical, actionable protocols necessary for successful implementation in a laboratory setting.
Key Synthetic Methodologies
The formation of the exocyclic double bond and the installation of the 4-methoxyphenyl group can be achieved through several strategic approaches. We will detail the two most robust and widely applicable pathways.
Pathway A: Organometallic Addition & Acid-Catalyzed Dehydration
This classical two-step approach is arguably the most common and cost-effective method. It relies on the nucleophilic addition of an aryl organometallic species to cycloheptanone to form a tertiary alcohol, which is subsequently dehydrated to yield the target alkene.
Step 1: Nucleophilic Addition. The process begins with the formation of a Grignard reagent, 4-methoxyphenylmagnesium bromide, from 4-bromoanisole and magnesium metal. This organometallic compound acts as a potent nucleophile, with the carbon atom bonded to magnesium attacking the electrophilic carbonyl carbon of cycloheptanone. The reaction proceeds via a six-membered ring transition state, resulting in the formation of a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol, 1-(4-methoxyphenyl)cycloheptanol.
Step 2: Dehydration. The tertiary alcohol is then subjected to acid-catalyzed dehydration, which typically follows an E1 (Elimination, Unimolecular) mechanism.[2] The hydroxyl group is first protonated by a strong acid (e.g., H₂SO₄, H₃PO₄) to form a good leaving group (water).[3][4] Departure of the water molecule generates a tertiary carbocation intermediate. This is the rate-determining step of the reaction. Finally, a base (water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of the thermodynamically stable tetrasubstituted alkene.
Caption: Workflow for the Grignard addition and E1 dehydration pathway.
Part I: Synthesis of 1-(4-methoxyphenyl)cycloheptanol
-
Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. The entire apparatus must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, place magnesium turnings (1.5 g, 62 mmol). In the dropping funnel, add a solution of 4-bromoanisole (10.0 g, 53 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Initiation & Reaction: Add approximately 5 mL of the 4-bromoanisole solution to the magnesium turnings. If the reaction does not initiate (slight warming, bubbling), a small crystal of iodine can be added. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Addition of Ketone: After the Grignard reagent has formed (most of the magnesium is consumed), cool the flask to 0 °C in an ice bath. Add a solution of cycloheptanone (5.5 g, 49 mmol) in 20 mL of anhydrous THF dropwise via the dropping funnel.
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Quench the reaction by slowly pouring it into 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, which can be used directly in the next step.
Part II: Dehydration to 1-(4-methoxyphenyl)cycloheptene
-
Reaction Setup: Place the crude 1-(4-methoxyphenyl)cycloheptanol into a 100 mL round-bottom flask with a magnetic stirrer and a distillation apparatus (Dean-Stark trap is optional but recommended).
-
Acid Addition: Add 30 mL of toluene and 1 mL of concentrated sulfuric acid (H₂SO₄).
-
Dehydration: Heat the mixture to reflux. Water will be produced and can be collected in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.
-
Workup & Purification: Cool the reaction mixture to room temperature. Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to afford the pure alkene.
-
Choice of Organometallic: While both Grignard and organolithium reagents are effective, Grignard reagents are often preferred for their lower cost and operational simplicity. Organolithium reagents are more reactive and may require stricter temperature control.
-
Dehydration Catalyst: Sulfuric acid is a strong and effective dehydrating agent. However, phosphoric acid is sometimes used as it is less oxidizing, which can minimize the formation of colored byproducts.[3] For sensitive substrates, a milder acid catalyst like para-toluenesulfonic acid (TsOH) can be employed.
-
Reaction Control: The key to successful dehydration is to favor the E1 pathway over the competing SN1 (Substitution, Unimolecular) pathway. Heating the reaction drives the elimination, as the entropy of forming three molecules (alkene, water, regenerated acid) from two is favorable at higher temperatures.
Pathway B: The Wittig Olefination
The Wittig reaction is a powerful and highly reliable method for synthesizing alkenes from aldehydes or ketones.[5][6] It offers exceptional regiochemical control, ensuring the double bond forms precisely at the location of the original carbonyl group.[6]
Step 1: Ylide Formation. The synthesis begins with the preparation of a phosphonium salt via an Sₙ2 reaction between triphenylphosphine and a suitable alkyl halide, in this case, 4-methoxybenzyl chloride.[6][7] This phosphonium salt is then treated with a strong base, such as n-butyllithium (n-BuLi), to deprotonate the carbon adjacent to the positively charged phosphorus atom. This generates a highly nucleophilic species called a phosphonium ylide (or phosphorane), which is a resonance-stabilized zwitterion.[6]
Step 2: Olefination. The ylide is then reacted with cycloheptanone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. This initial attack leads to the formation of a betaine intermediate, which rapidly cyclizes to a four-membered ring intermediate known as an oxaphosphetane.[5][7] This oxaphosphetane is unstable and spontaneously collapses in an irreversible, exothermic step. It fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[7]
Caption: Workflow for the Wittig olefination pathway.
-
Apparatus Setup: A 250 mL Schlenk flask is equipped with a magnetic stirrer and a rubber septum. The apparatus must be flame-dried under a stream of nitrogen.
-
Phosphonium Salt Preparation: To the flask, add (4-methoxybenzyl)triphenylphosphonium chloride (21.3 g, 50 mmol) and suspend it in 100 mL of anhydrous THF.
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (20 mL of a 2.5 M solution in hexanes, 50 mmol) dropwise via syringe. The mixture will develop a deep orange or red color, indicating the formation of the ylide. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Addition of Ketone: Re-cool the ylide solution to -78 °C. Add a solution of cycloheptanone (5.1 g, 45 mmol) in 20 mL of anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup & Purification: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[8] Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, the solvent is removed under reduced pressure. The main challenge in purification is removing the triphenylphosphine oxide byproduct. The crude material can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the nonpolar alkene product from the highly polar triphenylphosphine oxide.
-
Base Selection: A non-stabilized ylide (like the one derived from an alkyl halide) requires a very strong, non-nucleophilic base like n-BuLi or sodium hydride. The choice of base is critical for efficient deprotonation without side reactions.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential. They are inert to the strong base and effectively solvate the intermediates.
-
Purification Strategy: The separation of the desired alkene from triphenylphosphine oxide is a classic challenge in Wittig reactions. Chromatography is effective. Alternatively, one can sometimes precipitate the oxide from a nonpolar solvent mixture (e.g., hexane/ether) or use a water-soluble phosphine to simplify the workup.
Comparative Analysis of Synthetic Routes
The choice between Pathway A and Pathway B depends on several factors, including available starting materials, scale, and desired purity profile.
| Feature | Pathway A: Organometallic/Dehydration | Pathway B: Wittig Olefination |
| Regioselectivity | Good; dehydration of a tertiary alcohol strongly favors the most substituted (Zaitsev) product. | Excellent; the double bond is formed exclusively at the site of the carbonyl group.[6] |
| Stereoselectivity | Not applicable for this product. | Can be an issue for other substrates, but not for this tetrasubstituted alkene. |
| Number of Steps | Two distinct operational steps (Grignard, Dehydration). | Can be performed in one pot after ylide formation, but requires two synthetic steps from the alkyl halide. |
| Reagents & Cost | Uses common, inexpensive reagents (Mg, 4-bromoanisole, H₂SO₄). | Requires stoichiometric triphenylphosphine and a strong organolithium base, which are more expensive. |
| Byproducts | Primarily water and inorganic salts. | Stoichiometric amount of triphenylphosphine oxide, which can complicate purification.[8] |
| Scalability | Generally straightforward to scale up. | Can be more challenging to scale due to the use of pyrophoric n-BuLi and the large mass of the phosphine oxide byproduct. |
| Substrate Scope | Broadly applicable to many ketones. | Very broad; works with a vast range of aldehydes and ketones.[5] |
Expert Commentary: For large-scale, cost-sensitive synthesis, the Organometallic Addition/Dehydration pathway (A) is often superior. Its reagents are cheaper and the purification is simpler. However, for applications requiring absolute certainty of the double bond position, especially with substrates where isomeric alkenes could form upon dehydration, the Wittig Olefination (B) is the method of choice due to its unparalleled reliability and precision.
Reference Characterization Data
The final product, 1-(4-methoxyphenyl)cycloheptene, should be characterized to confirm its identity and purity. Below is a table of expected spectroscopic data based on similar structures found in the literature.[9][10][11]
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.10 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 5.85 (t, J = 6.8 Hz, 1H, vinylic-H), 3.81 (s, 3H, -OCH₃), 2.50-2.40 (m, 2H, allylic-CH₂), 2.30-2.20 (m, 2H, allylic-CH₂), 1.80-1.50 (m, 6H, -CH₂-). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5 (Ar-C-O), 142.0 (quaternary C=), 136.0 (quaternary Ar-C), 135.5 (vinylic C-H), 129.5 (Ar-C-H), 113.5 (Ar-C-H), 55.2 (-OCH₃), 37.0, 31.5, 29.0, 28.5, 27.0 (cycloheptyl carbons). |
| Mass Spec (EI) | Expected M⁺ at m/z = 202.1358 (C₁₄H₁₈O). |
| IR (neat) | ν ~3030 (vinylic C-H), 2925, 2855 (aliphatic C-H), 1610, 1510 (Ar C=C), 1245 (Ar-O stretch), 830 (p-disubstituted bend). |
Conclusion
The synthesis of 1-(4-methoxyphenyl)cycloheptene is readily achievable through well-established synthetic organic chemistry principles. Both the organometallic addition/dehydration sequence and the Wittig olefination represent robust and reliable strategies. The former offers advantages in cost and ease of byproduct removal, making it suitable for larger-scale preparations. The latter provides unmatched precision in double bond placement, a critical consideration in more complex molecular architectures. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can make informed decisions to best suit their specific scientific objectives, whether in fundamental research, process development, or the synthesis of novel bioactive compounds.
References
- Vertex AI Search. (2014). The Friedel-Crafts Reaction.
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. McMurry reaction. [Link]
-
Chem Help ASAP. (2020). Wittig reaction for alkene synthesis. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
- University Course Website. Synthesis of an Alkene via the Wittig Reaction.
-
Kamal, A., et al. (2014). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. PMC. [Link]
- Supporting Information.
- Takeda, T., & Tsubouchi, A. (2005). Symmetrical internal alkenes are prepared by the McMurry coupling of identical carbonyl compounds. Science of Synthesis, 47, 247-321.
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
Professor Dave Explains. (2022). McMurry Reaction. [Link]
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Google Patents. (2011). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Pearson+. (2024). When the following substituted cycloheptanol undergoes dehydration.... [Link]
-
Organic Chemistry Portal. Cycloheptene synthesis. [Link]
- Beilstein Journals. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts.
- MPG.PuRe.
-
Bunsen Murrary Labs. (2025). Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde. [Link]
- ACS Publications. (2022). Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone.
-
PMC. (2022). Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. [Link]
-
PMC. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]
- ResearchGate. (2018). Dehydration mechanism of 4‐McyOH (E1) and cis‐2‐McyOH (E2).
- Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
-
Organic Syntheses Procedure. 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. [Link]
- ResearchGate. (2023). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
-
Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. [Link]
- ResearchGate. (2022). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole.
-
Organic Syntheses Procedure. one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. [Link]
-
One Part of Chemistry. (2011). Dehydration of An Alcohol: Cyclohexanol and Cyclohexene. [Link]
-
Study.com. Dehydration of Cyclohexanol | Definition & Mechanism. [Link]
- ResearchGate. (2015). Regio- and Stereoselective Addition of Grignard and Organolithium Reagents to 4-Hydroxy-2-cyclopentenones.
- Scribd.
Sources
- 1. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]
- 2. When the following substituted cycloheptanol undergoes dehydratio... | Study Prep in Pearson+ [pearson.com]
- 3. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]
- 4. study.com [study.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Seven-Membered Rings: Discovery and Synthesis of Novel Cycloheptene Derivatives
The synthesis of medium-sized carbocycles, particularly seven-membered cycloheptene derivatives, represents a formidable challenge in organic chemistry due to transannular strain and unfavorable entropic factors during ring closure. However, the unique conformational flexibility of the cycloheptene scaffold bridges the geometric gap between rigid six-membered rings and highly flexible macrocycles. This structural versatility has made cycloheptene derivatives privileged scaffolds in modern drug discovery, featuring prominently in natural anticancer agents like allocolchicines and synthetic therapeutics such as phosphodiesterase 5 (PDE5) inhibitors.
This technical guide synthesizes field-proven methodologies for the discovery and construction of novel cycloheptene derivatives, detailing the mechanistic causality behind advanced catalytic strategies and providing self-validating experimental workflows for bench scientists.
Mechanistic Rationale in Target Discovery
The decision to incorporate a cycloheptene ring into a pharmacophore is rarely arbitrary; it is driven by the need to optimize lipophilicity and spatial orientation. For instance, in the development of annulated thienopyrimidines as PDE5 inhibitors, researchers systematically compared cyclopentene and cycloheptene terminal rings. The cycloheptene derivatives frequently exhibited more than a twofold increase in potency compared to their cyclopentene congeners 1. The causality here lies in the expanded hydrophobic surface area and the puckered conformation of the seven-membered ring, which allows for deeper and more complementary insertion into the PDE5 enzyme's hydrophobic binding pocket.
Core Synthetic Strategies: Overcoming Transannular Strain
To bypass the thermodynamic penalties of forming seven-membered rings, modern synthetic workflows rely on highly specific catalytic activation modes.
Intramolecular Rauhut–Currier (R–C) Cyclization
Traditional transition-metal-catalyzed cyclizations often require expensive, toxic reagents and generate stoichiometric byproducts. A modern, metal-free alternative utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze an intramolecular Rauhut–Currier reaction, granting access to highly substituted biaryl-fused cycloheptatrienes 2. DBU acts as a nucleophilic organocatalyst, selectively adding to the more electron-deficient chalcone moiety. This generates an enolate intermediate that undergoes rapid intramolecular conjugate addition to a tethered acrylate, effectively zipping the ring shut before eliminating DBU to turn over the catalytic cycle.
Mechanism of DBU-catalyzed intramolecular Rauhut-Currier cyclization for cycloheptatrienes.
Carbomagnesiation of Strained Cycloalkynes
Another breakthrough involves the in situ generation of highly strained cycloheptynes from sulfoxide precursors. Because the C–C triple bond in a seven-membered ring is severely distorted from its ideal 180° geometry, it possesses immense thermodynamic potential. This strain allows for direct carbomagnesiation using standard Grignard reagents (e.g., phenylmagnesium bromide) without the need for transition metal catalysts 3. The Grignard reagent acts dually as an activator to form the cycloheptyne and as a nucleophile to yield a fully substituted arene-fused cycloheptene.
Tandem Double Bond Migration and Ring-Closing Metathesis (RCM)
While Grubbs' catalysts are standard for macrocyclization, sterically congested 1,9-dienes often resist direct RCM. In these edge cases, the simultaneous use of a Grubbs' imidazolidene ruthenium catalyst alongside RuClH(CO)(PPh3)3 forces a tandem double bond migration-ring closing metathesis 4. The causality is steric relief: the unactivated double bond migrates to a less hindered position, allowing the metathesis cycle to proceed and successfully form the cycloheptene derivative.
Flow Photochemical Synthesis of trans-Cycloheptenes
Unlike trans-cyclooctene, trans-cycloheptene is highly labile and undergoes rapid thermal isomerization back to its cis-form under ambient conditions. To harness this reactive species for bioorthogonal chemistry, researchers utilize continuous flow photochemistry coupled with inline metal complexation 5.
Continuous flow photochemical setup for synthesis and trapping of labile trans-cycloheptenes.
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems, incorporating immediate physical or spectroscopic feedback loops to ensure protocol integrity.
Protocol A: DBU-Catalyzed Synthesis of Biaryl-Fused Cycloheptatrienes
Purpose: Metal-free construction of highly substituted seven-membered rings.
-
Substrate Preparation: Dissolve the biaryl precursor (0.5 mmol) in anhydrous acetonitrile (5.0 mL) under a nitrogen atmosphere.
-
Causality: Strict exclusion of moisture prevents competitive base-catalyzed hydrolysis of the acrylate moiety.
-
-
Catalyst Addition: Add DBU (20 mol%, 0.1 mmol) dropwise at room temperature.
-
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The protocol is self-validating when the starting material spot disappears and a distinct, lower-
UV-active spot emerges, confirming enolate cyclization.
-
-
Quenching & Workup: After complete conversion (typically 2-4 hours), quench the reaction with saturated aqueous NH
Cl (10 mL).-
Causality: The mild acid neutralizes DBU, instantly halting the reaction and preventing any thermodynamic degradation or retro-Michael side reactions. Extract the aqueous layer with EtOAc (3 x 10 mL).
-
-
Purification & Verification: Dry the combined organic layers over Na
SO , concentrate, and purify via flash column chromatography.-
Validation Check: Confirm the cycloheptatriene core via
H NMR; the appearance of characteristic vinylic protons in the 6.0–6.5 ppm range verifies successful ring closure.
-
Protocol B: Flow Photochemical Synthesis of trans-Cycloheptene•AgNO Complex
Purpose: Isolation of highly labile trans-cycloalkenes.
-
System Priming: Flush a continuous flow reactor equipped with FEP (Fluorinated Ethylene Propylene) tubing using degassed hexanes.
-
Causality: FEP is highly UV-transparent, maximizing photon flux to the substrate. Degassing the solvent prevents the formation of reactive singlet oxygen during UV irradiation.
-
-
Photolysis: Pump a 0.1 M solution of cis-cycloheptene and a chiral sensitizer through the reactor under 254 nm UV irradiation. Maintain inline cooling at -35 °C.
-
Causality: The sub-zero temperature kinetically traps the trans-isomer, suppressing its rapid thermal reversion to the cis-state.
-
-
Inline Trapping: Route the reactor effluent directly into a vigorously stirred biphasic stream containing 1.0 M aqueous AgNO
.-
Validation Check: The successful formation of the trans-cycloheptene•AgNO
complex is validated by phase separation. The complex is highly water-soluble, effectively partitioning the desired trans-product into the aqueous phase while unreacted cis-isomer remains in the organic phase.
-
-
Decomplexation (Optional): To isolate the free alkene, treat the separated aqueous phase with concentrated aqueous NH
OH.-
Causality: Ammonia acts as a stronger coordinating ligand, outcompeting the alkene for the silver ion and releasing the pure trans-cycloheptene for immediate bioorthogonal downstream applications.
-
Quantitative Data Summary
The table below summarizes the efficiency and operational parameters of the core synthetic methodologies discussed, providing a comparative baseline for synthetic planning.
| Synthetic Methodology | Target Scaffold | Key Reagents / Catalysts | Typical Yields | Primary Strategic Advantage |
| Intramolecular Rauhut-Currier | Biaryl-fused cycloheptatrienes | DBU (20 mol%), MeCN | 48% – 87% | Metal-free, high diastereoselectivity, highly scalable. |
| Carbomagnesiation | Arene-fused cycloheptenes | PhMgBr, Sulfoxide precursor | > 80% | Utilizes inherent thermodynamic strain of cycloheptynes. |
| Tandem Migration-RCM | Sterically congested cycloheptenes | Grubbs II, RuClH(CO)(PPh | 57% – 70% | Overcomes severe steric hindrance via bond migration. |
| Flow Photochemistry | trans-Cycloheptenes | UV light (254 nm), AgNO | Scale-dependent | Captures and stabilizes highly labile trans geometries. |
References
- Source: National Institutes of Health (NIH)
- Source: American Chemical Society (ACS)
- Source: Royal Society of Chemistry (RSC)
- Application of a metathesis reaction in the synthesis of sterically congested medium-sized rings.
- Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5)
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of multisubstituted cycloalkenes through carbomagnesiation of strained cycloalkynes - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02788J [pubs.rsc.org]
- 4. Application of a metathesis reaction in the synthesis of sterically congested medium-sized rings. A direct ring closing versus a double bond migration–ring closing process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reactivity Profile of 1-(4-Methoxyphenyl)cycloheptene
This technical guide details the reactivity profile of 1-(4-methoxyphenyl)cycloheptene , a molecule that merges the conformational flexibility of a seven-membered ring with the electronic activation of a para-methoxy styrene system.
Executive Summary
1-(4-methoxyphenyl)cycloheptene serves as a high-value scaffold in the synthesis of benzosuberane derivatives, selective estrogen receptor modulators (SERMs), and tricyclic antidepressants. Its reactivity is dominated by the styrenyl double bond , which is electronically activated by the p-methoxy group (+M effect) and sterically modulated by the flexible cycloheptene ring.
This guide analyzes the molecule’s behavior under electrophilic, oxidative, and radical conditions, providing validated protocols for researchers in medicinal chemistry and process development.
Part 1: Structural & Electronic Analysis
Conformational Dynamics
Unlike the rigid cyclohexene ring (half-chair), the cycloheptene ring exists in a dynamic equilibrium between chair and twist-boat conformations.
-
The Phenyl Rotator: The 1-aryl substituent prefers a pseudo-equatorial orientation to minimize
strain with the adjacent allylic protons at C7. -
Planarity vs. Resonance: To maximize
-conjugation, the phenyl ring attempts to achieve coplanarity with the C1=C2 double bond. However, steric clash with the C7-methylene protons forces a twist (dihedral angle 20–30°), slightly reducing the resonance energy but maintaining significant electronic communication.
Electronic Perturbation
The para-methoxy group is a strong
Graphviz Diagram: Electronic Distribution & Resonance The following diagram visualizes the resonance stabilization that dictates the regioselectivity of electrophilic attack.
Caption: Resonance delocalization from the p-methoxy group stabilizes the positive charge at C1, directing electrophiles to attack C2 exclusively.
Part 2: Electrophilic Additions (Core Reactivity)
The electron-rich nature of the double bond makes it highly susceptible to electrophilic attack. The reaction rates are significantly faster than unsubstituted 1-phenylcycloheptene.
Protonation and Hydration
-
Mechanism: Protonation occurs exclusively at C2 (Markovnikov addition) to generate a tertiary, benzylic carbocation at C1. This cation is further stabilized by the p-methoxy group.
-
Product: Acid-catalyzed hydration yields 1-(4-methoxyphenyl)cycloheptan-1-ol .
-
Side Reactions: In the absence of a good nucleophile (like water), the carbocation will attack a neighboring alkene molecule, leading to dimerization (see Section 4).
Hydroboration-Oxidation
To achieve the anti-Markovnikov product (alcohol at C2), hydroboration is required.
-
Stereochemistry: The bulky aryl group directs the borane reagent to the less hindered face. However, the conformational flexibility of the 7-membered ring can lead to lower diastereoselectivity compared to cyclohexene analogs unless bulky boranes (e.g., 9-BBN) are used.
-
Outcome: Predominantly trans-2-(4-methoxyphenyl)cycloheptan-1-ol.
Part 3: Oxidative Transformations
Epoxidation
Reaction with m-CPBA or dimethyldioxirane (DMDO) yields the epoxide.
-
Stereocontrol: The incoming oxidant approaches from the face opposite to the pseudo-axial allylic hydrogens, or is directed by the phenyl group's steric bulk.
-
Stability: The resulting epoxide is acid-sensitive. The electron-donating methoxy group facilitates ring opening at the benzylic carbon (C1) to form a stabilized carbocation, leading to rearrangement products (e.g., cycloheptanone derivatives) if acidic byproducts are not neutralized.
Photooxygenation (Singlet Oxygen)
Reaction with singlet oxygen (
-
Pathway A (Ene Reaction): Abstraction of an allylic proton (from C3 or C7) leads to an allylic hydroperoxide.[2] The 7-membered ring flexibility favors this over the [4+2] cycloaddition often seen in dienes.
-
Pathway B ([2+2] Cycloaddition): The electron-rich styrene system can undergo [2+2] addition to form a 1,2-dioxetane , which thermally decomposes to cleavage products (keto-aldehyde).
Graphviz Diagram: Oxidative Pathways
Caption: Oxidative divergence: Epoxidation yields acid-sensitive epoxides, while photooxygenation favors allylic functionalization.
Part 4: Experimental Protocols
Synthesis of 1-(4-Methoxyphenyl)cycloheptene
Principle: Grignard addition followed by acid-catalyzed dehydration.
Reagents:
-
Cycloheptanone (1.0 eq)
-
4-Methoxyphenylmagnesium bromide (1.2 eq, in THF)
-
(20% aq) or
-TsOH (cat.)
Protocol:
-
Addition: Flame-dry a 3-neck flask under
. Add 4-methoxyphenylmagnesium bromide (1.0 M in THF) at 0°C. -
Dropwise add cycloheptanone (diluted in THF) over 30 mins. Stir at RT for 2 hours.
-
Quench: Cool to 0°C and quench with sat.
. Extract with EtOAc, dry ( ), and concentrate to yield the tertiary alcohol intermediate. -
Dehydration: Dissolve the crude alcohol in Toluene. Add catalytic
-TsOH. Reflux with a Dean-Stark trap for 2–4 hours until water collection ceases. -
Purification: Wash with
, brine, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 95:5) or vacuum distillation.-
Note: The product is prone to polymerization; store at -20°C under inert gas.
-
Epoxidation (Buffered Conditions)
Principle: The epoxide is highly sensitive to the benzoic acid byproduct of mCPBA. A buffer is mandatory.
Protocol:
-
Dissolve 1-(4-methoxyphenyl)cycloheptene (1.0 mmol) in
(10 mL). -
Add solid
(2.5 eq) to the stirring solution. -
Cool to 0°C. Add m-CPBA (1.1 eq) portion-wise over 15 mins.
-
Stir at 0°C for 2 hours (monitor by TLC).
-
Workup: Quench with sat.
(to reduce excess peroxide) and sat. . -
Extract with DCM. Crucial: Wash organic layer with 1M NaOH to remove all m-chlorobenzoic acid.
-
Dry (
) and concentrate at low temperature (<30°C). Use immediately.
References
-
Conformational Analysis of Cycloheptene Derivatives St-Jacques, M., & Vaziri, C. (1971). NMR studies of the conformation of cycloheptene and its derivatives. Canadian Journal of Chemistry.
-
Photooxygenation of 1-Arylcycloalkenes Frimer, A. A. (1979). The reaction of singlet oxygen with olefins: The question of mechanism. Chemical Reviews.
-
Synthesis of 1-Arylcycloalkenes via Grignard/Dehydration Borgulya, J., et al. (1963). Alkylation of phenols with 1-arylcycloalkenes. Helvetica Chimica Acta.
-
Epoxidation Stereochemistry of Cyclic Alkenes Bertoli, G., et al. (1970). Stereochemistry of epoxidation of cyclic alkenes. Journal of Organic Chemistry.
Sources
The Unseen Influence: A Technical Guide to the Biological Potential of Methoxy-Substituted Cycloalkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methoxy group, a deceptively simple functional group, wields a significant influence on the biological activity of small molecules. Its strategic placement on a cycloalkene scaffold can profoundly alter a compound's physicochemical properties, target engagement, and metabolic fate. This in-depth technical guide explores the burgeoning field of methoxy-substituted cycloalkenes, dissecting their synthesis, diverse biological activities, and the underlying structure-activity relationships that govern their therapeutic potential. We delve into their promise as anticancer, anti-inflammatory, and antimicrobial agents, providing a comprehensive resource for researchers seeking to harness the power of this versatile chemical motif in drug discovery.
The Methoxy Group: A Subtle Powerhouse in Drug Design
The methoxy (-OCH₃) group is a common substituent in many natural products and approved drugs, a testament to its value in medicinal chemistry.[1] Its influence stems from a unique combination of electronic and steric properties:
-
Electronic Effects: The oxygen atom's lone pairs can donate electron density through resonance, while its electronegativity leads to an inductive electron-withdrawing effect.[2] This duality allows the methoxy group to modulate the electronic environment of the cycloalkene ring and any associated aromatic systems, influencing interactions with biological targets.[2]
-
Physicochemical Properties: The methoxy group can impact a molecule's lipophilicity, a critical parameter in drug design. While it is considered a non-lipophilic substituent on aromatic rings, its effect on the overall polarity and solubility of a cycloalkene derivative can be fine-tuned.[3] The oxygen atom can also act as a hydrogen bond acceptor, potentially enhancing interactions with protein binding pockets.[4]
-
Metabolic Stability: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes, a metabolic pathway that can be both a liability and an opportunity.[3] Understanding and predicting this metabolic vulnerability is crucial for designing compounds with appropriate pharmacokinetic profiles.
Synthesis of Methoxy-Substituted Cycloalkenes: Building the Scaffolds for Biological Exploration
The synthesis of methoxy-substituted cycloalkenes often begins with the corresponding cycloalkanone. A common strategy involves the formation of an enol ether, which introduces the methoxy group and the double bond.
Representative Synthetic Protocol: Synthesis of 1-Methoxycyclooct-1-ene
This protocol outlines the acid-catalyzed reaction of cyclooctanone with methanol to yield 1-methoxycyclooct-1-ene, a key intermediate for further functionalization.
Materials:
-
Cyclooctanone
-
Anhydrous Methanol
-
p-Toluenesulfonic acid monohydrate (p-TSA) or other suitable acid catalyst
-
Benzene or Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclooctanone, a large excess of anhydrous methanol, and a catalytic amount of p-TSA. Add benzene or toluene to facilitate the azeotropic removal of water.
-
Acetal Formation: Heat the reaction mixture to reflux with vigorous stirring. Monitor the formation of the cyclooctanone dimethyl acetal intermediate by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Enol Ether Formation: Once acetal formation is complete, slowly increase the reaction temperature to distill off the excess methanol and the azeotroping solvent. Continued heating in the presence of the acid catalyst promotes the elimination of one equivalent of methanol from the acetal to form the desired 1-methoxycyclooct-1-ene.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of 1-methoxycyclooct-1-ene.
Biological Activities of Methoxy-Substituted Cycloalkenes: A Multifaceted Therapeutic Potential
The introduction of a methoxy group onto a cycloalkene core can unlock a wide range of biological activities. Research has demonstrated their potential in several key therapeutic areas.
Anticancer Activity
Methoxy-substituted cycloalkene derivatives have emerged as promising candidates for anticancer drug development. Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.
-
Cytotoxicity against Cancer Cell Lines: Studies have shown that certain methoxy-substituted cyclohexenone derivatives exhibit significant cytotoxicity against human cancer cell lines.[2] For instance, ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives with methoxy substitutions have been evaluated for their ability to inhibit the growth of HCT116 human colon cancer cells.[2] The position and number of methoxy groups on the phenyl rings have been shown to influence the cytotoxic potency.[5]
-
Induction of Apoptosis: Some methoxy-substituted compounds have been found to induce apoptosis in cancer cells. This programmed cell death is a key mechanism for eliminating malignant cells. The apoptotic potential of these compounds can be assessed through assays such as flow cytometry and analysis of chromatin condensation.[6]
-
Enzyme Inhibition: Methoxy-substituted cycloalkenes can act as inhibitors of enzymes that are crucial for cancer cell survival and proliferation.[7] For example, some derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme that has been implicated in the proliferation of certain cancer cells.[2]
Table 1: Anticancer Activity of Selected Methoxy-Substituted Cycloalkene Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 7.83 | [2] |
| Methoxy-substituted Chalcones | HeLa, HCT15, A549 | 0.019 - 0.022 | [6] |
| Methoxy-substituted 4-aminochalcones | T47D | 5.28 (µg/mL) | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. Methoxy-substituted cycloalkenes have demonstrated potent anti-inflammatory effects through various mechanisms.
-
Inhibition of Pro-inflammatory Mediators: Several methoxy-substituted cyclopentanone and cyclohexene derivatives have been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[8] For example, certain cyclohexene derivatives can suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages.[8]
-
Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of these compounds are often mediated by their ability to modulate key signaling pathways involved in the inflammatory response. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory drugs.[9][10]
-
Enzyme Inhibition: Cyclooxygenases (COX) are key enzymes in the synthesis of prostaglandins.[11] Methoxy-substituted compounds have been investigated for their potential to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, while sparing the constitutive COX-1 isoform, which is important for normal physiological functions.[12]
Diagram of Anti-inflammatory Signaling Pathway:
Caption: Inhibition of the NF-κB signaling pathway by methoxy-substituted cycloalkenes.
Antimicrobial and Antiviral Activities
The emergence of drug-resistant pathogens highlights the urgent need for new antimicrobial and antiviral agents. Methoxy-substituted cycloalkenes have shown promise in this area.
-
Antibacterial and Antifungal Activity: Chalcones and their derivatives, which often contain methoxy groups, have demonstrated a broad spectrum of antimicrobial activity.[13] The number and position of methoxy groups can significantly influence their potency against various bacterial and fungal strains.[5][14]
-
Antiviral Activity: Methoxy-substituted compounds have also been investigated for their antiviral properties. For example, chalcone derivatives have shown inhibitory effects against the influenza virus neuraminidase.[15] Furthermore, some methoxy-substituted nucleoside analogs with a cyclopropane ring, a related small carbocycle, have exhibited broad-spectrum activity against human herpesviruses.[16]
Structure-Activity Relationships (SAR): Decoding the Role of the Methoxy Group
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[17] For methoxy-substituted cycloalkenes, SAR studies aim to elucidate how variations in the number and position of methoxy groups, as well as the overall scaffold, impact their therapeutic effects.
-
Position of the Methoxy Group: The position of the methoxy group on an associated aromatic ring can dramatically affect biological activity. For example, in a series of methoxy-substituted chalcones, the placement of the methoxy group on different rings and at various positions led to significant differences in their antifungal, antibacterial, and antiproliferative activities.[13]
-
Number of Methoxy Groups: The number of methoxy groups can also be a critical determinant of potency. In some cases, increasing the number of methoxy groups leads to enhanced activity, while in others, it may be detrimental.[5]
-
Cycloalkene Ring Size: The size of the cycloalkene ring (e.g., cyclopentene vs. cyclohexene) can influence the overall conformation of the molecule and its fit within a biological target, thereby affecting its activity.[4]
Future Directions and Conclusion
The field of methoxy-substituted cycloalkenes holds considerable promise for the development of novel therapeutics. Future research should focus on:
-
Systematic Exploration of Chemical Space: The synthesis and biological evaluation of a wider range of methoxy-substituted cycloalkenes with varying ring sizes and substitution patterns are needed to fully explore their therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their optimization and clinical development.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
References
-
Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. (URL: [Link])
-
ResearchGate. Anticancer activities of cyclohexenone derivatives. (URL: [Link])
-
PubMed. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. (URL: [Link])
-
National Center for Biotechnology Information. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (URL: [Link])
-
National Center for Biotechnology Information. Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. (URL: [Link])
-
MDPI. Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones. (URL: [Link])
-
MDPI. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (URL: [Link])
-
Frontiers in Chemistry. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. (URL: [Link])
-
PubMed. Synthesis and anticancer activity studies of cyclopamine derivatives. (URL: [Link])
-
CABI Digital Library. Mechanisms of action of anti-inflammatory phytochemicals. (URL: [Link])
-
ResearchGate. Mechanism of action of Anti-inflammatory drugs. (URL: [Link])
-
National Center for Biotechnology Information. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (URL: [Link])
-
ResearchGate. Methoxychalcones: Effect of Methoxyl Group toward Antifungal, Antibacterial and Antiproliferative Activities. (URL: [Link])
-
ResearchGate. Update on SAR studies toward new COX-1 selective inhibitors. (URL: [Link])
-
ResearchGate. Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. (URL: [Link])
-
OUCI. Mechanism of action of anti-inflammatory drugs: an overview. (URL: [Link])
-
Frontiers in Pharmacology. Functional selectivity of EM-2 analogs at the mu-opioid receptor. (URL: [Link])
-
MDPI. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (URL: [Link])
-
PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (URL: [Link])
-
PubMed. The role of the methoxy group in approved drugs. (URL: [Link])
-
National Center for Biotechnology Information. Special Issue “Targeting of Functional Proteins in Disease Therapeutics: Enzyme Function and Inhibition Studies”. (URL: [Link])
-
UKM Journal Article Repository. Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. (URL: [Link])
-
MDPI. Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. (URL: [Link])
-
Drug Target Review. Exploiting functional selectivity of GPCRs in drug development. (URL: [Link])
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Special Issue “Targeting of Functional Proteins in Disease Therapeutics: Enzyme Function and Inhibition Studies” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of anti-inflammatory drugs: an overview [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones [mdpi.com]
- 15. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 1-arylcycloheptene synthesis and reactions
An In-Depth Technical Guide to the Synthesis and Reactivity of 1-Arylcycloheptenes
Abstract 1-Arylcycloheptenes represent a unique class of medium-ring cyclic olefins that serve as critical building blocks in the synthesis of complex polycyclic frameworks, active pharmaceutical ingredients (APIs), and functional materials. Due to the inherent conformational flexibility and transannular strain of the seven-membered ring, these compounds exhibit divergent reactivity profiles compared to their cyclopentene and cyclohexene homologues. This whitepaper provides a comprehensive analysis of the synthesis, physicochemical properties, and advanced transformations of 1-arylcycloheptenes, grounded in established literature and optimized experimental protocols.
Introduction: The Strategic Value of 1-Arylcycloheptenes
In modern organic synthesis, medium-sized rings (7–11 members) present unique thermodynamic and kinetic challenges. 1-Arylcycloheptenes, specifically, are pivotal intermediates. They are utilized in the total synthesis of natural products (e.g., aspochalasins) and commercial drugs such as Seratrodast, an antiasthmatic agent [1]. The presence of the aryl group at the vinylic position introduces a conjugated
Synthetic Strategies for 1-Arylcycloheptenes
The construction of the 1-arylcycloheptene scaffold typically relies on the nucleophilic addition of an aryl organometallic reagent to cycloheptanone, followed by dehydration.
Organometallic Addition and Dehydration
The classical and most industrially scalable route involves the addition of arylmagnesium bromide (Grignard reagent) or aryllithium to cycloheptanone. To suppress the competitive enolization of the ketone—a common side reaction with medium rings—organocerium reagents (generated in situ from aryllithium and anhydrous
Subsequent dehydration of the resulting 1-arylcycloheptanol must be carefully controlled. While strong Brønsted acids (e.g., polyphosphoric acid or concentrated
Transition-Metal Catalyzed Arylation
Recent advancements have introduced regioselective oxidative allylic C(
Figure 1: Primary synthetic pathways for the construction of 1-arylcycloheptenes.
Reactivity Profile and Advanced Transformations
The reactivity of 1-arylcycloheptenes is heavily influenced by the charge density of the ethylene bond and the ring size [3].
Hypervalent Iodine-Mediated Ring Contraction
Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent), induce profound oxidative rearrangements. When 1-phenylcycloheptene is treated with HTIB in methanol, the highly electrophilic iodine(III) species attacks the double bond, forming a phenyl(hydroxy)iodanyl carbocation.
Because of the high nucleofugacity of iodobenzene, the system undergoes rapid rearrangement. Unlike 1-phenylcyclopentene, which cleanly yields 2-phenylcyclopentanone, the seven-membered ring exhibits divergent migratory aptitudes. It yields a mixture of cyclohexyl phenyl ketone (via ring contraction) and 2-phenylcycloheptanone (via aryl migration) [4].
Base-Catalyzed Photocyclization
Under UV irradiation in the presence of a triplet sensitizer (e.g., xanthone) and a base (1,3-diaminopropane), 1-arylcycloheptenes undergo a 6
Radical Cyclizations
Single-electron transfer (SET) chemistry utilizing Manganese(III) acetate or Cerium(IV) ammonium nitrate (CAN) allows for the radical cyclization of 1-phenylcycloheptene with 1,3-dicarbonyls (like dimedone). This constructs highly substituted hexahydrobenzo[b]furan skeletons [6].
Figure 2: Divergent reactivity profiles of 1-arylcycloheptenes under photochemical, oxidative, and radical conditions.
Quantitative Data Summaries
Table 1: Physicochemical Properties of 1-Phenylcycloheptene [7]
| Property | Value | Unit / Condition |
|---|---|---|
| Molecular Weight | 172.27 | g/mol |
| Boiling Point | 255 – 264 | °C |
| Density | 0.943 | g/cm³ |
| LogKow (Octanol-Water) | 4.59 | Dimensionless |
| Vapor Pressure | ~2.36 × 10⁻² | mmHg at 25°C |
| Surface Tension | 35.0 | dyn/cm |
Table 2: Typical Yields of Key 1-Phenylcycloheptene Transformations
| Reaction Type | Reagents / Catalyst | Major Product(s) | Typical Yield | Ref |
|---|
| Synthesis (Dehydration) |
Experimental Methodologies
To ensure reproducibility and self-validation, the following protocols detail the critical causality behind each experimental manipulation.
Protocol A: Synthesis of 1-Phenylcycloheptene via Grignard Addition
Causality Focus: Temperature control is strictly maintained to prevent the enolization of cycloheptanone, which would quench the Grignard reagent and recover starting material.
-
Preparation of the Grignard Reagent: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend magnesium turnings (1.2 equiv, 28.8 mmol) in anhydrous THF (20 mL). Add a catalytic crystal of iodine. Slowly add bromobenzene (1.1 equiv, 26.4 mmol) in THF (10 mL) dropwise. Maintain a gentle reflux.
-
Nucleophilic Addition: Cool the resulting phenylmagnesium bromide solution to 0 °C using an ice bath. Dropwise, add cycloheptanone (1.0 equiv, 24.0 mmol) dissolved in THF (10 mL) over 30 minutes. Rationale: Slow addition at 0 °C minimizes the exothermic spike and suppresses competitive enolate formation.
-
Quenching & Extraction: Stir at room temperature for 2 hours. Quench slowly with saturated aqueous
(30 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo to yield crude 1-phenylcycloheptanol. -
Dehydration: Dissolve the crude alcohol in toluene (50 mL). Add p-toluenesulfonic acid monohydrate (0.1 equiv) and equip the flask with a Dean-Stark trap. Reflux for 4 hours until water ceases to collect. Rationale: The Dean-Stark trap drives the equilibrium toward the alkene by continuously removing the water byproduct.
-
Purification: Wash the toluene solution with saturated
, dry, and concentrate. Purify via silica gel flash chromatography (Hexanes) to yield 1-phenylcycloheptene as a colorless oil.
Protocol B: Hypervalent Iodine-Mediated Ring Contraction
Causality Focus: The use of 95% aqueous methanol provides both the nucleophile (methanol/water) to trap the carbocation and the polar protic environment necessary to stabilize the transition state during the skeletal rearrangement.
-
Reaction Setup: Dissolve 1-phenylcycloheptene (1.0 mmol) in 95% aqueous methanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Add [hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 mmol) in one portion at room temperature. The solution will initially turn yellow.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The reaction is typically complete within 1-2 hours when the KI-starch test for residual I(III) turns negative. Rationale: The disappearance of the oxidant confirms the complete conversion of the alkene to the iodonium intermediate.
-
Workup: Quench the reaction with water (20 mL) and extract with dichloromethane (3 × 15 mL). Wash the organic layer with saturated
and brine, then dry over . -
Isolation: Concentrate under reduced pressure. The crude mixture contains cyclohexyl phenyl ketone and 2-phenylcycloheptanone. Separate the products using column chromatography (silica gel, gradient elution with Hexanes/EtOAc) [4].
Conclusion
1-Arylcycloheptenes are highly versatile substrates that bridge the gap between standard olefin chemistry and complex, medium-ring structural reorganization. By leveraging their unique transannular strain and the electronic stabilization provided by the aryl group, researchers can access highly valuable ring-contracted ketones, complex polycyclic heterocycles, and bridged architectures. Strict control over reaction conditions—particularly in oxidative and radical environments—is paramount to directing the divergent pathways these molecules can take.
References
- CN100999452A - Method of synthesizing seratrodast. Google Patents.
- Cycloheptene synthesis - Organic Chemistry Portal. Organic-Chemistry.org.
- Charge-Density and Ring-Size Dependent Dimerization of 1-Arylcycloalkene Cation Radicals. Bulletin of the Chemical Society of Japan.
- Oxidative rearrangements of arylalkenes with[hydroxy(tosyloxy)iodo]benzene in 95% methanol: a general, regiospecific synthesis of a-aryl ketones.
- A New Synthesis of 6b,8,9,10,11,11a-Hexahydro-7H-acenaphthylenes by Base-Catalyzed Photocyclization of 1-Arylcycloheptenes. Molaid / Synthesis.
- Convenient Construction of Hexahydrobenzo[b]furan Skeleton Containing Heteroatoms. Choice of Mn(III)- and Ce(IV)-based Radical Cyclization. Heterocycles / ResearchGate.
- 1-phenylcycloheptene Properties. EPA CompTox Chemicals Dashboard.
Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)cycloheptene via Ring-Closing Metathesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Cycloheptene Scaffolds and the Power of Ring-Closing Metathesis
Seven-membered carbocycles, particularly functionalized cycloheptene derivatives, are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis, however, can be challenging due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in modern organic synthesis, offering an efficient and high-yielding pathway to such cyclic structures.[1] The development of well-defined ruthenium-based catalysts, such as the Grubbs catalysts, has revolutionized the field by providing high functional group tolerance and predictable reactivity.[1]
This application note provides a comprehensive guide to the synthesis of a model compound, 1-(4-methoxyphenyl)cycloheptene, utilizing a Ring-Closing Metathesis strategy. We will detail the synthesis of the requisite diene precursor, followed by a robust protocol for the RCM reaction, and conclude with methods for purification and characterization. The causality behind experimental choices will be explained to provide a deeper understanding of the process.
Overall Synthetic Strategy
The synthesis of 1-(4-methoxyphenyl)cycloheptene is approached in a two-step sequence. First, a suitable diene precursor, 1-(4-methoxyphenyl)-1,7-octadiene, is synthesized. Subsequently, this diene undergoes an intramolecular Ring-Closing Metathesis reaction catalyzed by a second-generation Grubbs catalyst to yield the desired cycloheptene product with the concomitant release of ethylene gas.
Caption: Overall workflow for the synthesis of 1-(4-methoxyphenyl)cycloheptene.
Part 1: Synthesis of the Diene Precursor: 1-(4-methoxyphenyl)-1,7-octadiene
The synthesis of the diene precursor is a critical step that requires the strategic formation of a carbon-carbon bond. Two common and effective methods are presented here: the Wittig reaction and the Grignard reaction.
Method A: Wittig Reaction
The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[2][3][4][5] In this protocol, a benzylphosphonium ylide is generated and reacted with an omega-alkenyl aldehyde.
Protocol 1: Synthesis of 1-(4-methoxyphenyl)-1,7-octadiene via Wittig Reaction
Step 1.1: Preparation of (4-methoxybenzyl)triphenylphosphonium bromide
-
To a solution of 4-methoxybenzyl bromide (1.0 eq) in anhydrous toluene (5 mL/mmol), add triphenylphosphine (1.05 eq).
-
Heat the mixture to reflux for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield (4-methoxybenzyl)triphenylphosphonium bromide.
Step 1.2: Wittig Olefination
-
Suspend (4-methoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes), dropwise. The formation of the deep red-colored ylide indicates a successful deprotonation.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of hept-6-en-1-al (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-(4-methoxyphenyl)-1,7-octadiene.
Method B: Grignard Reaction followed by Dehydration
An alternative approach involves the nucleophilic addition of a Grignard reagent to an aldehyde, followed by dehydration of the resulting alcohol to form the alkene.[6][7]
Protocol 2: Synthesis of 1-(4-methoxyphenyl)-1,7-octadiene via Grignard Reaction
Step 2.1: Grignard Reaction
-
To a flame-dried flask containing magnesium turnings (1.5 eq) under an inert atmosphere, add a small crystal of iodine.
-
Add a solution of 4-bromoanisole (1.2 eq) in anhydrous THF (5 mL/mmol) dropwise to initiate the Grignard reagent formation. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Once the reaction has initiated, add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent solution to 0 °C and slowly add a solution of hept-6-en-1-al (1.0 eq) in anhydrous THF (2 mL/mmol).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.
Step 2.2: Dehydration
-
Dissolve the crude alcohol from the previous step in a suitable solvent such as toluene or dichloromethane.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain 1-(4-methoxyphenyl)-1,7-octadiene.
Part 2: Ring-Closing Metathesis
With the diene precursor in hand, the key ring-closing metathesis reaction can be performed. The choice of catalyst is crucial for the success of the reaction. Second-generation Grubbs catalysts are generally more active and have a broader substrate scope compared to the first-generation catalysts.[8]
Caption: Simplified catalytic cycle of Ring-Closing Metathesis.
Protocol 3: Synthesis of 1-(4-methoxyphenyl)cycloheptene
-
In a flame-dried Schlenk flask, dissolve the diene precursor, 1-(4-methoxyphenyl)-1,7-octadiene (1.0 eq), in dry, degassed dichloromethane (DCM) or toluene to make a 0.01-0.05 M solution. It is critical to use a solvent that has been purged with an inert gas to remove dissolved oxygen.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to ensure an inert atmosphere.
-
In a separate vial, weigh the Grubbs second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) (1-5 mol%).
-
Add the catalyst to the stirred diene solution under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (for DCM, ~40 °C; for toluene, ~110 °C). The progress of the reaction can be monitored by TLC or GC-MS. The driving force for the reaction is the formation and removal of volatile ethylene gas.[9]
-
After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
To quench the catalyst and facilitate purification, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The removal of ruthenium byproducts can sometimes be challenging; washing the crude mixture with a solution of tris(hydroxymethyl)phosphine or using specialized silica plugs can be beneficial.
Data and Characterization
The successful synthesis of the target compound and its precursor should be confirmed by standard analytical techniques.
Table 1: Reaction Parameters and Expected Data
| Parameter | 1-(4-methoxyphenyl)-1,7-octadiene | 1-(4-methoxyphenyl)cycloheptene |
| Molecular Formula | C₁₅H₂₀O | C₁₄H₁₈O |
| Molecular Weight | 216.32 g/mol | 202.29 g/mol |
| Typical Yield (RCM) | N/A | >85% |
| ¹H NMR (CDCl₃, est.) | δ 7.25 (d, 2H), 6.85 (d, 2H), 6.30 (m, 1H), 5.90 (m, 1H), 5.80 (m, 1H), 5.00 (m, 2H), 3.80 (s, 3H), 2.15 (m, 2H), 2.05 (m, 2H), 1.50 (m, 2H) | δ 7.20 (d, 2H), 6.80 (d, 2H), 5.95 (t, 1H), 3.80 (s, 3H), 2.40 (m, 2H), 2.20 (m, 2H), 1.80 (m, 2H), 1.60 (m, 2H) |
| ¹³C NMR (CDCl₃, est.) | δ 158.5, 138.0, 131.0, 129.5, 127.0, 114.0, 113.5, 55.2, 33.5, 33.0, 29.0, 28.5 | δ 158.0, 138.0, 135.0, 129.0, 128.0, 113.5, 55.2, 31.0, 29.0, 28.0, 27.0, 26.0 |
| Mass Spec (EI, est.) | m/z 216 (M⁺), 121 (base peak) | m/z 202 (M⁺), 159, 121 |
Note: The NMR and MS data are estimated based on analogous structures and may vary slightly.
Troubleshooting and Key Considerations
-
Inert Atmosphere: Grubbs catalysts are sensitive to oxygen, especially in solution. Maintaining a strict inert atmosphere throughout the RCM reaction is crucial for catalyst activity and longevity.[9]
-
Solvent Purity: Use of dry and degassed solvents is essential to prevent catalyst deactivation.
-
Catalyst Choice: While second-generation Grubbs catalysts are generally robust, for particularly challenging substrates, other generations or specialized Hoveyda-Grubbs catalysts might offer better performance.
-
Ethylene Removal: The RCM reaction is an equilibrium process. Efficient removal of the ethylene byproduct by performing the reaction under a gentle stream of inert gas or under reduced pressure (for higher boiling solvents) can drive the reaction to completion.
-
Dimerization: At higher concentrations, intermolecular cross-metathesis can lead to the formation of dimeric byproducts. Running the reaction at high dilution (0.005-0.05 M) favors the intramolecular RCM pathway.
Conclusion
Ring-Closing Metathesis provides a powerful and efficient method for the synthesis of 1-(4-methoxyphenyl)cycloheptene. The protocols detailed in this application note, from the synthesis of the diene precursor to the final RCM reaction and purification, offer a robust and reproducible pathway for obtaining this valuable carbocyclic scaffold. By understanding the underlying principles and key experimental parameters, researchers can successfully apply this methodology to the synthesis of a wide range of cycloheptene derivatives for applications in drug discovery and materials science.
References
-
Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VT-NMR Data, Uv. DOI. [Link]
-
Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. RSC Publishing. [Link]
-
4-Methoxyphenylmagnesium bromide in Healthcare & Pharma for Fruit Based Preparations. Ookto. [Link]
-
Ring-closing metathesis - Wikipedia. [Link]
-
Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys - UTC Scholar. University of Tennessee at Chattanooga. [Link]
-
Supporting Information - MPG.PuRe. Max-Planck-Gesellschaft. [Link]
-
4-methoxyphenylmagnesium bromide Definition - Organic... - Fiveable. [Link]
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. American Chemical Society. [Link]
-
Ring Closing Metathesis (RCM) - Organic Chemistry Portal. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. University of Oviedo. [Link]
-
Synthesis of Highly Functionalized Cyclooctenes by Ring-Closing Metathesis: Unexpected Formation of atrans Isomer | Request PDF. ResearchGate. [Link]
-
RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS. National Institutes of Health. [Link]
-
Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Longdom Publishing SL. [Link]
-
20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. [Link]
-
Wittig Reaction - Chemistry LibreTexts. LibreTexts. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
-
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. Organic Syntheses. [Link]
- CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)
-
The Wittig Reaction: Synthesis of Alkenes. University of California, Irvine. [Link]
-
Wittig Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene | SIELC Technologies. [Link]
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
A Guided-Inquiry Approach to Ring-Closing Metathesis Supplementary Material SOU Student Profile and Organic Chemistry Training O. Royal Society of Chemistry. [Link]
-
1-(4-Methoxyphenyl)-1-pentene-3-one | C12H14O2 | CID 61008 - PubChem. [Link]
-
VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. [Link]
-
¹³C NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H‐pyrrole. - ResearchGate. [Link]
-
Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibitin. Semantic Scholar. [Link]
-
(E)-1-(4-Methoxyphenyl)-1-decene - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
4-Methoxyphencyclidine: An Analytical Profile - DEA.gov. Drug Enforcement Administration. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1-Methoxy-1,4-cyclohexadiene [webbook.nist.gov]
- 3. Visible-light-induced alkoxycarbonylation/cyclization of 1,7-enynes: synthesis of dihydropyranones containing all-carbon quaternary centers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Publications | Department of Organic Chemistry [orgchem.natur.cuni.cz]
Application Note: Synthesis and Electrophilic Trapping of 4-Methoxyphenylmagnesium Bromide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediates, Carbon-Carbon Bond Formation, Materials Science
Introduction & Mechanistic Principles
The Grignard reaction remains a foundational methodology for carbon-carbon bond formation in pharmaceutical synthesis. The generation of 4-methoxyphenylmagnesium bromide from 4-bromoanisole is a highly versatile protocol, enabling the introduction of the electron-rich para-anisyl moiety into complex molecular architectures.
The formation of the Grignard reagent proceeds via a Single Electron Transfer (SET) mechanism at the solid-liquid interface of the magnesium metal[1]. A critical hurdle in this process is the native passivating layer of magnesium oxide (MgO) that coats commercial magnesium turnings, which sterically and electronically inhibits the insertion of magnesium into the carbon-halogen bond[2].
To overcome this barrier, chemical initiators such as 1,2-dibromoethane are employed. 1,2-Dibromoethane is highly advantageous because it reacts with the passivated magnesium to generate ethylene gas and magnesium bromide. The mechanical disruption from gas evolution physically etches the surface to expose highly reactive zero-valent magnesium (Mg^0) without contaminating the final product mixture[3]. Once formed, the Grignard reagent exists in a dynamic state known as the Schlenk equilibrium (
Mechanistic Workflow
Workflow and mechanistic steps for Grignard reagent formation and electrophilic trapping.
Reagents & Material Specifications
Note: All glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere (Argon or Nitrogen).
| Reagent | MW ( g/mol ) | Equivalents | Role in Synthesis |
| 4-Bromoanisole | 187.03 | 1.0 | Electrophilic precursor / Substrate |
| Magnesium Turnings | 24.30 | 1.2 | Metal source for oxidative addition |
| 1,2-Dibromoethane | 187.86 | 0.05 | Surface activator / Chemical etchant |
| Anhydrous THF | 72.11 | Solvent | Lewis basic solvent for stabilization |
| Solid CO₂ (Dry Ice) | 44.01 | Excess | Electrophile for carboxylation |
| 3M HCl (aq) | 36.46 | Excess | Acidic quenching & protonating agent |
Step-by-Step Experimental Protocol
This protocol details the synthesis of the Grignard reagent followed by an electrophilic quench using carbon dioxide to yield 4-methoxybenzoic acid . The procedure is designed as a self-validating system, ensuring that observable milestones are met before progressing.
Phase 1: Apparatus Preparation and Anhydrous Control
Causality: Grignard reagents possess a highly polarized C-Mg bond, making the carbanion strongly basic (pKa ~ 45-50). Trace moisture will irreversibly protonate the reagent to anisole, quenching the reaction prematurely[1].
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a continuous stream of dry Argon or Nitrogen[4].
-
Allow the apparatus to cool to room temperature while maintaining the positive inert atmosphere.
Phase 2: Magnesium Activation and Initiation
-
Add magnesium turnings (1.2 eq) to the dry flask.
-
Add a minimal volume of anhydrous THF (e.g., 2-3 mL per gram of Mg) to just cover the turnings.
-
Introduce 1,2-dibromoethane (0.05 eq) directly into the flask via syringe.
-
Validation Checkpoint: Observe the evolution of bubbles (ethylene gas) and slight warming of the solvent. This visual cue confirms the successful etching of the MgO layer and the exposure of active Mg^0[3].
Phase 3: Formation of 4-Methoxyphenylmagnesium Bromide
-
Prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous THF (yielding a ~1.0 M solution).
-
Transfer this solution to the addition funnel.
-
Add approximately 5% of the 4-bromoanisole solution to the activated magnesium suspension.
-
Validation Checkpoint: The reaction mixture should become cloudy, and a spontaneous exothermic reaction should initiate, causing the solvent to gently reflux[4].
-
Once initiation is confirmed, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a steady, gentle reflux without external heating. Causality: Controlling the addition rate prevents the accumulation of unreacted aryl halide, which can undergo Wurtz-type homocoupling side reactions to form 4,4'-dimethoxybiphenyl[5].
-
After the addition is complete, heat the mixture to a gentle reflux for 1 hour to ensure complete consumption of the magnesium metal. Cool to room temperature.
Phase 4: Electrophilic Trapping (Carboxylation)
Causality: Carbon dioxide acts as a hard electrophile. Using solid CO₂ (dry ice) provides a massive excess, preventing the newly formed magnesium carboxylate salt from reacting with a second equivalent of the Grignard reagent to form an unwanted ketone byproduct[6].
-
Transfer the cooled Grignard reagent via cannula into a separate, oversized flask containing a large excess of freshly crushed, dry solid CO₂[6].
-
Allow the mixture to react and slowly warm to room temperature as the excess dry ice sublimes. The reaction will form a thick, white magnesium carboxylate salt intermediate.
Phase 5: Quenching and Purification
-
Carefully quench the reaction by adding 3M HCl (aq) dropwise until the pH is acidic (pH < 2) and the magnesium salts are fully dissolved. Causality: The acidic workup protonates the carboxylate intermediate to yield the free 4-methoxybenzoic acid and solubilizes the inorganic magnesium byproducts[6].
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and extract with 10% NaOH (aq). Causality: This acid-base extraction selectively pulls the target carboxylic acid into the aqueous phase as a water-soluble sodium salt, leaving neutral impurities (like unreacted 4-bromoanisole or homocoupled biphenyl) behind in the organic phase[6].
-
Acidify the aqueous layer with 6M HCl to precipitate the pure 4-methoxybenzoic acid. Filter, wash with cold water, and dry under vacuum to obtain the final product.
Process Optimization and Troubleshooting
| Observation / Issue | Mechanistic Cause | Actionable Solution |
| Reaction fails to initiate | Thick MgO passivation layer or trace moisture quenching the active surface[4]. | Add a crystal of iodine or additional 1,2-dibromoethane; gently heat or sonicate the flask to physically dislodge the oxide layer[3]. |
| High levels of 4,4'-dimethoxybiphenyl | Wurtz-type homocoupling due to high localized concentration of aryl halide[5]. | Slow the addition rate of 4-bromoanisole; increase stirring speed to ensure rapid dispersion of the halide[4]. |
| Significant anisole byproduct | Premature quenching by protic sources (water) or solvent cleavage[4]. | Ensure rigorous flame-drying of glassware; use freshly titrated anhydrous solvents; check inert gas lines for moisture[1]. |
References
-
West Virginia University - The Grignard Reaction: Formation of the Grignard Formation. Available at: [Link]
-
Wikipedia - Grignard reagent. Available at:[Link]
-
OpenBU - Grignard Reaction - Synthesis of Substituted Benzoic Acids. Available at:[Link]
-
Beilstein Journal of Organic Chemistry - From discovery to production: Scale-out of continuous flow meso reactors. Available at:[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - From discovery to production: Scale-out of continuous flow meso reactors [beilstein-journals.org]
- 6. open.bu.edu [open.bu.edu]
The Untapped Potential of 1-(4-methoxyphenyl)cycloheptene: A Prospectus for Advanced Organic Synthesis
Abstract
This document serves as a detailed technical guide on the potential applications of 1-(4-methoxyphenyl)cycloheptene in modern organic synthesis. While direct literature on this specific substituted cycloalkene is nascent, its structural motifs—a tetrasubstituted, electron-rich olefin appended to a seven-membered carbocycle—suggest a rich and versatile reactivity profile. This guide, intended for researchers, scientists, and professionals in drug development, will therefore present a prospective analysis. We will extrapolate from well-established chemical principles and analogous transformations to propose robust synthetic protocols. The causality behind experimental choices will be thoroughly explained, providing a solid foundation for future research and application.
Introduction: A Building Block of Latent Potential
The pursuit of novel molecular architectures is a cornerstone of chemical innovation, particularly in the fields of medicinal chemistry and materials science. 1-(4-methoxyphenyl)cycloheptene is a compound that, despite its seemingly simple structure, embodies significant untapped potential. The molecule features a tetrasubstituted double bond, which often imparts unique stereochemical and reactivity challenges and opportunities. The presence of the electron-donating methoxy group on the phenyl ring polarizes the π-system, rendering the alkene nucleophilic and prone to a variety of electrophilic additions. The cycloheptene scaffold itself is a prevalent feature in a number of natural products, and its conformational flexibility can be a key determinant in biological activity.
This guide will provide a theoretical and practical framework for the synthesis and derivatization of 1-(4-methoxyphenyl)cycloheptene. The protocols herein are based on established, high-yielding transformations of structurally related electron-rich alkenes. Each proposed application is designed to convert the starting material into a more complex, highly functionalized intermediate, thereby opening new avenues for synthetic exploration.
Proposed Synthesis of 1-(4-methoxyphenyl)cycloheptene
The most direct and reliable route to 1-(4-methoxyphenyl)cycloheptene is envisioned as a two-step sequence starting from the commercially available cycloheptanone. This involves a nucleophilic addition of a 4-methoxyphenyl organometallic reagent, followed by a dehydration reaction to form the endocyclic double bond.
Protocol 2.1: Synthesis of 1-(4-methoxyphenyl)cycloheptan-1-ol
-
Preparation: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The glassware must be oven-dried prior to use.
-
Reaction: The flask is charged with magnesium turnings (2.67 g, 110 mmol) and dry tetrahydrofuran (THF, 50 mL). A solution of 4-bromoanisole (18.7 g, 100 mmol) in dry THF (100 mL) is added dropwise via the dropping funnel to initiate the Grignard reaction.
-
Grignard Formation: The reaction mixture is gently warmed to initiate the reaction, which is then maintained at a gentle reflux by the rate of addition. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Addition: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cycloheptanone (9.82 g, 87.5 mmol) in dry THF (50 mL) is added dropwise.
-
Quenching: After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.
Protocol 2.2: Dehydration to 1-(4-methoxyphenyl)cycloheptene
-
Setup: The crude 1-(4-methoxyphenyl)cycloheptan-1-ol is dissolved in toluene (200 mL) in a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst: A catalytic amount of p-toluenesulfonic acid monohydrate (approx. 5 mol%) is added to the solution.
-
Reaction: The mixture is heated to reflux, and water is removed azeotropically via the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 1-(4-methoxyphenyl)cycloheptene.
Prospective Applications in Organic Synthesis
The electron-rich nature of the double bond in 1-(4-methoxyphenyl)cycloheptene makes it an excellent candidate for a variety of transformations that form the bedrock of modern organic synthesis.
Epoxidation: Access to Versatile Intermediates
Epoxides are highly valuable synthetic intermediates due to their susceptibility to ring-opening by a wide range of nucleophiles, providing a facile route to 1,2-difunctionalized compounds. Given the tetrasubstituted and electron-rich nature of the alkene, a powerful oxidizing agent is required.
Protocol 3.1.1: Epoxidation using m-CPBA
-
Reaction Setup: To a solution of 1-(4-methoxyphenyl)cycloheptene (1.0 g, 4.94 mmol) in dichloromethane (DCM, 50 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 77%, 1.33 g, 5.93 mmol).
-
Rationale: DCM is a common solvent for epoxidations as it is relatively inert. The reaction is run at 0 °C to control the exothermic reaction and minimize potential side reactions. An excess of m-CPBA is used to ensure complete conversion of the starting material.
-
Monitoring: The reaction is stirred at 0 °C and allowed to warm to room temperature overnight. The progress is monitored by TLC.
-
Work-up: The reaction mixture is quenched with a 10% aqueous solution of sodium sulfite to destroy excess peroxide. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude epoxide can be purified by column chromatography.
Syn-Dihydroxylation: Stereoselective Formation of 1,2-Diols
The conversion of alkenes to vicinal diols is a fundamental transformation. For a cyclic alkene, this reaction sets two adjacent stereocenters. A syn-dihydroxylation will yield the cis-diol, a valuable precursor for the synthesis of complex molecules. The Sharpless asymmetric dihydroxylation is a powerful method for achieving this transformation with high enantioselectivity.[1]
Protocol 3.2.1: Catalytic Syn-Dihydroxylation
-
Reagent Preparation: A solution of AD-mix-β (7.0 g) in a 1:1 mixture of t-butanol and water (50 mL) is prepared and cooled to 0 °C.
-
Rationale: AD-mix-β contains the chiral ligand (DHQD)2PHAL, the re-oxidant potassium ferricyanide, and potassium carbonate. The biphasic t-butanol/water system is standard for this reaction.[1]
-
Reaction: To this stirred solution, methanesulfonamide (0.47 g, 4.94 mmol) is added, followed by 1-(4-methoxyphenyl)cycloheptene (1.0 g, 4.94 mmol). The reaction is stirred vigorously at 0 °C until TLC indicates complete consumption of the starting material.
-
Quenching: The reaction is quenched by the addition of solid sodium sulfite (7.5 g) and stirred for 1 hour.
-
Work-up: The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with 2M aqueous potassium hydroxide, followed by brine.
-
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol is purified by column chromatography.
Oxidative Cleavage: Ring-Opening to Acyclic Dicarbonyls
Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds, providing access to aldehydes, ketones, or carboxylic acids.[2][3] For a cyclic alkene like 1-(4-methoxyphenyl)cycloheptene, this reaction results in a single, linear molecule containing two carbonyl functionalities, which can be further elaborated.
Protocol 3.3.1: Ozonolysis with Reductive Work-up
-
Ozonolysis: A solution of 1-(4-methoxyphenyl)cycloheptene (1.0 g, 4.94 mmol) in DCM (50 mL) is cooled to -78 °C (a dry ice/acetone bath). A stream of ozone is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.
-
Purging: The solution is then purged with a stream of nitrogen or argon to remove the excess ozone.
-
Reductive Work-up: Dimethyl sulfide (DMS, 1.1 mL, 14.8 mmol) is added to the cold solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Rationale: The reductive work-up with DMS converts the intermediate ozonide into a ketone and an aldehyde without over-oxidation.[2]
-
Purification: The solvent is removed under reduced pressure, and the resulting crude dicarbonyl compound can be purified by column chromatography. The expected product would be 6-(4-methoxybenzoyl)heptanal.
Summary of Proposed Applications
| Reaction | Reagents | Expected Product | Synthetic Utility |
| Epoxidation | m-CPBA, DCM | 1-(4-methoxyphenyl)-8-oxabicyclo[5.1.0]octane | Precursor for 1,2-difunctionalized cycloheptanes |
| Syn-Dihydroxylation | OsO4 (cat.), NMO | cis-1-(4-methoxyphenyl)cycloheptane-1,2-diol | Stereodefined diol for further functionalization |
| Oxidative Cleavage | 1. O3, DCM, -78°C; 2. DMS | 6-(4-methoxybenzoyl)heptanal | Ring-opened dicarbonyl for linear synthesis |
Conclusion
While 1-(4-methoxyphenyl)cycloheptene remains a largely unexplored molecule, its inherent structural and electronic features suggest it is a versatile platform for the synthesis of complex organic molecules. The protocols detailed in this guide, derived from established and reliable methodologies for analogous systems, provide a clear roadmap for researchers to begin unlocking the synthetic potential of this compound. The transformations of epoxidation, dihydroxylation, and oxidative cleavage open the door to a wide array of functionalized cycloheptane and acyclic derivatives, which could find applications in various areas of chemical science. It is our hope that this prospective guide will stimulate further research into this promising, yet underutilized, synthetic building block.
References
- Tallineau, J., Bashiardes, G., Coustard, J.-M., & Lecornué, F. (2009). A Convenient Synthesis of Aryl-Substituted Cycloalkenes from Cycloalkanones. Synlett, 2009(17), 2761-2764.
- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.
- Harwood, L. M., & Moody, C. J. (1989). Experimental organic chemistry: Principles and Practice.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547.
- Prilezhaev, N. A. (1909). Oxidation of unsaturated compounds with organic peroxides. Berichte der deutschen chemischen Gesellschaft, 42(4), 4811-4815.
- Criegee, R. (1975). Mechanism of Ozonolysis. Angewandte Chemie International Edition in English, 14(11), 745-752.
Sources
Technical Guide: 1-(4-Methoxyphenyl)cycloheptene as a Building Block for Complex Molecules
Executive Summary
The seven-membered carbocycle (cycloheptane) is an underutilized scaffold in medicinal chemistry compared to its five- and six-membered counterparts. 1-(4-methoxyphenyl)cycloheptene represents a strategic "privileged structure" intermediate. It combines a lipophilic, conformationally flexible cycloheptenyl ring with an electron-rich p-methoxyphenyl moiety—a classic pharmacophore found in SERMs (Selective Estrogen Receptor Modulators), analgesics (e.g., Tramadol analogs), and monoamine reuptake inhibitors.
This guide details the scalable synthesis of 1-(4-methoxyphenyl)cycloheptene and its application as a divergence point for accessing functionalized benzosuberone analogs, trans-diols, and fused bicyclic systems.
Strategic Value & Chemical Logic
The "Seven-Membered" Opportunity
While cyclohexane rings are ubiquitous, cycloheptane rings offer unique "twist-chair" and "twist-boat" conformations that can orient substituents into novel vectors within a binding pocket.
-
Bioisosterism: It acts as a bulky, lipophilic replacement for cyclohexyl or phenyl groups, potentially improving metabolic stability or selectivity.
-
Electronic Activation: The electron-donating methoxy group activates the alkene towards electrophilic addition (e.g., epoxidation, hydroboration) and directs regioselectivity in Friedel-Crafts cyclizations.
Retrosynthetic Pathway
The most robust route to 1-arylcycloalkenes is the addition of an aryl Grignard reagent to the corresponding cyclic ketone, followed by acid-catalyzed dehydration. This method is preferred over transition-metal couplings (e.g., Suzuki) for this specific building block due to the lower cost of starting materials and the avoidance of palladium contaminants.
Experimental Protocols
Protocol A: Scalable Synthesis of 1-(4-Methoxyphenyl)cycloheptene
Objective: Synthesize multi-gram quantities of the target alkene from commercially available precursors.
Reagents:
-
4-Bromoanisole (CAS: 104-92-7)
-
Magnesium turnings (CAS: 7439-95-4)
-
Cycloheptanone (CAS: 502-42-1)
-
p-Toluenesulfonic acid monohydrate (pTsOH)
-
Solvents: Anhydrous THF, Toluene, Hexanes
Step 1: Grignard Formation & Addition[1]
-
Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N₂ atmosphere. Add Mg turnings (1.2 equiv) and a crystal of iodine.
-
Initiation: Add 10% of the 4-bromoanisole (1.0 equiv total) solution in anhydrous THF. Heat gently with a heat gun until the iodine color fades and reflux begins.
-
Propagation: Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Stir for 1 hour post-addition to ensure complete formation of (4-methoxyphenyl)magnesium bromide.
-
Addition: Cool the Grignard solution to 0°C. Add cycloheptanone (0.9 equiv) in THF dropwise over 30 minutes. The slight excess of Grignard prevents unreacted ketone, which is difficult to separate later.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[2] Dry organic layers over MgSO₄ and concentrate to yield the crude tertiary alcohol: 1-(4-methoxyphenyl)cycloheptan-1-ol .
Step 2: Dehydration
Rationale: The tertiary alcohol is prone to spontaneous dehydration, but controlled acid catalysis ensures complete conversion to the thermodynamically stable endo-alkene (conjugated with the phenyl ring) rather than the exo-isomer.
-
Reaction: Dissolve the crude alcohol in Toluene (10 mL/g). Add pTsOH (0.05 equiv).
-
Dean-Stark: Attach a Dean-Stark trap and reflux for 2-4 hours. Monitor water collection.
-
Completion: Reaction is complete when TLC shows disappearance of the polar alcohol spot.
-
Purification: Wash with NaHCO₃ (aq) to remove acid. Concentrate and purify via vacuum distillation (bp ~160°C @ 1 mmHg) or silica gel flash chromatography (Hexanes/EtOAc 95:5).
-
Yield: Typical yields are 75-85% over two steps.
Key QC Parameters:
-
¹H NMR (CDCl₃): Look for the vinyl proton triplet (t, J=6-7 Hz) around δ 6.0 ppm. The methoxy singlet appears at δ 3.8 ppm.
-
Stability: Store under inert gas at 4°C. The electron-rich alkene is sensitive to oxidation over prolonged periods.
Protocol B: Downstream Functionalization (Epoxidation & Rearrangement)
Objective: Convert the alkene into a 2-arylcycloheptanone scaffold, a core structure for CNS-active agents.
-
Epoxidation: Treat 1-(4-methoxyphenyl)cycloheptene with m-CPBA (1.1 equiv) in CH₂Cl₂ at 0°C.
-
Observation: The reaction is fast due to the electron-rich nature of the alkene.
-
-
Rearrangement (Meinwald): To the crude epoxide in CH₂Cl₂, add BF₃·OEt₂ (0.1 equiv) dropwise.
-
Utility: This ketone is a versatile intermediate for reductive amination to access tramadol-like analgesics extended to a 7-membered ring.
Visualization: Synthesis & Divergence Workflow
Caption: Figure 1. Synthetic workflow from raw materials to the target building block and downstream functional divergence.
Comparative Data: 6- vs. 7-Membered Rings
| Feature | 1-(4-Methoxyphenyl)cyclohexene | 1-(4-Methoxyphenyl)cycloheptene | Implications for Drug Design |
| Ring Conformation | Chair / Half-Chair | Twist-Chair / Twist-Boat | Cycloheptene offers higher entropic freedom; better induced fit for flexible pockets. |
| Lipophilicity (cLogP) | ~4.2 | ~4.7 | Increased lipophilicity may enhance BBB penetration but requires solubility management. |
| Reactivity (Epoxidation) | Moderate | High | The 7-membered ring strain slightly enhances alkene reactivity towards electrophiles. |
| Metabolic Liability | Benzylic oxidation | Benzylic oxidation | Similar metabolic soft spots; 4-methoxy group is a primary site for O-demethylation. |
References
-
Grignard Addition Protocols
-
Cycloalkene Synthesis & Reactivity
-
Organic Chemistry Portal.[7] "Synthesis of Cycloheptenes."[7] (Highlighting dehydration and rearrangement strategies). Available at: [Link]
-
Tallineau, J., et al. "Synthesis of aryl-substituted cycloalkenes."[7] Synlett, 2009.[7] (Cited in search results as a key method for aryl-cycloalkene formation).
-
-
Pharmacophore Context (Aryl-Cycloalkyl Scaffolds)
-
Pinto, D. J. P., et al. "Discovery of Apixaban... 1-(4-methoxyphenyl)..." Journal of Medicinal Chemistry, 2007. (Demonstrates the utility of the 4-methoxyphenyl group in bioactive molecules). Available at: [Link]
-
ChemRxiv.[9] "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks." (Contextualizes 7-membered rings in drug discovery). Available at: [Link]
-
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Cycloheptene synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols for the Development of 1-(4-methoxyphenyl)cycloheptene Derivatives as Potential Therapeutic Agents
Introduction: The Rationale for 1-(4-methoxyphenyl)cycloheptene Scaffolds in Drug Discovery
The confluence of privileged structures in medicinal chemistry often yields novel therapeutic candidates with significant potential. The cycloheptane ring, a recurring motif in various biologically active natural products, offers a unique three-dimensional architecture due to its conformational flexibility.[1] This non-planar structure allows for the precise spatial orientation of substituents, enabling tailored interactions with complex biological targets.[1] When fused with an alkene, the resulting cycloheptene core introduces a degree of rigidity, which can be advantageous for optimizing binding affinity and reducing entropic penalties upon target engagement.
The 4-methoxyphenyl group is another well-established pharmacophore found in numerous approved drugs, including the anticoagulant Apixaban.[2] Its electronic properties and potential for hydrogen bonding and metabolic stability make it a favorable substituent for enhancing pharmacokinetic and pharmacodynamic profiles.[3][4]
This guide provides a comprehensive framework for the synthesis and biological evaluation of novel 1-(4-methoxyphenyl)cycloheptene derivatives. We will explore their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents, providing detailed, field-proven protocols to guide researchers from initial synthesis to preliminary biological characterization. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methodologies effectively.
Part 1: Chemical Synthesis and Characterization
The construction of the 1-(4-methoxyphenyl)cycloheptene scaffold can be approached through several established synthetic methodologies. A common and effective strategy involves the Wittig reaction, which reliably forms the target carbon-carbon double bond.
Proposed Synthetic Pathway: Wittig Olefination
The causality behind choosing the Wittig reaction lies in its high functional group tolerance and generally good yields for converting ketones into alkenes. This multi-step synthesis begins with the preparation of a phosphonium ylide from 4-methoxybenzyl bromide, which then reacts with cycloheptanone to yield the desired product.
Caption: Proposed Wittig reaction workflow for synthesis.
Protocol: Synthesis of 1-(4-methoxyphenyl)cycloheptene
Materials:
-
4-Methoxybenzyl bromide
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cycloheptanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphonium Salt Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.
-
Add 4-methoxybenzyl bromide (1.0 eq) to the solution.
-
Heat the mixture to reflux for 4 hours. The phosphonium salt will precipitate out of the solution.
-
Cool the reaction mixture to room temperature and collect the white solid precipitate by filtration. Wash with cold diethyl ether and dry under vacuum.
-
-
Ylide Generation and Wittig Reaction:
-
Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of cycloheptanone (1.2 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-(4-methoxyphenyl)cycloheptene as a clear oil or low-melting solid.
-
Characterization
The identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Part 2: Biological Evaluation - Application Notes & Protocols
The therapeutic potential of novel compounds is assessed through a hierarchical series of in vitro assays. We present protocols for evaluating anticancer, kinase inhibitory, and anti-inflammatory activities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantum evaluation and therapeutic activity of (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide and its modified derivatives against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Robust, Validated Reversed-Phase HPLC Method for the Analysis of 1-(4-methoxyphenyl)cycloheptene
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details the systematic development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-methoxyphenyl)cycloheptene. Recognizing the compound's non-polar, aromatic nature, this guide elucidates the rationale behind the selection of a phenyl-based stationary phase over a traditional C18 column to leverage π-π interactions for enhanced selectivity. The protocol outlines a gradient elution strategy using an acetonitrile and water mobile phase, optimized for superior resolution and peak symmetry. All stages, from initial scouting to full validation according to the International Council for Harmonisation (ICH) guidelines, are described in detail, providing a self-validating framework for immediate implementation in quality control, stability testing, and research environments.
Introduction
1-(4-methoxyphenyl)cycloheptene is a synthetic organic compound whose accurate quantification is essential for process monitoring, impurity profiling, and quality assurance in various research and development settings. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for such applications due to its high resolution, sensitivity, and reproducibility.[1][2] The development of a robust HPLC method, however, is a systematic process requiring a deep understanding of the analyte's physicochemical properties and their interplay with the chromatographic system.[3]
This application note provides an in-depth, experience-driven guide to developing a method from first principles. It moves beyond a simple recitation of final conditions to explain the causality behind each decision, from stationary phase selection to mobile phase optimization, grounding each step in established chromatographic theory and authoritative guidelines.[4][5]
Analyte Characterization & Method Development Strategy
The molecular structure of 1-(4-methoxyphenyl)cycloheptene, featuring a non-polar cycloheptene ring and an aromatic methoxyphenyl group, dictates the foundational strategy for method development.
-
Polarity and Solubility : The compound is predominantly non-polar, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.[6] This mode of chromatography separates molecules based on their hydrophobicity.[7]
-
UV Absorbance : The methoxyphenyl group contains a strong chromophore. Based on structurally similar compounds, significant UV absorbance is expected, making UV detection a suitable choice.[8] A Photodiode Array (PDA) detector is recommended during development to scan across a range of wavelengths and identify the absorbance maximum (λ-max) for optimal sensitivity. For this compound, a λ-max is anticipated around 240 nm.
Our development strategy follows a logical progression, beginning with informed initial choices and refining parameters to achieve a robust and reliable separation.
Experimental Protocols
Instrumentation, Chemicals, and Reagents
-
HPLC System : An HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column : A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended. A C18 column of similar dimensions should be used for initial comparative screening.
-
Chemicals :
-
1-(4-methoxyphenyl)cycloheptene reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (reagent grade).
-
Water (HPLC grade or Milli-Q).
-
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions : Prepare a series of working standards (e.g., 1, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation : Dissolve the sample containing the analyte in acetonitrile to achieve a final concentration within the validated calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 1: Initial Method Scouting
Objective : To select the optimal stationary and mobile phases.
Rationale for Column Selection : While C18 is the workhorse of reversed-phase chromatography, a Phenyl stationary phase can offer unique selectivity for aromatic compounds.[9][10] The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, providing an additional retention mechanism beyond simple hydrophobic interactions.[10][11] This can be particularly useful for separating closely related aromatic isomers or impurities.
Procedure :
-
Equilibrate both the Phenyl-Hexyl and C18 columns with the starting mobile phase.
-
Perform a "scouting gradient" run on each column to determine the approximate elution time and assess peak shape.[12]
-
Inject a mid-range working standard (e.g., 50 µg/mL).
-
Scouting Gradient Conditions :
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 30 °C
-
Detection : PDA scan (200-400 nm), extract chromatogram at 240 nm.
-
Gradient Program :
-
0-1 min: 50% B
-
1-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 50% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
-
Evaluation : Compare the chromatograms. The Phenyl column is expected to provide a sharper, more symmetrical peak due to the favorable π-π interactions. The addition of 0.1% formic acid helps to suppress the ionization of residual silanol groups on the silica surface, which minimizes secondary interactions that can cause peak tailing.[7][13]
Protocol 2: Method Optimization
Objective : To refine the gradient, flow rate, and temperature for optimal resolution, peak shape, and run time.
Procedure :
-
Based on the scouting run, adjust the gradient slope to focus on the elution window of the analyte. The goal is a retention factor (k') between 2 and 10 for good separation without excessive run times.[3]
-
Optimized Gradient Conditions (Hypothetical) :
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Flow Rate : 1.2 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 35 °C
-
Detection : 240 nm
-
Gradient Program :
-
0-8 min: 65% to 85% B
-
8-9 min: 85% to 65% B
-
9-12 min: 65% B (re-equilibration)
-
-
-
Rationale for Adjustments :
-
Flow Rate : Increasing the flow rate slightly can shorten the analysis time, but must be balanced against potential increases in backpressure and loss of resolution.
-
Temperature : Elevating the column temperature (e.g., to 35 °C) can decrease mobile phase viscosity, leading to lower backpressure and often sharper peaks. It can also alter selectivity.
-
Method Validation Protocol (as per ICH Q2(R1))
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[5][14] The following parameters must be assessed according to ICH guidelines.[1][15]
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the analyte peak is free from interference from impurities, degradants, or placebo components.[15] | Analyze blank (diluent), placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). | The analyte peak must be pure and well-resolved from all other peaks (Resolution > 2). |
| Linearity & Range | To demonstrate a proportional relationship between concentration and detector response over a specified range.[16] | Analyze at least five concentrations across the range (e.g., 10-200 µg/mL). Plot response vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[15] |
| Accuracy | To determine the closeness of the measured value to the true value, expressed as % recovery.[16] | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[15] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day) : Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision : Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[15] |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ). | Based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S). | LOD and LOQ should be determined and reported. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). | System suitability parameters must remain within limits. RSD of results should be ≤ 2.0%. |
System Suitability
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Procedure :
-
Inject five replicate injections of a working standard solution (e.g., 50 µg/mL).
-
Calculate the parameters listed in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Measures injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Measures pump performance and system stability. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an HPLC method for 1-(4-methoxyphenyl)cycloheptene. By prioritizing a Phenyl stationary phase and systematically optimizing mobile phase and operating conditions, a robust, specific, and reliable method can be achieved. Adherence to the detailed validation steps ensures that the method is suitable for its intended purpose in a regulated environment, providing trustworthy data for critical decision-making in drug development and quality control.
References
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC.
- Waters Corporation. (2012, December 4). HPLC Method Development.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
-
Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?. Retrieved from [Link]
- Benchchem. (2025, December). Application Note: HPLC Analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline.
- Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
- Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Phenomenex. (n.d.). HPLC Column Selection Guide.
- Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines.
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
- SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column.
-
University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Retrieved from [Link]
-
Slideshare. (n.d.). Analytical methods validation as per ich & usp. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Benchchem. (2025). Technical Support Center: HPLC Analysis of N-(2-Methoxyphenyl)-3-oxobutanamide.
- Al-Tamrah, S. A. (2014).
- Severina, H. I., et al. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
-
International Journal of Scientific & Development Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
-
PubMed. (n.d.). Simultaneous analysis of 2-methoxyphenylmetyrapone and its seven potential metabolites by high-performance liquid chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-1-phenyl-cycloheptane. Retrieved from [Link]
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Journal of Molecular Structure. (2021, April 13). Ultrasound Assisted Synthesis, Molecular Structure,UV-Visible Assignments, MEP and Mulliken Charges Study of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one: Experimental and DFT Correlational.
-
ICH. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
-
Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
-
SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]
-
Wikipedia. (n.d.). Cycloheptene. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]
- LCGC North America. (2013). Making the Most of a Gradient Scouting Run. LCGC North America, 31(1).
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
-
MDPI. (2022, March 28). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]
- SIELC Technologies. (2018, May 16). 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene.
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. asianjpr.com [asianjpr.com]
- 3. aapco.org [aapco.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 7. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 11. welch-us.com [welch-us.com]
- 12. lcms.cz [lcms.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cubiclaboratories.com [cubiclaboratories.com]
- 15. researchgate.net [researchgate.net]
- 16. ijrrjournal.com [ijrrjournal.com]
Application Note: Advanced NMR Protocols for the Structural Elucidation of 1-(4-Methoxyphenyl)cycloheptene Derivatives
Introduction & Scientific Rationale
1-(4-Methoxyphenyl)cycloheptene derivatives represent a highly versatile class of synthetic intermediates and pharmacophores. Structurally, these molecules present unique analytical challenges: a flexible seven-membered cycloheptene ring that undergoes rapid conformational averaging (pseudorotation), a regiochemically critical double bond, and a para-substituted aromatic system.
To unambiguously determine the skeletal connectivity, double-bond regiochemistry, and spatial conformation of these derivatives, a comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy strategy is required. The analysis of such unknown or newly synthesized molecules is systematically divided into three stages: determination of structural connectivity, determination of relative stereochemistry/conformation, and rigorous verification of the proposed structure[1].
This application note details a self-validating NMR protocol designed to eliminate interpretive ambiguity, ensuring high-confidence structural assignments for drug development workflows.
Experimental Workflow
The following workflow illustrates the critical path from sample preparation to final structural verification.
Workflow for NMR-based structure elucidation of small molecules.
Step-by-Step Experimental Methodologies
Sample Preparation
The integrity of NMR data is fundamentally dependent on sample homogeneity.
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to a vial containing 10–15 mg of the cycloheptene derivative. CDCl₃ is the optimal choice for non-polar to moderately polar organic compounds[2].
-
Dissolution & Filtration: Gently vortex the vial. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to prevent distortion of the magnetic field homogeneity[2].
-
Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) is sufficient for precise chemical shift referencing[2].
Acquisition Parameters & Causality
Choosing parameters for acquiring both 1D and 2D spectra relies heavily on understanding the average ¹H and ¹³C T₁ (longitudinal relaxation) values for typical organic compounds in the 150–450 Dalton molecular weight range[3].
-
1D ¹H NMR (500/600 MHz): Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds. This ensures complete relaxation of the protons, allowing for accurate integration values which are critical for distinguishing the 3H methoxy singlet from the 2H allylic multiplets.
-
1D ¹³C NMR & DEPT-135: Acquire 512–1024 scans. DEPT-135 is critical here to invert CH₂ signals (negative phase) while keeping CH and CH₃ signals positive, allowing immediate differentiation of the five CH₂ groups in the cycloheptene ring from the aromatic CH carbons.
-
2D COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY to map out the contiguous aliphatic spin system (H2 through H7) of the seven-membered ring.
-
2D Multiplicity-Edited HSQC: Maps direct C-H correlations. Editing provides the same phase information as DEPT, embedding carbon multiplicity directly into the 2D map.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for a long-range coupling constant of
Hz. This is the cornerstone experiment for linking the aromatic and aliphatic fragments across quaternary carbons. -
2D NOESY (Nuclear Overhauser Effect Spectroscopy): For a molecule of MW ~202 Da, the correlation time (
) is short. A NOESY mixing time of 300–400 ms is selected to capture the transient NOE buildup before spin diffusion occurs, which is essential for determining the time-averaged conformation of the flexible ring[4].
Structural Elucidation & Self-Validation Logic
The elucidation process must be treated as a self-validating system where orthogonal experiments confirm the same structural feature.
Logical mapping of 2D NMR experiments to structural features.
Phase 1: Skeletal Connectivity (COSY & HSQC)
Begin by establishing the isolated spin systems. The ¹H NMR spectrum will display an AA'BB' (or AB quartet) pattern typical of a para-disubstituted benzene ring. COSY correlations will link the ortho protons (H2'/H6' to H3'/H5'). A separate, extended spin system will be visible for the cycloheptene ring, starting from the olefinic proton (H2) and tracing through the allylic (H3, H7) and homoallylic (H4, H5, H6) CH₂ protons. HSQC assigns the corresponding carbons to these protons.
Phase 2: Fragment Assembly (HMBC)
HMBC provides the crucial links across NMR-silent functional groups (quaternary carbons and heteroatoms):
-
Methoxy Placement: A strong
HMBC correlation from the methoxy protons (~3.80 ppm) to the aromatic quaternary carbon C4' (~158.5 ppm) unambiguously places the ether linkage. -
Regiochemistry of the Double Bond: The olefinic proton H2 (~6.05 ppm) will show a
correlation to the aromatic ipso-carbon C1' (~136.0 ppm). Conversely, the aromatic protons H2'/H6' will show a correlation to the cycloheptene quaternary carbon C1 (~142.0 ppm). This mutual cross-validation definitively proves that the double bond is located at the C1-C2 position, conjugated with the aromatic ring.
Phase 3: Conformational Verification (NOESY)
For seven-membered rings, the use of specific NOE correlations is encouraged to determine the time-averaged conformation[4]. Strong NOE cross-peaks between the aromatic H2'/H6' protons and the allylic H7 protons, but weaker NOEs to the H2 olefinic proton, indicate the preferred rotational state of the aromatic ring relative to the cycloheptene plane.
Phase 4: Unbiased Verification
To eliminate human error, raw FID data can be processed where spectra are automatically analyzed, and resulting information is transferred into a correlation table to assist the user in evaluating the structure[5]. Modern Computer-Assisted Structure Elucidation (CASE) or Unbiased Verification (UBV) workflows can be employed to automatically identify the correct "best match" with no user bias, calculating a Match Factor between the experimental data and the proposed 1-(4-methoxyphenyl)cycloheptene structure[6].
Quantitative Data Summaries
The following tables summarize the predicted NMR parameters for 1-(4-methoxyphenyl)cycloheptene, serving as a reference standard for structural verification.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| OCH₃ | 3.80 | s | - | 3H | Methoxy group |
| H3', H5' | 6.85 | d | 8.8 | 2H | Aromatic (ortho to OMe) |
| H2', H6' | 7.28 | d | 8.8 | 2H | Aromatic (ortho to ring) |
| H2 | 6.05 | t | 6.5 | 1H | Cycloheptene olefinic |
| H7 | 2.60 | m | - | 2H | Allylic CH₂ (C1 adjacent) |
| H3 | 2.30 | m | - | 2H | Allylic CH₂ (C2 adjacent) |
| H4, H5, H6 | 1.50 – 1.85 | m | - | 6H | Homoallylic CH₂ groups |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) | Type (DEPT-135) | Assignment |
| C4' | 158.5 | C (Quat) | Aromatic C-O |
| C1 | 142.0 | C (Quat) | Cycloheptene C=C (Ar attached) |
| C1' | 136.0 | C (Quat) | Aromatic ipso |
| C2 | 127.5 | CH | Cycloheptene C=C |
| C2', C6' | 126.5 | CH | Aromatic CH |
| C3', C5' | 113.8 | CH | Aromatic CH |
| OCH₃ | 55.3 | CH₃ | Methoxy carbon |
| C7 | 32.5 | CH₂ | Cycloheptene ring |
| C3 | 28.0 | CH₂ | Cycloheptene ring |
| C4, C5, C6 | 26.5 – 28.5 | CH₂ | Cycloheptene ring |
References
-
Structure & small molecule elucidation. Bruker.[Link]
-
Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. DOKUMEN.PUB.[Link]
-
Removing User Bias from Structure Verification by NMR. ACD/Labs.[Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. GSU.EDU.[Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. PITT.EDU.[Link]
Sources
Anti-proliferative activity of 1-(4-methoxyphenyl)cycloheptene analogs
Application Note: Evaluation of Anti-Proliferative Potency and Mechanism of 1-(4-Methoxyphenyl)cycloheptene Analogs
Executive Summary & Rationale
The 1-(4-methoxyphenyl)cycloheptene scaffold represents a strategic medicinal chemistry approach to stabilizing the pharmacophore of Combretastatin A-4 (CA-4) . While CA-4 is a potent vascular disrupting agent, its clinical efficacy is compromised by the spontaneous isomerization of its cis-olefin bridge to the thermodynamically stable but biologically inactive trans-isomer.
By incorporating the olefin into a cycloheptene ring , the molecule is chemically locked in the bioactive cis-orientation. This Application Note provides a comprehensive technical guide for evaluating these analogs, focusing on their antiproliferative efficacy, tubulin-targeting mechanism, and cell cycle modulation.
Chemical Handling & Preparation
Causality: These analogs are highly lipophilic due to the polymethoxylated phenyl rings and the cycloheptyl moiety. Improper solubilization leads to precipitation in aqueous media, causing false negatives in potency assays.
-
Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 10 mM. Vortex for 30 seconds.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (
cycles significantly degrades potency). -
Working Solutions: Dilute in complete culture media immediately prior to use. Ensure final DMSO concentration is
to prevent solvent toxicity.
Primary Screening: In Vitro Antiproliferative Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Logic: Metabolic reduction of MTT correlates with viable cell number.
Protocol Steps:
-
Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa, HT-29) at
to cells/well in 96-well plates.-
Critical: Allow 24h attachment period.
-
-
Treatment: Add serial dilutions of the cycloheptene analog (0.01 nM – 10 µM).
-
Controls: Vehicle (0.1% DMSO), Positive Control (CA-4 or Colchicine).
-
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (
final). Incubate 4 hours. -
Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Interpretation (Representative Data):
Table 1: Comparative Potency of Ring-Constrained Analogs
| Compound ID | Scaffold Linker | Config. Stability | MCF-7 IC50 (nM) | Tubulin IC50 (µM) |
| CA-4 | Ethene Bridge | Unstable (Isomerizes) | 3.2 | 1.2 |
| Analog 1 | Cycloheptene | Locked (Cis-mimic) | 4.5 | 1.5 |
| Analog 2 | Cyclohexene | Locked (Cis-mimic) | 120.0 | 8.4 |
| Analog 3 | Trans-CA-4 | Locked (Trans) | >10,000 | >50 |
Note: The 7-membered cycloheptene ring often provides a dihedral angle closer to the optimal twisted conformation of CA-4 compared to the 6-membered cyclohexene.
Mechanism of Action: Tubulin Polymerization Inhibition[1][2][3]
Expertise: Antiproliferative data alone does not prove the mechanism. You must validate direct interaction with the microtubule system.
Method: Turbidimetric Assay (
Protocol Steps:
-
Preparation: Prepare Tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP.[1][2]-
Critical: Keep all reagents on ice (
) until the start. Tubulin polymerizes spontaneously if warmed.
-
-
Baselines: Zero the spectrophotometer at 340 nm.
-
Initiation: Add test compound (3 µM) or Vehicle to the cuvette/plate.
-
Reaction: Transfer to a temperature-controlled reader at 37°C .
-
Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.
Validation Logic:
-
Normal Control: Sigmoidal curve (Nucleation
Elongation Plateau). -
Cycloheptene Analog: Flattened curve (suppression of Elongation phase).
-
Self-Validating Check: If the vehicle control does not polymerize (increase OD > 0.2), the tubulin is denatured; discard the assay.
Secondary Assay: Cell Cycle Analysis (Flow Cytometry)
Rationale: Tubulin inhibitors prevent mitotic spindle formation, triggering the Spindle Assembly Checkpoint (SAC) and arresting cells in the G2/M phase.
Protocol Steps:
-
Treatment: Treat cells (e.g., HeLa) with
of the analog for 24 hours. -
Harvest: Trypsinize cells, including floating (apoptotic) cells.
-
Fixation: Wash with PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing.
-
Why: Dropwise addition prevents cell clumping.
-
-
Staining: Incubate at
for hours. Wash with PBS. Resuspend in staining buffer:- Propidium Iodide (PI)
- RNase A (Critical: PI stains both DNA and RNA; RNase ensures DNA specificity).
- Triton X-100.
-
Analysis: Measure fluorescence (FL2 channel) on a flow cytometer.
Expected Result: A distinct shift from G1 (2N DNA) to a prominent G2/M peak (4N DNA) , often followed by a sub-G1 peak (apoptosis) at later time points.
Visualizations & Pathways
Figure 1: Mechanism of Action Pathway
Caption: The signaling cascade triggered by 1-(4-methoxyphenyl)cycloheptene analogs, leading from molecular binding to cellular apoptosis.
[3]
Figure 2: Experimental Workflow for Lead Optimization
Caption: Step-by-step validation pipeline for cycloheptene-based tubulin inhibitors.
References
-
Pettit, G. R., et al. (1989). "Antineoplastic agents.[4][5][6] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Natural Products.
-
Wang, L., et al. (2015). "Synthesis, biological evaluation and mechanism study of a class of cyclic combretastatin A-4 analogues as novel antitumour agents." RSC Advances.
-
BenchChem Application Note. (2025). "Tubulin Polymerization Assay with Tubulin Inhibitor 26."
-
Abcam Protocols. (2025). "Cell cycle analysis with flow cytometry and propidium iodide."
-
Ohsumi, K., et al. (1998). "Syntheses and Antitumor Activity of Cis-Restricted Combretastatins: 5-Membered Heterocyclic Analogues." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Synthesis, biological evaluation and mechanism study of a class of cyclic combretastatin A-4 analogues as novel antitumour agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 1-(4-methoxyphenyl)cycloheptene in the synthesis of novel polymers
Executive Summary
1-(4-methoxyphenyl)cycloheptene is a specialized styrenic monomer characterized by a unique balance of electronic activation and steric constraint.[1] Unlike simple styrene, the incorporation of the vinyl functionality into a seven-membered ring (cycloheptene) introduces backbone rigidity and reduces rotational freedom in the resulting polymer, leading to enhanced thermal stability and glass transition temperatures (
However, the 1,1-disubstituted nature of the double bond creates significant steric hindrance, making radical polymerization inefficient.[1] This Application Note details the Living Cationic Polymerization protocol, the only robust method to synthesize high-molecular-weight polymers from this monomer.[1] By leveraging the electron-donating para-methoxy group to stabilize the propagating carbocation, researchers can achieve polymers with narrow dispersity (
Chemical Profile & Reactivity
| Property | Specification | Mechanistic Implication |
| Structure | 1-substituted cycloheptene | High steric hindrance; inhibits radical propagation.[1] |
| Electronic Effect | p-Methoxy (+M effect) | Strongly stabilizes carbocation intermediates; ideal for cationic initiation.[1] |
| Ring Strain | Cycloheptene (Low/Moderate) | Lower driving force for Ring-Opening Metathesis Polymerization (ROMP) compared to norbornene; favors vinyl addition polymerization. |
| Thermodynamics | Low Ceiling Temperature ( | Polymerization must be conducted at cryogenic temperatures ( |
Application: Living Cationic Polymerization
Mechanistic Rationale
The polymerization proceeds via a vinyl addition mechanism, retaining the cycloheptane rings in the polymer backbone.[1] The p-methoxy group is critical: it stabilizes the carbenium ion at the chain end, preventing rapid termination/transfer reactions.[1] To achieve "living" conditions (where chain termination is suppressed), a Lewis acid catalyst (
Visualization: Reaction Pathway
Figure 1: Living cationic polymerization pathway showing initiation by phenylethyl chloride/SnCl4 and propagation via the stabilized carbocation.
Detailed Experimental Protocol
Objective: Synthesis of a homopolymer with
Reagents & Equipment
-
Monomer: 1-(4-methoxyphenyl)cycloheptene (Purified by drying over
and vacuum distillation).[1] -
Initiator: 1-Phenylethyl chloride (1-PhEtCl).[1]
-
Catalyst: Tin(IV) chloride (
) (1.0 M solution in DCM). -
Additive:
-Tetrabutylammonium chloride ( -Bu NCl) (Optional, to suppress ionic dissociation). -
Solvent: Anhydrous Dichloromethane (
) and Hexane (50:50 v/v). -
Apparatus: Schlenk line or Glovebox (
ppm ), glass polymerization tubes with three-way stopcocks.[1]
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Solvent and Monomer Charge:
-
Syringe in 4.0 mL of anhydrous DCM and 4.0 mL of anhydrous Hexane.
-
Cool the reactor to
using a dry ice/acetone bath. -
Add 1.0 g (5.3 mmol) of 1-(4-methoxyphenyl)cycloheptene.
-
-
Initiation:
-
Propagation:
-
Stir at
for 2-4 hours . -
Note: Do not allow temperature to rise, as this will trigger depolymerization (due to low
) and chain transfer.
-
-
Termination:
-
Add 2.0 mL of pre-chilled methanol containing a trace of ammonia.
-
The color will instantly fade to colorless.[1]
-
-
Purification:
-
Pour the reaction mixture into a large excess of methanol (200 mL) to precipitate the polymer.[1]
-
Filter the white precipitate and dry under vacuum at
for 24 hours.
-
Characterization & Expected Data
| Technique | Parameter | Expected Result | Note |
| Broad aromatic signals | Broadening indicates restricted rotation (polymer formation).[1] | ||
| Methoxy (-OCH | Remains sharp; integration standard. | ||
| GPC (THF) | ~10,000 g/mol | Linear dependence on conversion. | |
| GPC (THF) | Dispersity ( | 1.10 - 1.25 | Indicates "living" character. |
| DSC | High |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Broad Dispersity ( | Slow initiation or Chain Transfer | Increase Initiator/ |
| Low Yield | Impurities (Water) | Re-distill monomer over |
| Oligomers only | Ceiling Temp Reached | The reaction temp was too high. The monomer is in equilibrium with the polymer.[1] |
References
-
Higashimura, T., & Sawamoto, M. (1984).
-
Context: Foundational text on the mechanism of stabilizing carbocations with electron-donating groups.[1]
-
-
Sawamoto, M. (1991).
-
Context: Detailed kinetics of living systems using
and similar Lewis acids.[1]
-
-
Sigma-Aldrich.1-(4-Methoxyphenyl)-1-cyclohexene Product Page.
-
Context: Commercial availability of the 6-membered ring analog, used as a reference for handling and safety of aryl-cycloalkenes.[1]
-
-
Klausen, R. S., et al. (2017). Synthesis and Ring-opening Metathesis Polymerization of a Strained trans-Silacycloheptene. Journal of the American Chemical Society.[1][2][3]
- Context: comparative study on the ring strain and polymerization potential of 7-membered rings (cycloheptenes).
Sources
Optimizing reaction conditions for 1-(4-methoxyphenyl)cycloheptene synthesis
Target Molecule: 1-(4-Methoxyphenyl)cycloheptene Prepared By: Senior Application Scientist, Chemical Synthesis Division
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(4-methoxyphenyl)cycloheptene. This scaffold is a critical building block in medicinal chemistry, but its synthesis presents unique challenges, particularly regarding regioselectivity, moisture sensitivity, and polymerization.
Below, we detail the mechanistic rationale, validated standard operating procedures (SOPs), quantitative optimization data, and a targeted troubleshooting FAQ to ensure your workflows are robust and reproducible.
Synthetic Workflow & Mechanistic Rationale
The synthesis of 1-(4-methoxyphenyl)cycloheptene is typically achieved via one of two primary pathways:
-
The Classic Route (Grignard + Dehydration): Nucleophilic addition of 4-methoxyphenylmagnesium bromide to cycloheptanone[1], followed by an acid-catalyzed E1 dehydration of the resulting tertiary alcohol[2].
-
The Cross-Coupling Route (Suzuki-Miyaura): Palladium-catalyzed coupling of cycloheptenyl triflate with 4-methoxyphenylboronic acid[3].
Synthetic pathways for 1-(4-methoxyphenyl)cycloheptene via Grignard and Suzuki routes.
Standard Operating Procedure (SOP): Grignard & Dehydration Route
This protocol is engineered as a self-validating system. By isolating and verifying the intermediate, you isolate variables and prevent compounding errors.
Step 1: Grignard Addition (Synthesis of the Tertiary Alcohol)
Causality Note: Cycloheptanone possesses acidic
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and nitrogen inlet.
-
Reagent Loading: Charge the flask with 4-methoxyphenylmagnesium bromide (1.2 eq, 0.5 M in anhydrous THF). Cool the system to 0 °C using an ice-water bath.
-
Addition: Dissolve cycloheptanone (1.0 eq) in anhydrous THF (0.5 M). Transfer to the dropping funnel and add dropwise over 30–45 minutes, strictly maintaining the internal temperature below 5 °C[1].
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Validation Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the ketone.
-
Quench & Workup: Cool back to 0 °C. Carefully quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 1-(4-methoxyphenyl)cycloheptan-1-ol.
Step 2: Acid-Catalyzed Dehydration
Causality Note: The tertiary alcohol undergoes an E1 elimination. Protonation of the hydroxyl group creates a water leaving group, generating a tertiary carbocation stabilized by the electron-donating 4-methoxy group. The endocyclic double bond forms preferentially due to thermodynamic stabilization via conjugation with the aromatic ring[2].
-
Setup: Transfer the crude alcohol to a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Reaction: Add toluene (0.2 M) and p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq).
-
Azeotropic Distillation: Heat to reflux (110 °C). The Dean-Stark trap will continuously remove water, driving the equilibrium toward the alkene via Le Chatelier's principle[5].
-
Completion: Monitor by TLC (100% Hexanes). The reaction typically completes in 3 hours.
-
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to quench the acid, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel plug (100% Hexanes).
Quantitative Data: Dehydration Optimization
The electron-rich nature of the 4-methoxyphenyl group makes the resulting alkene highly susceptible to acid-catalyzed polymerization. Table 1 summarizes our internal optimization data for the dehydration step.
Table 1: Optimization of Dehydration Conditions for 1-(4-Methoxyphenyl)cycloheptan-1-ol
| Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| Conc. H₂SO₄ | THF | 25 | 2 | 45% | Poor. Strong acid causes rapid polymerization of the electron-rich alkene. |
| p-TsOH (10 mol%) | Toluene | 110 | 3 | 88% | Optimal. Mild acid + Dean-Stark water removal prevents side reactions[5]. |
| KHSO₄ | Toluene | 110 | 5 | 72% | Fair. Slower reaction kinetics; trace side products observed. |
| POCl₃ / Pyridine | DCM | 0 to 25 | 12 | 65% | Alternative. Useful if the substrate is extremely acid-sensitive, but lower conversion[6]. |
Troubleshooting & FAQs
Troubleshooting logic tree for identifying synthesis bottlenecks and yield losses.
Q: My Grignard reaction yielded mostly unreacted cycloheptanone and anisole. What happened? A: This indicates the Grignard reagent was destroyed before nucleophilic attack could occur. Anisole is the quenched product of 4-methoxyphenylmagnesium bromide reacting with water. Ensure all glassware is oven-dried and purged with inert gas. If anisole is absent but cycloheptanone is recovered, your Grignard reagent acted as a base (enolization)[4]. You must strictly control the addition temperature to 0 °C to favor nucleophilic addition over deprotonation[1].
Q: During dehydration, I observe a dark, viscous residue and a complex mixture of spots on TLC. How do I fix this? A: You are experiencing acid-catalyzed polymerization. The 4-methoxy group makes the resulting cycloheptene highly electron-rich and prone to cationic polymerization in the presence of strong acids[6]. Switch from concentrated mineral acids (like H₂SO₄) to a catalytic amount of a milder acid like p-TsOH (10 mol%)[5]. Ensure you do not leave the reaction at reflux longer than necessary.
Q: I want to avoid the Grignard route due to scale-up safety concerns. Is the Suzuki coupling viable? A: Yes. The is a highly robust alternative[3]. You can couple cycloheptenyl triflate with 4-methoxyphenylboronic acid. However, be cautious of triflate hydrolysis. Using anhydrous conditions with a fluoride base (like KF) in acetonitrile can selectively promote the C-OTf cleavage and cross-coupling while entirely preventing hydrolysis of the starting material[7].
References
-
Grignard Reaction Mechanisms and Side Reactions Organic Chemistry Portal URL:[Link]
- Method of Synthesizing Seratrodast (1-phenylcycloheptene synthesis)
-
Reaction of Cycloocten-1-ylbenzene With NBS. Synthesis of Allylic Alcohols (Dehydration protocols) Acta Chimica Slovenica URL: [Link]
-
Suzuki Coupling Mechanisms and Scope Organic Chemistry Portal URL:[Link]
-
Triflate-Selective Suzuki Cross-Coupling Under Ligand-Free Conditions National Science Foundation (NSF) Public Access Repository URL: [Link]
-
The Synthesis and Dehydration of cis- and trans-2-phenylcycloheptanol Georgia Institute of Technology (Dissertations) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN100999452A - Method of synthesizing seratrodast - Google Patents [patents.google.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. par.nsf.gov [par.nsf.gov]
Side reactions and byproduct formation in the synthesis of 1-(4-methoxyphenyl)cycloheptene
Technical Support Center: Synthesis of 1-(4-methoxyphenyl)cycloheptene
Executive Summary & Reaction Profile
Target Molecule: 1-(4-methoxyphenyl)cycloheptene Primary Synthetic Route: Grignard Addition followed by Acid-Catalyzed Dehydration. Criticality: This styrene analog is a valuable intermediate for ligand synthesis and bioactive core functionalization. However, the electron-rich 4-methoxy group combined with the flexibility of the cycloheptyl ring creates a unique susceptibility to cationic polymerization and acid-catalyzed dimerization .
This guide addresses the specific failure modes of the two-step sequence:
-
Nucleophilic Addition: 4-Methoxyphenylmagnesium bromide + Cycloheptanone.
-
Elimination (Dehydration): 1-(4-methoxyphenyl)cycloheptan-1-ol
Alkene.
Module 1: The Grignard Addition Phase
Context: The reaction of cycloheptanone with 4-methoxyphenylmagnesium bromide is the industry-standard initiation step. However, cycloheptanone is conformationally mobile and possesses acidic
Troubleshooting Guide: Grignard Step
| Symptom | Probable Cause | Mechanistic Insight | Corrective Action |
| Low Yield (<50%) | Enolization | The Grignard reagent acts as a base rather than a nucleophile, deprotonating the | Protocol Adjustment: Add CeCl |
| Biphenyl Impurity | Homocoupling | Presence of 4,4'-dimethoxybiphenyl. Caused by oxidative coupling of the Grignard reagent during preparation or storage. | Reagent Quality: Titrate Grignard before use. Avoid old stocks where air oxidation has occurred. |
| Unreacted Ketone | Moisture / Sterics | "Wet" solvent kills the Grignard. Conformation of cycloheptanone can slightly retard attack compared to cyclohexanone. | Drying: Ensure THF is distilled from Na/Benzophenone. Use 1.2–1.5 eq. of Grignard relative to ketone. |
FAQ: Grignard Phase
Q: Why do I see a significant amount of starting ketone even after adding 1.5 equivalents of Grignard?
A: This is the "Enolization Trap." Cycloheptanone has accessible
-
Fix: Switch to organolithium (ArLi) at -78°C or use LaCl
2LiCl as an additive to increase nucleophilicity.
Module 2: The Dehydration Phase (Critical Step)
Context: Converting the tertiary alcohol to the alkene. This is the most error-prone step. The electron-donating methoxy group stabilizes the carbocation intermediate, making it highly reactive toward dimerization rather than just elimination.
Visualizing the Pathway & Failure Modes
Caption: Mechanistic divergence of the tertiary carbocation. The electron-rich nature of the aryl ring accelerates both productive elimination and destructive dimerization.
Troubleshooting Guide: Dehydration Step
| Symptom | Probable Cause | Mechanistic Insight | Corrective Action |
| Yellow/Brown Gum | Dimerization | The product is an electron-rich styrene analog. Strong acids (H | Catalyst Switch: Stop using mineral acids. Use p-TSA (1-5 mol%) in refluxing Benzene/Toluene with a Dean-Stark trap. Alternatively, use POCl |
| Isomeric Impurity | Exo-Alkene Formation | Elimination of a proton from the exocyclic methyl group rather than the ring. | Thermodynamics: Extend reaction time slightly. The endo-double bond (conjugated with phenyl) is thermodynamically more stable. Acid catalysis usually equilibrates the exo isomer to the desired endo product. |
| Loss of Methoxy | Ether Cleavage | Use of HBr, HI, or excessive Lewis Acid heat cleaves the aryl ether. | Condition Control: Avoid halogenated mineral acids. Keep reaction temp <120°C. |
FAQ: Dehydration Phase
Q: I used sulfuric acid in acetic acid, and my product solidified into a plastic-like mass. What happened?
A: You initiated cationic polymerization. The 4-methoxy group makes the alkene highly nucleophilic, and the carbocation highly stable. In the presence of a strong acid like H
-
Recommendation: Use Burgess Reagent or Martin Sulfurane for mild, neutral dehydration if the substrate is precious. For scale-up, p-TSA in toluene is standard, but monitor strictly by TLC and quench immediately upon conversion.
Q: Can I separate the exo-isomer (methylene) from the target endo-isomer?
A: It is difficult via flash chromatography as R
Detailed Protocol: Optimized Synthesis
To minimize side reactions, the following protocol utilizes a Dean-Stark apparatus to drive equilibrium without excessive acid strength.
Step 1: Grignard Formation & Addition [2]
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.2 eq) and a crystal of I
. -
Reagent: Add 4-bromoanisole (1.1 eq) in dry THF dropwise. Initiate reflux.
-
Addition: Cool to 0°C. Add Cycloheptanone (1.0 eq) in THF slowly (over 30 mins) to minimize the local concentration of ketone (reduces enolization risk).
-
Quench: Pour into saturated NH
Cl. Extract with Et O.
Step 2: Dehydration (The "Soft" Acid Method)
-
Setup: Dissolve crude alcohol in Toluene (0.1 M). Add p-Toluenesulfonic acid monohydrate (0.05 eq) .
-
Process: Reflux with a Dean-Stark trap to remove water azeotropically.
-
Monitoring: Check TLC every 30 mins. Look for the disappearance of the polar alcohol spot.
-
CRITICAL STOP: As soon as the alcohol is consumed (typically 1-2 hours), cool immediately and quench with saturated NaHCO
. Do not let it reflux overnight, or dimerization will degrade the yield. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5). The alkene elutes first; dimers and oligomers elute later or stay on the baseline.
References
-
Grignard Side Reactions: Zong, H., et al. "Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones."[1] J. Org. Chem. 2012, 77, 4645–4652.[1] Link
-
Dehydration Mechanisms: Atkinson, R. S.[3] "Dehydration of 4-hydroxy-2,3,4-triphenylcyclopent-2-enone." J. Chem. Soc. C.[3] 1971, 3524-3531. (Describes acid-catalyzed dimerization of similar aryl-cycloalkenyl systems). Link
-
Anethole Dimerization (Analogous Chemistry): Ledesma, B., et al. "Anethole Isomerization and Dimerization Induced by Acid Sites." Catalysts 2010, 1(1), 1-12. (Mechanistic parallel for methoxy-styrene dimerization). Link
-
General Grignard/Ketone Theory: "Reactions of Grignard Reagents with Ketones." Master Organic Chemistry. Link
Sources
Purification techniques for 1-(4-methoxyphenyl)cycloheptene from crude reaction mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(4-methoxyphenyl)cycloheptene. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from crude reaction mixtures. The methodologies described are grounded in established principles of organic chemistry to ensure robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for 1-(4-methoxyphenyl)cycloheptene.
Q1: What are the most probable impurities in a crude reaction mixture containing 1-(4-methoxyphenyl)cycloheptene?
A1: The nature of impurities is dictated by the synthetic route. Assuming a Wittig-type reaction between a cycloheptanone derivative and a phosphonium ylide derived from a 4-methoxybenzyl halide, or a McMurry coupling, common impurities include:
-
Unreacted Starting Materials: Such as cycloheptanone or 4-methoxybenzaldehyde.
-
Reagent-Derived Byproducts: For a Wittig reaction, this would be triphenylphosphine oxide (Ph₃P=O).
-
Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., THF, Toluene).
-
Geometric Isomers: Depending on the reaction conditions, minor amounts of the (Z)-isomer might be present.
-
Side-Reaction Products: Such as products from self-condensation of the ketone or aldehyde.
Q2: What is the recommended primary purification technique for 1-(4-methoxyphenyl)cycloheptene?
A2: For most crude mixtures of moderately non-polar compounds like 1-(4-methoxyphenyl)cycloheptene, flash column chromatography is the most effective and widely applicable primary purification method.[1] It excels at separating the target alkene from polar byproducts (like phosphine oxides) and unreacted polar starting materials.[2] The separation is based on the differential adsorption of compounds onto a polar stationary phase.[2][3] Alkenes, with their polarizable π-electrons, interact more strongly with silica gel than saturated alkanes but less strongly than more polar compounds like ketones or alcohols.[2]
Q3: How can I effectively assess the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and optimizing column chromatography conditions. A pure compound should ideally appear as a single spot.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is highly effective for identifying and quantifying impurities. The presence of unexpected signals indicates impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides both retention time and mass-to-charge ratio, allowing for the identification of trace impurities and confirmation of the product's molecular weight.[4]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine purity with high accuracy, especially when coupled with a UV detector, as the aromatic ring in the target compound is chromophoric.[4]
Section 2: Purification Workflow & Decision Guide
The selection of a purification strategy depends on the nature of the crude product and the impurities present. The following flowchart provides a general decision-making framework.
Caption: Decision tree for selecting a purification strategy.
Section 3: Troubleshooting Guides by Technique
Flash Column Chromatography
Flash column chromatography is a primary tool for purifying 1-(4-methoxyphenyl)cycloheptene.[3] The stationary phase is typically silica gel, which is polar and slightly acidic.[2]
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor or No Separation | 1. Inappropriate Eluent Polarity: The solvent system is too polar, causing all compounds to elute quickly, or not polar enough, causing all compounds to remain adsorbed.[2] 2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. | 1. Optimize with TLC: Systematically test different solvent systems (e.g., hexane/ethyl acetate mixtures) using TLC to find a system that gives a good separation (ΔRf > 0.2) and an Rf of ~0.3 for the target compound.[3] 2. Reduce Sample Load: Use a sample-to-adsorbent ratio of 1:30 to 1:100. For difficult separations, a higher ratio is better. |
| Product Co-elutes with an Impurity | 1. Similar Polarity: The impurity and the product have very similar polarities. 2. Isomeric Impurities: Geometric isomers may have very similar retention factors. | 1. Use a Less Polar Eluent System: Employing a solvent system with lower overall polarity will increase the retention time of all compounds and may improve separation.[2] 2. Try Gradient Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a small amount of a more polar solvent (e.g., ethyl acetate).[2] 3. Change Stationary Phase: Consider using neutral or basic alumina if the compound is sensitive to the acidic nature of silica.[2] |
| Streaking or Tailing of Bands | 1. Poor Sample Solubility: The sample was not fully dissolved when loaded or precipitated at the top of the column. 2. Acidic/Basic Compound Interaction: The compound may be interacting too strongly with the silica. 3. Column Packed Improperly: Channels or cracks in the silica bed lead to an uneven flow front. | 1. Use Minimal Loading Solvent: Dissolve the crude mixture in the absolute minimum amount of the eluent or a slightly more polar solvent.[2] 2. Consider Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Recrystallization
Recrystallization is an effective technique for purifying solid compounds, or oils that can be induced to crystallize, based on differences in solubility at different temperatures.[5]
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" | 1. Solution is Supersaturated: The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the compound. 2. High Impurity Level: Impurities can depress the melting point and interfere with crystal lattice formation. | 1. Reheat and Add More Solvent: Return the mixture to the heat source, add more solvent to decrease saturation, and allow it to cool more slowly.[6] 2. Insulate the Flask: Place the flask in an insulated container (e.g., a beaker with paper towels) to slow the cooling rate.[6] 3. Perform a Pre-purification Step: Use chromatography to remove the bulk of impurities first. |
| No Crystals Form | 1. Solution is Not Saturated: Too much solvent was used to dissolve the crude product.[6] 2. High Kinetic Barrier to Nucleation: The molecules are not organizing into a crystal lattice. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent level or adding a "seed" crystal of the pure compound.[5][7] 2. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and then attempt to cool again.[5] 3. Use a Different Solvent/Solvent System: The chosen solvent may not be appropriate. Test solubility in a range of solvents. A two-solvent system might be effective.[8][9] |
| Very Low Recovery | 1. Too Much Solvent Used: The compound has significant solubility in the cold solvent, and a large portion remains in the mother liquor.[6] 2. Premature Crystallization: Crystals formed during a hot filtration step and were lost. | 1. Cool Thoroughly: Ensure the flask is cooled in an ice bath to minimize the solubility of the product before filtration. 2. Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[5] 3. Recover a Second Crop: Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second batch of crystals (which may be less pure).[6] |
Vacuum Distillation
This technique is suitable for thermally stable liquids with boiling points that are distinct from impurities. It is particularly useful for removing non-volatile impurities or separating liquids with significantly different boiling points.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Decomposition (Darkening Color) | 1. Temperature is Too High: The compound is not stable at its atmospheric boiling point. | 1. Use a Vacuum: Applying a vacuum lowers the boiling point, allowing distillation at a lower, safer temperature.[8] |
| Bumping / Unstable Boiling | 1. Lack of Nucleation Sites: The liquid superheats and then boils violently. | 1. Use a Stir Bar or Boiling Chips: Add a magnetic stir bar for vigorous stirring or use fresh boiling chips to promote smooth boiling. 2. Ensure Steady Heating: Use a heating mantle with a stirrer for uniform heat distribution. |
Section 4: Standardized Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying 1-(4-methoxyphenyl)cycloheptene on a silica gel column.
-
Eluent Selection:
-
Using TLC, identify a solvent system where the product (visualized by UV light) has an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5 v/v).
-
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a small layer of sand.
-
Fill the column with the chosen eluent.
-
Slowly pour a slurry of silica gel (230-400 mesh) in the eluent into the column, tapping the side gently to ensure even packing without air bubbles.
-
Add another layer of sand on top of the settled silica bed.
-
Drain the eluent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum possible volume of eluent.
-
Carefully pipette the concentrated sample solution onto the top of the sand layer.
-
Drain the eluent again until the sample has been fully adsorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with fresh eluent.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Collect the eluate in sequentially numbered test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 1-(4-methoxyphenyl)cycloheptene.
-
Caption: Workflow for Flash Column Chromatography.
References
- BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. BenchChem.
- BenchChem. (2025).
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Macsenate. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]
-
Vaia. (2022). Column Chromatography: Procedure, Technique & Examples. [Link]
-
Columbia University. Column chromatography. [Link]
- Google Patents. (n.d.).
-
Phenomenex. (2025). Column Chromatography Guide. [Link]
-
CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. [Link]
-
JoVE. (2015). Video: Purification of a Total Lipid Extract with Column Chromatography. [Link]
- Google Patents. (n.d.).
-
Wang, H., et al. (2021). Separation of alkane and alkene mixtures by metal–organic frameworks. Journal of Materials Chemistry A. [Link]
-
ResearchGate. (2021). Separation of alkane and alkene mixtures by metal–organic frameworks. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Alkenes. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
University of Victoria. Recrystallization I. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. [Link]
- Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
MDPI. (2026). Systematically Identifying and Investigating Key Active Component and Its Transformation Mechanism in the Process of Purifying TiCl4 with Organic Reagents. [Link]
-
MDPI. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]
-
University of Rochester. Purification: How To. [Link]
-
National Institutes of Health. (2022). Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. [Link]
- Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
-
Scribd. Synthetic Methods for Cycloalkanes & Cycloalkenes. [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
MDPI. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]
-
Academia.edu. Synthesis of some cyclopentenones and crystal structure of 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one. [Link]
-
University of Victoria. Recrystallization. [Link]
-
Daniel Miller. (2020). Formation of Cyclohexene via an Acid Catalyzed E1 Reaction. YouTube. [Link]
-
Oreate AI Blog. (2026). Understanding Monosubstituted and Disubstituted Cycloalkenes. [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]
Sources
- 1. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. columbia.edu [columbia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. ocw.mit.edu [ocw.mit.edu]
Resolving peak overlap in HPLC analysis of 1-(4-methoxyphenyl)cycloheptene isomers
Technical Support Center: Isomer Analysis
Guide ID: HPL-TS-4MPC-001 Topic: Resolving Peak Overlap in HPLC Analysis of 1-(4-methoxyphenyl)cycloheptene Isomers Senior Application Scientist: Dr. Gemini
Introduction: The Challenge of 1-(4-methoxyphenyl)cycloheptene Isomer Separation
Welcome to the technical support guide for the chromatographic analysis of 1-(4-methoxyphenyl)cycloheptene and its related isomers. As researchers and drug development professionals, you are aware that synthetic routes can often yield a mixture of structural isomers, such as positional isomers of the double bond within the cycloheptene ring, or geometric (E/Z) isomers. These species can be notoriously difficult to separate due to their nearly identical physicochemical properties, such as polarity and molecular weight.
Peak co-elution is a frequent and critical issue in this analysis, compromising accurate quantification and impurity profiling.[1] This guide provides a structured, in-depth approach to systematically troubleshoot and resolve peak overlap, moving from simple mobile phase adjustments to more advanced stationary phase and temperature manipulations. Our methodology is grounded in the fundamental principles of chromatographic resolution, empowering you to develop robust and reliable separation methods.
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section is designed as a direct, question-and-answer troubleshooting workflow. Each question represents a common challenge encountered in the lab, followed by an expert answer detailing the underlying science and a clear, actionable solution.
Q1: My chromatogram shows a single, poorly shaped peak where I expect multiple isomers. Where do I begin?
A1: Start by evaluating the fundamentals: Retention Factor (k'), Efficiency (N), and Selectivity (α).
The resolution (Rs) between two peaks is governed by these three factors.[2][3] Before making complex changes, you must first ensure your analytes are being adequately retained by the column.
-
The Problem: If your peaks are eluting too early (i.e., near the void volume), they haven't spent enough time interacting with the stationary phase for a separation to occur. This is indicated by a low retention factor (k').[1][4]
-
The Causality: The retention factor is a measure of how long an analyte is retained on the column. An optimal k' value, typically between 2 and 10, ensures a balance between good resolution and reasonable analysis time.[2]
-
The Solution: In reversed-phase HPLC, you can increase the retention factor by weakening the mobile phase. This is achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[4][5] This forces the non-polar isomers to interact more strongly with the non-polar stationary phase, increasing retention time and providing a greater opportunity for separation.
Q2: I've optimized the retention (k' is now ~5), but the isomers are still unresolved. How can I improve the peak spacing (Selectivity)?
A2: Manipulate selectivity (α) by changing the organic modifier.
Selectivity is the most powerful factor for improving the resolution of closely eluting compounds and describes the ability of the chromatographic system to "discriminate" between analytes.[5]
-
The Problem: Your current mobile phase interacts with both isomers in a very similar manner, leading to nearly identical retention times.
-
The Causality: Different organic solvents possess different properties that influence their interactions with analytes. Acetonitrile (ACN) is aprotic and acts as a π-acceptor, while Methanol (MeOH) is a protic solvent capable of hydrogen bonding.[6] Switching between them can alter dipole-dipole, hydrogen bonding, and π-π interactions between the analytes, the mobile phase, and the stationary phase, thereby changing their relative retention and improving selectivity.[2][3]
-
The Solution: If your initial separation uses acetonitrile, perform an identical gradient run, substituting methanol as the organic modifier.[2] The change in solvent-analyte interactions can often be enough to resolve stubborn peak pairs.
Q3: I've tried both acetonitrile and methanol, but resolution is still insufficient. What is the next most impactful parameter to change?
A3: Change the stationary phase chemistry to introduce alternative interaction mechanisms.
If manipulating the mobile phase doesn't provide adequate selectivity, the stationary phase is your next target.[2] The standard C18 (ODS) column's separation is based primarily on hydrophobicity, which is often insufficient for resolving positional isomers.[7]
-
The Problem: The subtle structural differences between the 1-(4-methoxyphenyl)cycloheptene isomers do not lead to significant differences in hydrophobicity, resulting in co-elution on a C18 column.
-
The Causality: To resolve these isomers, you need a stationary phase that offers different, or "orthogonal," separation mechanisms. Phenyl-based columns (e.g., Phenyl-Hexyl) introduce π-π interactions between the phenyl rings of the stationary phase and the methoxyphenyl group of your analyte.[7] Pentafluorophenyl (PFP) phases offer an even more diverse range of interactions, including π-π, dipole-dipole, and ion-exchange, making them extremely powerful for separating challenging isomers.[2][7]
-
The Solution: Screen alternative stationary phases. A Phenyl-Hexyl column is an excellent first choice due to the aromatic nature of your analyte. If that fails, a PFP column is highly recommended.
| Stationary Phase | Primary Interaction Mechanism(s) | Suitability for Aromatic Isomers |
| C18 (ODS) | Hydrophobic | Low - Often fails to resolve positional isomers with similar hydrophobicity.[7] |
| Phenyl / Phenyl-Hexyl | Hydrophobic and π-π interactions | High - Enhanced selectivity for aromatic compounds.[2][7] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, shape selectivity | Very High - Offers multiple interaction mechanisms, providing orthogonal selectivity.[2][7] |
| Table 1: Comparison of common reversed-phase stationary phases for the separation of aromatic isomers. |
Q4: Can adjusting the column temperature resolve my isomers?
A4: Absolutely. Temperature is a critical tool for fine-tuning selectivity.
Temperature control is essential for reproducibility and can also be a powerful method development parameter.[8][9]
-
The Problem: Minor differences in the thermodynamics of how each isomer interacts with the stationary phase are not being exploited at your current operating temperature.
-
The Causality: Changing the column temperature alters the viscosity of the mobile phase and the kinetics of mass transfer, which generally reduces retention times at higher temperatures.[9][10] More importantly, it can significantly affect the selectivity of a separation.[8][9] For some structurally similar compounds, a change in temperature can subtly alter the equilibrium between the analyte and the stationary phase, sometimes even reversing the elution order of a critical pair.[3]
-
The Solution: Systematically evaluate a range of temperatures (e.g., 25°C, 40°C, 55°C) using a quality column oven. Even small changes can sometimes be enough to achieve baseline resolution.[9]
| Temperature (°C) | Analyte 1 tR (min) | Analyte 2 tR (min) | Resolution (Rs) | Observation |
| 25 | 10.5 | 10.7 | 0.8 | Poor resolution, significant overlap. |
| 40 | 9.2 | 9.6 | 1.6 | Baseline resolution achieved.[11] |
| 55 | 7.8 | 8.1 | 1.3 | Resolution decreased, peaks moving closer again. |
| Table 2: A hypothetical example illustrating how optimizing column temperature can significantly impact the resolution of two closely eluting isomers. |
Q5: My isomers may be enantiomers. Why won't they separate on any of my achiral columns?
A5: Enantiomers require a chiral environment for separation.
If your isomers are enantiomers (non-superimposable mirror images), they have identical physical and chemical properties in an achiral environment.[12] Therefore, they will not be resolved on standard HPLC columns like C18 or Phenyl-Hexyl.
-
The Problem: Standard HPLC is achiral and cannot differentiate between enantiomers.
-
The Causality: Chiral separation relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[13] These complexes have different energy levels and stability, which leads to different retention times. This chiral selector is typically part of the stationary phase (a Chiral Stationary Phase, or CSP).
-
The Solution: You must use a Chiral Stationary Phase (CSP). For compounds like 1-(4-methoxyphenyl)cycloheptene, polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are an excellent starting point.[13] The separation is typically performed under normal-phase, polar organic, or reversed-phase conditions.[13]
Systematic Troubleshooting Workflow
The following diagram outlines a logical, step-by-step workflow for tackling peak overlap issues. By following this process, you can methodically optimize your separation instead of relying on trial and error.
A systematic workflow for resolving peak overlap in HPLC.
Experimental Protocols
Protocol 1: Systematic Screening of Mobile Phase Organic Modifiers
This protocol details a methodical approach to evaluate the effect of acetonitrile versus methanol on selectivity.
-
Initial Setup:
-
Column: Use your primary analytical column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B (Run 1): Acetonitrile.
-
Mobile Phase B (Run 2): Methanol.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, at the λmax of 1-(4-methoxyphenyl)cycloheptene (approx. 240 nm).[14]
-
-
Scouting Gradient (Run 1 - Acetonitrile):
-
Perform a broad linear gradient from 5% to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Objective: To determine the approximate elution window of the isomers.
-
-
Optimized Gradient (Run 1 - Acetonitrile):
-
Based on the scouting run, create a shallower gradient across the elution window. For example, if isomers eluted between 60-70% ACN, design a gradient like: 50% to 80% B over 20 minutes.
-
Record the retention times and calculate the resolution (Rs).
-
-
Modifier Substitution (Run 2 - Methanol):
-
Replace the acetonitrile (Mobile Phase B) with methanol.
-
Repeat the exact same gradient program as the optimized acetonitrile run (Step 3).
-
Note: Methanol has a higher viscosity, which will result in higher system backpressure. Ensure you do not exceed the pressure limits of your system.
-
Record the retention times and calculate the resolution (Rs).
-
-
Analysis:
-
Compare the chromatograms from the ACN and MeOH runs. A significant change in peak spacing or even a reversal of elution order indicates a strong selectivity effect that can be further optimized.[6]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for method development for 1-(4-methoxyphenyl)cycloheptene isomers? A: A robust starting point is reversed-phase chromatography.[15]
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C. This provides a general-purpose method that can be systematically optimized using the principles in this guide.[6]
Q: How do I distinguish between true peak co-elution and poor peak shape (e.g., tailing)? A: Look for specific indicators in the peak shape. Peak tailing is a gradual, exponential decline after the peak maximum. True co-elution of an unresolved impurity often appears as a distinct "shoulder" or a sudden discontinuity on the front or back slope of the main peak.[1] Using a photodiode array (PDA) detector can also help; analyzing the peak purity across the peak can reveal the presence of multiple components with different UV spectra.
Q: What resolution value (Rs) is considered acceptable? A: A resolution value of Rs ≥ 1.5 is the standard for achieving "baseline resolution," where the two peaks are fully separated down to the baseline.[6] This level of separation is generally required for accurate and robust quantification.[11] An Rs value between 1.0 and 1.5 may be acceptable for some applications, but an Rs below 1.0 indicates significant overlap that is unsuitable for quantitative analysis.[11]
Q: Why is formic acid added to the mobile phase? A: Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) is a common practice to ensure good peak shape and consistent retention times, especially for compounds that may have ionizable functional groups or to control the ionization of silanol groups on the silica surface.[6] This leads to sharper, more symmetrical peaks.
References
- Ibis Scientific, LLC. (2025, March 6).
- Phenomenex. (2025, June 6).
- Chrom Tech, Inc. (2025, October 28).
- Adlof, R. O. (2004, August 13). Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography.
- Dong, M. W., & Wysocki, R. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Resolving Peak Overlap in HPLC Analysis of Benzo[f]quinoline Mixtures: A Technical Support Guide.
- Avantor. (n.d.).
- BUCHI. (n.d.).
- Axion Labs. (n.d.).
- Wang, Z., et al. (n.d.). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PMC.
- Severina, H. I., et al. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
- Chemistry LibreTexts. (2022, August 8). 9.
- ResearchGate. (2017, January 14).
- Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Dr. Maisch GmbH. (n.d.).
- Agilent Technologies. (n.d.).
- BOC Sciences. (n.d.).
- SIELC Technologies. (n.d.). Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column.
- SciSpace. (n.d.). A review on method development by hplc.
- Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- BenchChem. (2025).
- AnalyticalScienceTutor. (2023, April 2). How to calculate the resolution of peaks in HPLC. YouTube.
- Chemické Zvesti. (n.d.).
- Regis Technologies. (n.d.).
- MicroSolv Technology Corporation. (2025, June 19).
- ResearchGate. (2019, August 7).
- Restek. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. chromtech.com [chromtech.com]
- 10. avantorsciences.com [avantorsciences.com]
- 11. youtube.com [youtube.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Chiral â Dr. Maisch [dr-maisch.com]
- 14. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 15. molnar-institute.com [molnar-institute.com]
Technical Support Center: Synthesis and Handling of trans-Cycloheptene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the unique and highly reactive class of molecules: trans-cycloheptene derivatives. The inherent strain in the trans configuration of the seven-membered ring makes these compounds powerful tools in synthesis but also renders them susceptible to isomerization.[1][2] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the successful synthesis, purification, and storage of these valuable intermediates.
Understanding the Challenge: The Isomerization of trans-Cycloheptene
The stability of trans-cycloheptene is a delicate balance of thermodynamics and kinetics. Unlike its more stable cis isomer, the trans configuration possesses significant torsional strain, estimated to be as high as 47 kcal/mol.[1] This stored potential energy is the source of its enhanced reactivity but also the driving force for its isomerization back to the thermodynamically favored cis form.
Several pathways can facilitate this isomerization:
-
Thermal Isomerization: At ambient temperatures, trans-cycloheptene can undergo thermal isomerization to the cis isomer.[3][4][5] This process can be unimolecular or, interestingly, catalyzed by molecular oxygen in a second-order process.[3][6]
-
Photochemical Isomerization: While UV irradiation is often used to generate trans-cycloheptenes from their cis precursors, the process is reversible.[1][7] The photostationary state can be influenced by sensitizers and reaction conditions.
-
Acid-Catalyzed Isomerization: The presence of even weak Brønsted acids can lead to the protonation of the strained double bond, forming a carbenium ion intermediate that can then eliminate to form the more stable cis-alkene.[1][8]
Isomerization Pathways
The following diagram illustrates the primary pathways leading to the undesired isomerization of trans-cycloheptene derivatives. Understanding these pathways is critical for designing effective preventative strategies.
Caption: Key pathways for the isomerization of trans-cycloheptene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and handling of trans-cycloheptene derivatives in a question-and-answer format.
Q1: My trans-cycloheptene derivative seems to be isomerizing during the photochemical synthesis from the cis-isomer. How can I improve the yield of the trans product?
A1: This is a common challenge as the photoisomerization is a reversible process. To drive the equilibrium towards the desired trans-isomer, a "trap-in-flow" strategy is highly effective.
Explanation of Causality: The photochemical isomerization of cis- to trans-cycloheptene establishes an equilibrium.[9] To shift this equilibrium and maximize the yield of the trans-isomer, it needs to be selectively removed from the reaction mixture as it is formed. Silver(I) salts, such as silver nitrate (AgNO₃), have a strong affinity for the strained double bond of trans-cycloalkenes and form stable complexes.[10][11]
Recommended Protocol: Flow Photochemical Synthesis with Silver Ion Scavenging
This protocol utilizes a closed-loop flow system where the reaction mixture is continuously irradiated while passing through a column of AgNO₃-impregnated silica gel.[9][11]
Step-by-Step Methodology:
-
Prepare the Scavenging Column: Prepare a slurry of silica gel and a solution of silver nitrate in an appropriate solvent (e.g., water or methanol). Evaporate the solvent to obtain a free-flowing powder of AgNO₃ on silica gel. Pack this material into a chromatography column.
-
Set up the Flow Reactor: A typical setup consists of a reservoir flask containing the cis-cycloheptene derivative and a photosensitizer (e.g., methyl benzoate) in a suitable solvent (like n-hexane).[9] A pump circulates the solution through UV-transparent tubing (e.g., FEP tubing) coiled around a UV lamp (e.g., 254 nm).[10][12] The outlet of the photoreactor is connected to the top of the AgNO₃/silica gel column, and the eluate from the column is returned to the reservoir flask. For thermally sensitive carbocyclic trans-cycloheptenes, inline cooling of the reaction mixture before it enters the photoreactor is crucial.[5][10]
-
Run the Reaction: Start the pump and the UV lamp. The cis-isomer is converted to the trans-isomer in the photoreactor. As the mixture passes through the column, the trans-isomer is selectively complexed by the silver ions, while the unreacted cis-isomer is recycled back to the photoreactor.[9][11]
-
Liberate the trans-Isomer: Once the reaction is complete (monitored by TLC or GC-MS of the solution in the reservoir), the column is washed to remove any remaining cis-isomer. The trans-cycloheptene•AgNO₃ complex is then eluted. To liberate the free trans-cycloheptene, the complex can be treated with a solution of aqueous ammonia or sodium chloride.[11]
Q2: I've successfully synthesized my trans-cycloheptene derivative, but it isomerizes during purification by column chromatography. What are my options?
A2: Standard silica gel chromatography can be problematic due to the acidic nature of silica, which can catalyze isomerization.[1] Here are several strategies to mitigate this issue:
Strategy 1: Neutralize the Stationary Phase
-
Explanation: The acidic silanol groups on the surface of silica gel can protonate the strained double bond, initiating the isomerization cascade. Neutralizing the silica gel can prevent this.
-
Protocol: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent (e.g., 1% triethylamine in hexanes/ethyl acetate). Then, perform the chromatography as usual.
Strategy 2: Use an Alternative Stationary Phase
-
Explanation: Using a less acidic stationary phase can circumvent the problem entirely.
-
Recommendations:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel. Ensure you are using neutral or basic alumina, not acidic.
-
Florisil®: This is a magnesium silicate gel that is generally less acidic than silica.
-
Reverse-phase chromatography (C18): If your molecule is sufficiently nonpolar, reverse-phase chromatography using solvents like acetonitrile and water can be a very mild purification method.
-
Strategy 3: Low-Temperature Chromatography
-
Explanation: The rate of thermal isomerization is significantly reduced at lower temperatures.[4][13]
-
Protocol: Perform the column chromatography in a cold room or using a jacketed column with a circulating coolant at a low temperature (e.g., -20 °C to 0 °C). Pre-chilling the solvents is also essential.
Q3: My purified trans-cycloheptene derivative is isomerizing upon storage. What are the best storage conditions?
A3: The high reactivity of trans-cycloheptenes necessitates careful storage to maintain their integrity.[11][13]
Key Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, ideally ≤ -18 °C (freezer).[10][14] | Reduces the rate of thermal isomerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxygen-catalyzed isomerization.[3][6] |
| Light | Protect from light by using amber vials or wrapping the container in aluminum foil. | Prevents photochemical isomerization back to the cis form. |
| Form | Store as a solid or in a non-protic, anhydrous solvent. For long-term stability, storage as a silver(I) complex is highly recommended.[10][11][14][15] | Avoids acid-catalyzed isomerization from protic solvents. Silver complexes are significantly more stable.[10][14] |
Long-Term Storage as a Silver(I) Complex:
trans-Cycloheptene•AgNO₃ complexes are often stable for weeks in a freezer.[10][12][14] Sila-trans-cycloheptene•AgNO₃ complexes exhibit even greater stability, being stable for months in a freezer and for days on the benchtop at room temperature.[10][14][16] The free trans-alkene can be readily regenerated from the complex when needed.
Q4: I am performing a reaction with a trans-cycloheptene derivative, and I'm seeing byproducts that suggest isomerization is occurring during the reaction. How can I prevent this?
A4: Isomerization during a subsequent reaction is often due to incompatible reaction conditions.
Troubleshooting Steps:
-
Check for Acidic Reagents or Byproducts: Scrutinize your reaction for any acidic components. This includes not only acidic reagents but also any acidic byproducts that may form. If an acid is necessary, consider using a weaker, non-nucleophilic acid or a buffered system.
-
Exclude Oxygen: If the reaction is run at or above room temperature, de-gas your solvent and run the reaction under an inert atmosphere to prevent oxygen-catalyzed isomerization.[3]
-
Lower the Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly slow down the rate of isomerization.
-
Use Additives to Suppress Isomerization: In some contexts, such as olefin metathesis, additives like 1,4-benzoquinone have been shown to suppress isomerization by preventing the formation of metal hydride species that can catalyze double bond migration.[17][18] While this is a different type of isomerization, the principle of using additives to quench unwanted catalytic species can be applied more broadly.
Visualizing the Synthesis and Stabilization Workflow
This diagram outlines the recommended workflow for synthesizing and storing trans-cycloheptene derivatives to minimize isomerization.
Caption: Recommended workflow for minimizing isomerization.
By understanding the inherent instability of trans-cycloheptene derivatives and implementing these preventative and troubleshooting strategies, researchers can successfully harness the synthetic potential of these powerful molecules.
References
-
Carballo, R. M., et al. (2021). Dynamically Generated Carbenium Species via Photoisomerization of Cyclic Alkenes: Mild Friedel–Crafts Alkylation. ACS Catalysis, 11(15), 9482–9489. [Link]
-
Inoue, Y., Ueoka, T., & Hakushi, T. (1984). A novel oxygen-catalysed trans–cis thermal isomerization of trans-cycloheptene. Journal of the Chemical Society, Perkin Transactions 2, (10), 2053-2058. [Link]
-
Taylor, M. T., et al. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science, 9(16), 3949–3957. [Link]
-
Kropp, P. J., & Krauss, H. J. (1967). Photochemistry of cycloalkenes. III. Ionic behavior in protic media and isomerization in aromatic hydrocarbon media. Journal of the American Chemical Society, 89(20), 5199–5206. [Link]
-
Squillacote, M. E., DeFellipis, J., & Shu, Q. (2005). How Stable Is trans-Cycloheptene? Journal of the American Chemical Society, 127(44), 15983–15988. [Link]
-
Taylor, M. T. (2017). Methods for the syntheses of trans-cycloheptene, dihydrotetrazine and tetrazine compounds and their applications to bioorthogonal chemistry and drug delivery. UDSpace. [Link]
-
Taylor, M. T., et al. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science, 9(16), 3949-3957. [Link]
-
Kropp, P. J. (1970). Photochemistry of Alkenes. DTIC. [Link]
-
Inoue, Y., & Hakushi, T. (1981). trans-Cycloheptene. Photochemical generation and thermal trans-cis isomerization. Journal of the Chemical Society, Chemical Communications, (20), 1031-1033. [Link]
-
Taylor, M. T., et al. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. PubMed. [Link]
-
Royzen, M., et al. (2013). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. Accounts of Chemical Research, 46(2), 247–258. [Link]
- Fox, J. M., et al. (2018). Trans-cycloheptenes and hetero-trans-cycloheptenes for bioorthogonal coupling.
-
Grotjahn, D. B. (2022). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. MDPI. [Link]
-
Hong, S. H., et al. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. [Link]
-
Van Goethem, C., et al. (2018). Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption. AIChE Journal, 64(8), 3133-3142. [Link]
-
Hong, S. H., et al. (2005). Prevention of Undesirable Isomerization During Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160-17161. [Link]
-
Andrews, U. H., Baldwin, J. E., & Grayston, M. W. (1981). On the thermal isomerization of trans-cyclooctene to cis-cyclooctene. Journal of the American Chemical Society, 103(23), 6943-6946. [Link]
-
Royzen, M., et al. (2013). Cis and Trans Isomers of Cycloalkenes. ResearchGate. [Link]
- Grubbs, R. H., et al. (2016). Methods for suppressing isomerization of olefin metathesis products.
-
Strieth-Kalthoff, F., et al. (2019). Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. Angewandte Chemie International Edition, 58(40), 14147-14151. [Link]
-
Taylor, M. T., et al. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science, 9, 3949-3957. [Link]
-
Palani, V., & Wendlandt, A. E. (2023). Strain-Inducing Positional Alkene Isomerization. Journal of the American Chemical Society, 145(36), 20053–20061. [Link]
-
LibreTexts. (2024). 7.7: Stability of Alkenes. Chemistry LibreTexts. [Link]
-
Lantz, E., et al. (2022). Exploiting Visible Light Triggered Formation of Trans-cyclohexene for the Contra-thermodynamic Protection of Alcohols. ChemRxiv. [Link]
-
Inoue, Y., Ueoka, T., & Hakushi, T. (1984). A Novel Oxygen-catalysed trans-cis Thermal lsomerization of trans- Cyclo heptene. RSC Publishing. [Link]
-
Miyano, H., & Nitta, M. (1990). Substituent effects on the acid-catalyzed isomerization of 2-cyclohepta-2,4,6-trienyltropone derivatives to 2-benzyltropones. Journal of the Chemical Society, Perkin Transactions 1, 999-1004. [Link]
-
Unknown. (n.d.). Problem 2 Trans-cycloalkenes in larger rings are normal, stable alkenes. Trans-cyclooctene has been isolated. Unknown Source. [Link]
-
LibreTexts. (2024). 7.7: Stability of Alkenes. Chemistry LibreTexts. [Link]
-
Hoye, T. R., et al. (2022). A distinct mode of strain-driven cyclic allene reactivity: Group migration to the central allene carbon atom. PMC. [Link]
-
Garg, N. K. (2013). Strained alkenes in natural product synthesis. Chemistry–A European Journal, 19(24), 7650-7663. [Link]
-
Rogers, D. W., et al. (1996). Thermochemistry of strained cycloalkenes: experimental and computational studies. The Journal of Physical Chemistry, 100(18), 7543-7548. [Link]
-
Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Organic Chemistry Portal. [Link]
Sources
- 1. Dynamically Generated Carbenium Species via Photoisomerization of Cyclic Alkenes: Mild Friedel–Crafts Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strained alkenes in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel oxygen-catalysed trans–cis thermal isomerization of trans-cycloheptene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. trans-Cycloheptene. Photochemical generation and thermal trans-cis isomerization - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]
- 6. A novel oxygen-catalysed trans–cis thermal isomerization of trans-cycloheptene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US10155777B2 - Trans-cycloheptenes and hetero-trans-cycloheptenes for bioorthogonal coupling - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for the syntheses of trans-cycloheptene, dihydrotetrazine and tetrazine compounds and their applications to bioorthogonal chemistry and drug delivery [udspace.udel.edu]
- 16. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Scaling up the synthesis of 1-(4-methoxyphenyl)cycloheptene for preclinical studies
Introduction
Welcome to the technical support guide for the synthesis of 1-(4-methoxyphenyl)cycloheptene. This document is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis for preclinical studies. The transition from bench-scale (grams) to pilot-scale (kilograms) production introduces significant challenges related to reaction kinetics, heat and mass transfer, and process safety.[1][2] This guide provides a robust, field-tested synthetic protocol, in-depth troubleshooting advice, and answers to frequently asked questions to ensure a successful, reproducible, and safe scale-up.
Our recommended pathway involves a two-step process: the nucleophilic addition of a Grignard reagent to cycloheptanone, followed by acid-catalyzed dehydration of the intermediate tertiary alcohol. This route was selected for its reliability, use of readily available starting materials, and well-understood reaction mechanisms, making it amenable to large-scale production.
Recommended Synthetic Pathway & Workflow
The synthesis proceeds via the formation of 4-methoxyphenylmagnesium bromide, which is then reacted with cycloheptanone. The resulting 1-(4-methoxyphenyl)cycloheptan-1-ol is not isolated but is directly subjected to acid-catalyzed dehydration to yield the target compound.
Caption: Overall workflow for the synthesis of 1-(4-methoxyphenyl)cycloheptene.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-methoxyphenyl)cycloheptene (Kilogram Scale)
Step 1 & 2: Grignard Formation and Addition
-
Reactor Setup: Under an inert nitrogen atmosphere, charge a dry 50 L glass-lined reactor with magnesium turnings (1.2 eq).
-
Solvent Charge: Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Activation: Add a small crystal of iodine or a few milliliters of 1,2-dibromoethane to initiate the reaction.[3] Observe for bubble formation and a gentle exotherm.
-
Reagent Addition: Begin the slow, subsurface addition of a solution of 4-bromoanisole (1.0 eq) in anhydrous THF. Maintain the internal temperature between 35-45 °C using jacket cooling. A vigorous reflux should be maintained without excessive external heating. The addition rate is critical to control the exotherm.
-
Reaction Completion (Grignard Formation): After the addition is complete, stir the mixture at 40-50 °C for an additional 1-2 hours until most of the magnesium is consumed.
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Cycloheptanone Addition: Slowly add a solution of cycloheptanone (0.95 eq) in anhydrous THF, maintaining the internal temperature below 15 °C. This addition is exothermic.
-
Reaction Completion (Addition): Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of cycloheptanone.
Step 3: Aqueous Workup and Dehydration
-
Quenching: Cool the reactor to 0-5 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Caution: This is highly exothermic and releases flammable gases. Ensure adequate cooling and venting.
-
Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Solvent Exchange: Add toluene to the organic layer and distill off the THF under atmospheric pressure. This serves to both dry the organic phase azeotropically and exchange the solvent for the higher-boiling toluene required for dehydration.
-
Dehydration Setup: Add p-toluenesulfonic acid (p-TsOH, 0.05 eq) to the toluene solution. Fit the reactor with a Dean-Stark apparatus to collect water.
-
Dehydration Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Neutralization: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a water wash.
Step 4: Purification
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Final Purification: For preclinical use, high purity is essential. Purify the crude oil via vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. Purity should be assessed by GC-MS and NMR.
Troubleshooting Guide
Grignard Formation & Addition Stage
Q1: My Grignard reaction won't initiate. The solution color hasn't changed, and there's no exotherm.
-
Possible Cause 1: Wet Glassware or Reagents. Grignard reagents are extremely sensitive to moisture.[4] Even trace amounts of water on the glassware or in the solvent/reagents will prevent the reaction from starting.
-
Solution: Ensure all glassware is oven-dried (>120 °C) overnight and assembled hot under a stream of dry nitrogen. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
-
Possible Cause 2: Passivated Magnesium. Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which inhibits the reaction.[3]
-
Solution: Activate the magnesium. The most common methods are:
-
Chemical Activation: Add a single crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal.
-
Mechanical Activation: If the reactor allows, increase the stirring speed to grind the turnings against each other, breaking the oxide layer.
-
Initiator: Add a small amount of pre-formed Grignard reagent from a previous batch or a few drops of 1,2-dibromoethane.
-
-
Q2: The reaction started but then stopped, and a large amount of white solid has precipitated.
-
Possible Cause: Schlenk Equilibrium. In THF, Grignard reagents exist in equilibrium.[3] The precipitation is likely due to the formation of insoluble magnesium bromide (MgBr₂) and the di-aryl magnesium species (R₂Mg). This can be exacerbated by localized high concentrations of the Grignard reagent.
-
Solution: Ensure efficient stirring, especially at the point of addition (subsurface addition is preferred on scale-up). Add more anhydrous THF to ensure all species remain in solution. While this increases the total volume, it is often necessary for a smooth reaction.
-
Q3: The yield of the tertiary alcohol is low, and I've recovered a lot of unreacted cycloheptanone and biphenyl byproduct (4,4'-dimethoxybiphenyl).
-
Possible Cause: Poor Quality Grignard Reagent / Side Reactions. The formation of 4,4'-dimethoxybiphenyl suggests a Wurtz-type coupling, which can occur if the reaction temperature during Grignard formation was too high or if impurities (like residual 1,2-dibromoethane initiator) are present. This reduces the effective concentration of your active Grignard reagent.
-
Solution: Maintain strict temperature control during the addition of 4-bromoanisole. Do not let the internal temperature exceed 50 °C. Ensure the Grignard reagent appears as a clear, grey-to-brown solution before adding the ketone. A simple titration (e.g., with iodine) can be performed on a small aliquot to determine the exact molarity of the active Grignard reagent before adding the cycloheptanone, allowing for a more precise charge of the ketone.
-
Dehydration & Purification Stage
Q4: The dehydration reaction is very slow or incomplete.
-
Possible Cause 1: Inefficient Water Removal. The dehydration is an equilibrium reaction. For it to proceed to completion, the water byproduct must be removed efficiently.[5]
-
Solution: Ensure the Dean-Stark trap is functioning correctly and that a vigorous reflux is maintained to facilitate azeotropic removal of water with toluene. Check for any leaks in the system.
-
-
Possible Cause 2: Insufficient Acid Catalyst. The catalyst may have been partially neutralized or may not be active enough.
-
Solution: Add another small portion of p-TsOH (0.02 eq). Alternatively, a stronger acid like sulfuric acid can be used, but this increases the risk of charring and byproduct formation, so it should be used cautiously and at lower temperatures.
-
Q5: My final product contains isomeric impurities after dehydration.
-
Possible Cause: Isomerization during Dehydration. Acid-catalyzed dehydration of tertiary alcohols proceeds via a carbocation intermediate. This intermediate can potentially rearrange or lead to the formation of both endocyclic and exocyclic double bond isomers. While the desired 1-(4-methoxyphenyl)cycloheptene is the thermodynamically favored product (Zaitsev's rule), some of the exocyclic isomer (1-cycloheptylidene-4-methoxybenzene) may form.
-
Solution: Use milder dehydration conditions. Lowering the reaction temperature and using a less aggressive acid catalyst can favor the formation of the thermodynamically more stable product. Purification by fractional vacuum distillation is usually effective at separating these isomers.
-
Caption: Decision tree for troubleshooting incomplete dehydration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during scale-up?
-
A: The three most critical parameters are:
-
Temperature Control: Both the Grignard formation and the subsequent addition to the ketone are highly exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[1] A runaway reaction is a serious safety hazard. Use jacketed reactors with efficient cooling and control the addition rates carefully.
-
Mixing: Homogeneity is harder to achieve in large reactors. Poor mixing can lead to localized "hot spots" or high concentrations of reagents, promoting side reactions and reducing yield.[6] Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous slurry/solution.
-
Inert Atmosphere: Maintaining a strictly anhydrous and anaerobic environment is crucial for the Grignard reagent's stability. Ensure the reactor can hold a positive pressure of nitrogen and that all reagent transfers are conducted under an inert atmosphere.
-
Q2: Are there viable alternative synthetic routes to 1-(4-methoxyphenyl)cycloheptene?
-
A: Yes, the Wittig reaction is a very common and powerful alternative for olefination.[7] It would involve reacting cycloheptanone with the ylide generated from 4-methoxybenzyltriphenylphosphonium bromide.
-
Advantages: The reaction is generally very reliable and high-yielding. The position of the double bond is unambiguously defined, avoiding the potential for isomeric byproducts seen in dehydration.
-
Disadvantages for Scale-Up: The reaction generates a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct. TPPO can be difficult to remove on a large scale and may require extensive chromatography or crystallization procedures. The phosphonium salt itself can also be challenging to handle and dry in large quantities.[8]
-
Q3: What are the expected analytical and spectral data for the final product?
-
A: The final product, 1-(4-methoxyphenyl)cycloheptene, should be a colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 7.20-7.30 (d, 2H, Ar-H ortho to cycloheptene), δ 6.80-6.90 (d, 2H, Ar-H ortho to OMe), δ 5.90-6.00 (t, 1H, vinylic H), δ 3.80 (s, 3H, -OCH₃), and a series of multiplets between δ 1.50-2.50 for the seven methylene groups of the cycloheptene ring.[9][10]
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals around δ 158.0 (Ar-C-OMe), δ 140-145 (quaternary olefinic C), δ 128-135 (vinylic CH and Ar-C), δ 113.5 (Ar-C ortho to OMe), δ 55.2 (-OCH₃), and several peaks in the aliphatic region (δ 25-40) for the cycloheptene ring carbons.[11]
-
Mass Spectrometry (EI): The molecular ion [M]⁺ should be observed at m/z = 202.29.
-
Q4: What are the primary safety concerns for this process?
-
A:
-
Grignard Reagent: Highly reactive and pyrophoric if exposed to air in a concentrated form. Reacts violently with water and protic solvents.[4]
-
Anhydrous THF: Can form explosive peroxides upon storage. Always use freshly opened bottles or test for peroxides before use. It is also highly flammable.
-
Quenching Step: The quenching of the Grignard reaction with aqueous solutions is extremely exothermic and liberates hydrogen/ethane gas, which is flammable. This step must be done slowly, with robust cooling and in a well-ventilated area away from ignition sources.
-
Toluene: A flammable and toxic solvent. Handle in a ventilated environment.
-
Data Summary: Lab vs. Pilot Scale
| Parameter | Lab Scale (250 mL flask) | Pilot Scale (50 L Reactor) | Key Considerations for Scale-Up |
| Batch Size | 10 g | 2.5 kg | All operational times (additions, heating, cooling) will be significantly longer.[2] |
| Solvent Volume (THF) | 100 mL | 25 L | Increased cost and waste handling. Requires closed systems for transfers. |
| Addition Time (4-Br-Anisole) | 15 minutes | 2 - 3 hours | Controlled by the ability to dissipate heat. Must be slow and monitored. |
| Typical Yield (Overall) | 75-85% | 65-75% | Yield losses on scale-up are common due to less efficient transfers and workups.[12] |
| Purification Method | Flash Chromatography | Vacuum Distillation | Distillation is more practical and economical for multi-kilogram quantities. |
| Heat Transfer | High (surface area/volume) | Low (surface area/volume) | The primary engineering challenge. Requires an efficient reactor cooling system.[1] |
References
-
Takeda, T., & Tsubouchi, A. (n.d.). Symmetrical Internal Alkenes from Aldehydes by Reductive Coupling (McMurry Reaction). Science of Synthesis. Retrieved from [Link]
-
JoVE. (2023, April 30). Alkenes via Reductive Coupling of Aldehydes or Ketones: McMurry Reaction. Journal of Visualized Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). McMurry reaction. Retrieved from [Link]
-
Slideshare. (n.d.). McMurry reaction. Retrieved from [Link]
-
McMurry, J. E., & Kees, K. L. (1977). Synthesis of cycloalkenes by intramolecular titanium-induced dicarbonyl coupling. The Journal of Organic Chemistry, 42(15), 2655–2656. Retrieved from [Link]
-
PureSynth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 6). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
RSC Publishing. (2024, March 6). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Retrieved from [Link]
-
Reddit. (2025, May 12). Problems with wittig reaction. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
The Organic Chemistry Tutor. (2024, March 26). Wittig Reaction Practice Problems. YouTube. Retrieved from [Link]
-
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Use of Silver Carbonate in the Wittig Reaction. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2022, June 15). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
-
Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses. r/chemistry. Retrieved from [Link]
-
Chemistry Steps. (2018, May 31). Wittig Reaction Practice Problems. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]
-
Supporting Information. (n.d.). General experimental procedure. Retrieved from [Link]
-
Bun Maddy. (2025, March 9). Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 6). Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
ResearchGate. (n.d.). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. PubMed Central. Retrieved from [Link]
-
MDPI. (2021, December 3). 1H NMR Analysis of the Metathesis Reaction between 1-Hexene and (E)-Anethole Using Grubbs 2nd Generation Catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 6). How Stable Is trans-Cycloheptene?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Cycloheptene. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]
-
EPA. (2025, October 15). 1-(4-methylphenyl)cycloheptene Env. Fate/Transport. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. Retrieved from [Link]
-
MDPI. (n.d.). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Retrieved from [Link]
-
Beilstein Archives. (n.d.). Efficient solid-phase synthesis and structural characterization of segetalins A–H, J and K. Retrieved from [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. Grignard Reagents [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sdlookchem.com [sdlookchem.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 1H NMR Analysis of the Metathesis Reaction between 1-Hexene and (E)-Anethole Using Grubbs 2nd Generation Catalyst: Effect of Reaction Conditions on (E)-1-(4-Methoxyphenyl)-1-hexene Formation and Decomposition [mdpi.com]
- 11. Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yields in Cycloheptene Ring Functionalization
Welcome to the Technical Support Center for Cycloalkene Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique conformational dynamics of the seven-membered cycloheptene ring. Unlike the rigid cyclopentene or the highly predictable cyclohexene, cycloheptene often adopts a flexible twist-chair conformation. This flexibility, combined with moderate transannular ring strain, frequently leads to poor catalyst turnover, unexpected isomerizations, and ultimately, low isolated yields during C-H functionalization and allylic oxidation[1].
This guide is designed to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind low yields and provide self-validating protocols to ensure your functionalization workflows are robust and reproducible.
Section 1: Diagnostic Decision Matrix
Before adjusting your stoichiometry, it is critical to determine whether your low yield is a thermodynamic issue (low conversion) or a kinetic/selectivity issue (side reactions). Use the workflow below to diagnose the root cause of your cycloheptene functionalization failure.
Diagnostic workflow for troubleshooting cycloheptene functionalization yields.
Section 2: Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my copper-catalyzed asymmetric allylic oxidation (Kharasch-Sosnovsky reaction) of cycloheptene stalling at <40% yield?
Causality & Expert Insight: The Kharasch-Sosnovsky reaction utilizes copper complexes (typically CuOTf with chiral bisoxazoline ligands) and tert-butyl peroxybenzoate to perform allylic C-H oxidation[2]. Catalyst deactivation via the irreversible accumulation of the Cu(II) species is a primary cause of low conversion. Because cycloheptene's allylic C-H bonds are sterically hindered by the ring's twist-chair pucker, the hydrogen abstraction step is slow, allowing the active Cu(I) catalyst to permanently oxidize. Studies have shown that the addition of phenylhydrazine acts as a mild reductant, accelerating the reaction by reducing inactive Cu(II) back to the active Cu(I) state, pushing yields up to 87%[2].
Self-Validating Protocol: Optimized Allylic Oxidation of Cycloheptene
-
Preparation : In a flame-dried Schlenk flask, combine CuOTf (5 mol%) and chiral bisoxazoline ligand (5.5 mol%) in anhydrous acetone.
-
Substrate Addition : Add cycloheptene (1.0 equiv) and 4Å molecular sieves to remove trace moisture.
-
Reductant Integration : Introduce phenylhydrazine (5 mol%) to maintain the active Cu(I) oxidation state[2].
-
Oxidant Addition : Dropwise add tert-butyl peroxybenzoate (1.2 equiv) at 0 °C.
Self-Validating Step: The reaction mixture will transition from pale yellow to deep green/blue upon perester addition, indicating the formation of the Cu(II) intermediate. If the solution remains persistently green without product formation (monitored via TLC), catalyst turnover has stalled. The subsequent fading of the intense green color validates that phenylhydrazine is successfully regenerating the active Cu(I) species.
Q2: My Iridium-catalyzed C-H borylation of cycloheptene yields only trace product, whereas cyclopentene works perfectly. How do I fix this?
Causality & Expert Insight: The activation barrier for C-H functionalization increases significantly as you move from five-membered to seven- and eight-membered rings[3]. This is due to transannular steric interactions and the lack of favorable ring-strain relief that smaller rings experience upon hybridization changes. While cyclopentene can be readily borylated at 55 °C, cycloheptene lacks this thermodynamic driving force. Increasing the reaction temperature to 90 °C is an absolute necessity to overcome the specific C-H activation barrier for cycloheptene[3].
Self-Validating Protocol: High-Temperature Ir-Catalyzed Borylation
-
Catalyst Activation : Mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3 mol%) in a sealed, heavy-walled pressure vial.
-
Reagent Loading : Add bis(pinacolato)diboron (B₂pin₂, 1.0 equiv) and cycloheptene (excess, utilized as both solvent and reactant).
-
Thermal Ramp : Seal the vial and heat the reaction mixture strictly to 90 °C[3].
Self-Validating Step: The evolution of hydrogen gas (visible as micro-bubbling in the solution) serves as an internal, visual indicator of active catalytic turnover. If bubbling is absent at 55 °C, it validates the kinetic stall; the immediate onset of bubbling upon reaching 90 °C mathematically validates that the thermal activation barrier for the cycloheptene ring has been breached[3].
Q3: I am trying to functionalize a trans-cycloheptene intermediate, but I only recover the cis-isomer or decomposition products. What is going wrong?
Causality & Expert Insight: Trans-cycloheptene is a highly strained, non-planar species that is extremely susceptible to thermal and photochemical isomerization back to the thermodynamically stable cis-isomer[4]. If you attempt a standard batch functionalization, the intermediate relaxes before the reagent can attack. To successfully functionalize trans-cycloheptene, it must be trapped in situ. Flow photochemistry combined with metal complexation (using AgNO₃) is the standard method. The Ag⁺ cation coordinates tightly to the strained double bond, preventing isomerization and allowing subsequent functionalization (e.g., [4+2] cycloadditions) via in situ decomplexation[4].
Self-Validating Protocol: Flow-Photochemical Synthesis and Trapping
-
Complexation Setup : Prepare a solution of cis-cycloheptene and AgNO₃ (1.5 equiv) in a UV-transparent flow reactor system[4].
-
Irradiation : Irradiate the flow stream at 254 nm at room temperature to induce photoisomerization.
-
In Situ Trapping : Elute the formed trans-cycloheptene•AgNO₃ complex directly into a receiving flask containing a diene (e.g., cyclopenta-1,3-diene) for immediate [4+2] cycloaddition[4].
Self-Validating Step: The formation of a stable, water-soluble silver complex physically prevents thermal reversion. The successful isolation of the cycloaddition adduct (typically >80% yield) serves as a self-validating proof that the trans-isomer was successfully generated, stabilized, and trapped before structural relaxation could occur[4].
Section 3: Quantitative Data & Optimization Metrics
Use the table below to benchmark your expected yields and identify the critical variables required to optimize the functionalization of cycloheptene compared to other cycloalkenes.
| Reaction Type | Substrate | Catalyst / Reagents | Temp (°C) | Yield (%) | Key Troubleshooting Variable |
| Allylic Oxidation | Cycloheptene | CuOTf, bisoxazoline, PhCO₃tBu | 0 to 20 | 42 - 87 | Addition of 4Å MS / Phenylhydrazine[2] |
| C-H Borylation | Cyclopentene | Ir catalyst, B₂pin₂ | 55 | >80 | Standard conditions sufficient[3] |
| C-H Borylation | Cycloheptene | Ir catalyst, B₂pin₂ | 90 | 75 - 85 | Elevated temperature required[3] |
| Photo-Isomerization | trans-Cycloheptene | UV (254 nm), AgNO₃ | Flow (rt) | 81 - 98 | In situ Ag⁺ complexation[4] |
Section 4: Mechanistic Visualization
Understanding the catalytic cycle is essential for troubleshooting. Below is the mechanism for the copper-catalyzed allylic oxidation, highlighting where the reaction stalls (Cu(II) accumulation) and why reductants are necessary for cycloheptene.
Mechanism of Cu-catalyzed allylic oxidation of cycloheptene.
References
2.[3] Development of New Synthetic Routes to Organoboronates by Catalytic Allylic Substitution and C-H bond Functionalization Source: DiVA Portal URL:[Link]
3.[2] CATALYTIC ENANTIOSELECTIVE ALLYLIC OXIDATION OF OLEFINS Source: Indian Academy of Sciences (Journal of Chemical Sciences) URL:[Link]
4.[4] Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation Source: National Institutes of Health (PMC) URL:[Link]
Sources
Minimizing catalyst deactivation in metathesis reactions of 1-(4-methoxyphenyl)cycloheptene
Welcome to the advanced troubleshooting and technical support guide for the olefin metathesis of 1-(4-methoxyphenyl)cycloheptene . As a bulky, electron-rich, trisubstituted cyclic olefin, this substrate presents severe kinetic and thermodynamic challenges during Ring-Opening Metathesis Polymerization (ROMP) or cross-metathesis (CM).
This guide synthesizes field-proven methodologies and mechanistic causality to help you overcome catalyst deactivation, suppress side reactions, and drive your conversions to completion.
Quantitative Deactivation Profiles
Understanding the limitations of your chosen ruthenium complex is the first step in troubleshooting. Table 1 summarizes the deactivation vectors for standard metathesis catalysts when exposed to sterically hindered substrates.
Table 1: Catalyst Deactivation Profiles & Recommended Mitigation
| Catalyst Architecture | Primary Deactivation Vector | Relative Initiation Rate | Half-Life (55 °C) | Isomerization Risk | Recommended Mitigation |
| Grubbs I (GI) | Nucleophilic phosphine attack | Slow | < 40 min | Low | Unsuitable for trisubstituted olefins. |
| Grubbs II (GII) | Phosphine attack on methylidene | Moderate | ~ 5.5 hours | Moderate | Add CuCl to scavenge dissociated PCy₃. |
| Hoveyda-Grubbs II (HGII) | Bimolecular coupling | Fast | ~ 2.0 hours | High | Syringe-pump addition; maintain low conc. |
| CAAC-Ru | Unimolecular C-H activation | Very Fast | > 24 hours | Low | Optimal choice; use as is. |
Frequently Asked Questions (FAQs)
Q1: Why does my reaction stall at < 50% conversion despite using high catalyst loadings?
Causality: The 1-aryl substitution creates intense steric bulk, while the electron-donating 4-methoxy group thermodynamically stabilizes the intermediate ruthenacyclobutane. This drastically increases the activation energy required for the cycloreversion step (ring-opening), severely slowing down chain propagation. Because propagation is slow, the catalyst spends an extended period in highly vulnerable resting states (such as the Ru-methylidene intermediate). These resting states rapidly undergo bimolecular coupling to form inactive ruthenium dimers and ethylene, permanently deactivating the catalyst[1]. Solution: Do not increase the initial catalyst loading. Instead, switch to a Cyclic Alkyl Amino Carbene (CAAC) ruthenium catalyst. CAAC ligands are exceptionally bulky and highly electron-donating, which completely suppresses bimolecular coupling and provides extreme longevity even at the elevated temperatures required for hindered olefins[2].
Q2: I am observing significant double-bond isomerization in my final product. How can I suppress this?
Causality: Thermal degradation of the Ru-alkylidene, or reactions with trace basic impurities/alcohols, triggers β-hydride elimination. This generates ruthenium hydride (Ru-H) species[1]. These Ru-H complexes are no longer active for metathesis but are highly active catalysts for double-bond migration (isomerization), ruining the regiochemical integrity of your product[3]. Solution: Introduce 1,4-benzoquinone (10–20 mol% relative to the catalyst) to the reaction mixture. 1,4-Benzoquinone acts as a mild, targeted hydride scavenger. It rapidly oxidizes and quenches the Ru-H species without poisoning the active Ru-alkylidene metathesis cycle[4].
Q3: My reaction solution turns from vibrant green/red to an opaque black within 30 minutes. What happened?
Causality: The opaque black color is a definitive visual indicator of complete catalyst death via bimolecular decomposition, resulting in the precipitation of inactive ruthenium nanoparticles[1]. Solution: If you must use Hoveyda-Grubbs II, you must artificially lower the steady-state concentration of the active catalyst to disfavor the second-order bimolecular coupling reaction. Implement a continuous syringe-pump dosing strategy (see Protocol A).
Mechanistic & Troubleshooting Visualizations
Fig 1: Ru-catalyst deactivation pathways vs. productive metathesis of hindered olefins.
Fig 2: Troubleshooting logic tree for stalled metathesis reactions.
Self-Validating Experimental Workflow
Protocol A: Optimized Metathesis with Hydride Scavenging and Catalyst Dosing
This protocol is designed as a self-validating system. It incorporates internal checks to verify catalyst integrity before committing to long reaction times.
Step 1: Substrate Rigor (Self-Validation Check)
-
Action: Pass 1-(4-methoxyphenyl)cycloheptene through a plug of basic alumina immediately prior to use.
-
Causality: Removes trace peroxides and protic impurities that prematurely induce Ru-hydride formation[1].
Step 2: Degassing and Additive Setup
-
Action: Dissolve the purified substrate in anhydrous, degassed toluene (0.1 M concentration). Add 10 mol% of 1,4-benzoquinone relative to your planned catalyst loading[4].
-
Action: Subject the mixture to three freeze-pump-thaw cycles.
-
Causality: Oxygen accelerates catalyst decomposition. Toluene is preferred over DCM for hindered substrates as it allows for higher reaction temperatures (60–80 °C) necessary to overcome the steric barrier of the trisubstituted olefin.
Step 3: Syringe-Pump Catalyst Dosing
-
Action: Dissolve 5 mol% of CAAC-Ru or Hoveyda-Grubbs II in 2 mL of degassed toluene.
-
Action: Using a syringe pump, add the catalyst solution to the heated reaction mixture at a rate of 0.5 mL/hour.
-
Causality: Slow addition keeps the steady-state concentration of the highly reactive Ru-methylidene intermediate exceptionally low, statistically preventing bimolecular coupling[1].
Step 4: In-Process Validation (The 1H-NMR Check)
-
Action: At t = 2 hours, extract a 0.1 mL aliquot, evaporate, and run a crude 1H-NMR in C6D6.
-
Validation: Look for the characteristic Ru-alkylidene proton signal between 16.0–19.0 ppm .
-
If present: The catalyst is still alive; continue the reaction.
-
If absent: The catalyst has died before substrate consumption. You must switch to a more sterically robust catalyst (e.g., CAAC-Ru) rather than adding more of the same catalyst.
-
Step 5: Safe Termination
-
Action: Once conversion is reached, add an excess of ethyl vinyl ether (50 equivalents relative to Ru) and stir for 30 minutes.
-
Causality: Ethyl vinyl ether undergoes a rapid, irreversible metathesis with the active Ru-alkylidene to form a stable, inactive Fischer carbene, safely terminating the reaction and preventing post-reaction isomerization during workup[3].
References
Sources
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(4-methoxyphenyl)cycloheptene
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 1-(4-methoxyphenyl)cycloheptene, a key process in drug development and quality control. We will delve into the foundational principles of method validation as prescribed by international regulatory bodies, offering a practical framework for researchers, scientists, and drug development professionals. This document eschews a rigid template in favor of a narrative that explains the causality behind experimental choices, ensuring a deep and applicable understanding of the subject matter.
The Imperative of Method Validation in Pharmaceutical Analysis
In the pharmaceutical industry, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical testing. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For a compound like 1-(4-methoxyphenyl)cycloheptene, an accurate and reliable quantification method is critical for pharmacokinetic studies, stability testing, and ensuring the quality and potency of the final drug product[3].
This guide will compare three powerful and commonly employed analytical techniques for the quantification of organic molecules:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Our comparison will be framed around the core validation characteristics mandated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[3][4][5].
Foundational Pillars of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the parameters that define a validated analytical method. These parameters are not merely a checklist but a system of interrelated characteristics that collectively ensure a method's performance. The ICH Q2(R1) and the recently updated Q2(R2) guidelines provide the global standard for these validation characteristics[1][4][5][6].
The Core Validation Parameters:
-
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components[2][7][8]. A highly selective method ensures that the signal measured is solely from the analyte of interest. In cases where a single procedure lacks sufficient specificity, a combination of two or more analytical procedures can be employed to achieve the necessary level of discrimination[2].
-
Linearity: This refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[1]. It is a critical parameter for accurate quantification and is typically evaluated by analyzing a series of standards of known concentrations.
-
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity[1].
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[5][8]. It is often determined by recovery studies of a known quantity of the analyte spiked into a sample matrix[7].
-
Precision: Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample[9]. It is typically expressed at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[8][10].
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[1][9].
-
Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[7][8][11].
The following diagram illustrates the workflow for validating an analytical method, incorporating these core parameters.
Caption: Workflow for Analytical Method Validation and Lifecycle Management.
Comparative Analysis of Quantification Techniques
We will now explore the validation of methods for 1-(4-methoxyphenyl)cycloheptene using HPLC-UV, GC-MS, and LC-MS/MS. The presence of a phenyl ring and a methoxy group in the analyte suggests strong UV absorbance, making HPLC-UV a viable option. Its molecular weight and potential volatility could also make it amenable to GC-MS analysis. For high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is often the gold standard[9][12].
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle & Suitability: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 1-(4-methoxyphenyl)cycloheptene, a reversed-phase column (e.g., C18) would be appropriate, where the nonpolar analyte is retained on the column and eluted with a mobile phase of higher organic solvent composition[13][14]. The chromophore (the methoxyphenyl group) will absorb UV light, allowing for quantification with a UV detector[15]. This method is robust, widely available, and cost-effective.
Experimental Protocol for Validation:
-
Instrumentation & Conditions:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD)[15].
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm (based on UV spectrum of a similar compound)[15].
-
Injection Volume: 10 µL.
-
-
Validation Procedures:
-
Specificity: Analyze blank solvent, a placebo (matrix without analyte), and the analyte spiked into the placebo. Assess for any interfering peaks at the retention time of the analyte.
-
Linearity & Range: Prepare a series of at least five calibration standards of 1-(4-methoxyphenyl)cycloheptene in the mobile phase, ranging from 1 µg/mL to 100 µg/mL. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99[10].
-
Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery for each sample.
-
Precision (Repeatability): Analyze six replicate preparations of a standard at 100% of the target concentration. Calculate the relative standard deviation (%RSD).
-
Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Evaluate the impact on retention time and peak area.
-
Hypothetical Performance Data (HPLC-UV):
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte Rt | Pass |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.2% |
| LOD | - | 0.3 µg/mL |
| LOQ | - | 1.0 µg/mL |
| Robustness | No significant impact | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Suitability: GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments[16][17]. This technique offers high specificity due to mass detection. Its suitability for 1-(4-methoxyphenyl)cycloheptene depends on the compound's volatility and thermal stability.
Experimental Protocol for Validation:
-
Instrumentation & Conditions:
-
GC-MS system with an autosampler and a mass selective detector.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z 188, 173, 159).
-
-
Validation Procedures:
-
Specificity: Analyze blank solvent and matrix blanks. Confirm the absence of interfering peaks in the chromatograms of the selected ions at the analyte's retention time.
-
Linearity & Range: Prepare calibration standards in a suitable solvent (e.g., hexane) from 10 ng/mL to 1000 ng/mL. Plot the peak area ratio (analyte/internal standard) against concentration.
-
Accuracy: Spike matrix samples at three concentration levels in triplicate and calculate percent recovery.
-
Precision (Repeatability & Intermediate): As described for HPLC-UV, using a mid-range concentration standard.
-
LOD & LOQ: Determined from the signal-to-noise ratio of the quantifier ion in low-concentration standards.
-
Robustness: Vary parameters such as oven temperature ramp rate (±10%) and carrier gas flow rate (±10%).
-
Hypothetical Performance Data (GC-MS):
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference on selected ions | Pass |
| Linearity (r²) | ≥ 0.99 | 0.9991 |
| Range | 10 - 1000 ng/mL | Confirmed |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (Repeatability %RSD) | ≤ 5.0% | 2.5% |
| Precision (Intermediate %RSD) | ≤ 5.0% | 3.8% |
| LOD | - | 3 ng/mL |
| LOQ | - | 10 ng/mL |
| Robustness | No significant impact | Pass |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Suitability: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry[9]. After separation on the LC column, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This technique is ideal for analyzing trace amounts of compounds in complex matrices like plasma or tissue samples[12][18].
Experimental Protocol for Validation:
-
Instrumentation & Conditions:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.
-
LC conditions similar to HPLC-UV but may use smaller particle size columns (e.g., UPLC) for faster analysis. Mobile phases must be volatile (e.g., using formic acid or ammonium acetate instead of non-volatile buffers)[19].
-
Ionization Source: ESI in positive mode.
-
MS/MS Transition: Optimize precursor and product ions for 1-(4-methoxyphenyl)cycloheptene (e.g., Precursor [M+H]⁺ → Product). This is known as Multiple Reaction Monitoring (MRM).
-
-
Validation Procedures:
-
Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present in the MRM transition.
-
Linearity & Range: Prepare a calibration curve in the biological matrix from 0.1 ng/mL to 100 ng/mL.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in the matrix on multiple days.
-
LOD & LOQ: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision[9].
-
Matrix Effect: Assess the potential for ion suppression or enhancement from the biological matrix by comparing the response of the analyte in the matrix to the response in a neat solution[9].
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
-
Hypothetical Performance Data (LC-MS/MS):
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference in blank matrices | Pass |
| Linearity (r²) | ≥ 0.99 | 0.9989 |
| Range | 0.1 - 100 ng/mL | Confirmed |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to +10.2% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.5% |
| Matrix Effect | Minimal and consistent | Pass |
| LOQ | - | 0.1 ng/mL |
| Stability | Stable under tested conditions | Pass |
Head-to-Head Comparison and Logical Relationships
The choice of analytical technique depends heavily on the intended application. The following table provides a direct comparison of the validated methods.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity (LOQ) | ~1 µg/mL | ~10 ng/mL | ~0.1 ng/mL |
| Specificity | Good | Very Good | Excellent |
| Sample Throughput | Moderate | Moderate | High (with UPLC) |
| Cost (Instrument) | Low | Medium | High |
| Cost (Operational) | Low | Medium | High |
| Robustness | High | High | Moderate |
| Matrix Tolerance | Moderate | Low | High |
| Best For | Routine QC, purity analysis | Volatile impurity profiling | Bioanalysis, trace quantification |
The relationship between the core validation parameters is not arbitrary. For instance, accuracy and precision are required to establish the range, and the LOQ is defined as the lowest concentration that meets predefined accuracy and precision criteria.
Caption: Interrelationship of Analytical Method Validation Parameters.
Conclusion and Recommendations
The validation of an analytical method is a systematic process that ensures the reliability and accuracy of quantitative data. For 1-(4-methoxyphenyl)cycloheptene, the choice of analytical technique should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control, such as assay and purity testing of the drug substance or product, where concentration levels are relatively high.
-
GC-MS offers enhanced specificity over HPLC-UV and is a good choice for identifying and quantifying volatile impurities, provided the analyte is thermally stable.
-
LC-MS/MS provides unparalleled sensitivity and specificity, making it the definitive choice for bioanalytical applications, such as pharmacokinetic studies, where the analyte must be quantified at very low concentrations in complex biological matrices[9][12].
Ultimately, the main objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[1][2]. By carefully selecting the appropriate technique and rigorously validating its performance against the parameters outlined in this guide, researchers can ensure the integrity of their data and the quality of their products.
References
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Scribd. FDA Guidelines for Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FDA. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ICH. Quality Guidelines. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. [Link]
-
Prime Scholars. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. [Link]
-
International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
-
Hrčak. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
-
ResearchGate. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
RSC Publishing. (2018). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
-
ResolveMass. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
SpringerLink. (2026). Optimization and Validation of the SBSE–HPLC–FLD Method for the Determination of Priority Pollutants PAHs in Several Water Matrices. [Link]
-
Oxford Academic. (2024). Validation of an LC–MS–MS method for analysis of 58 drugs of abuse in oral fluid and method comparison with an established LC–HRMS method. [Link]
-
Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]
-
Intuition Labs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Frontiers. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]
-
MDPI. (2022). Development and Validation of a Method for the Simultaneous Quantification of 21 Microbial Volatile Organic Compounds in Ambient and Exhaled Air by Thermal Desorption and Gas Chromatography–Mass Spectrometry. [Link]
-
WIT Press. (2008). Optimization and validation of a chromatographic methodology for the quantification of PAHs in drinking water sample. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]
-
The Pharma Innovation. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. resolian.com [resolian.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. ema.europa.eu [ema.europa.eu]
- 12. nebiolab.com [nebiolab.com]
- 13. primescholars.com [primescholars.com]
- 14. researchgate.net [researchgate.net]
- 15. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 16. researchtrendsjournal.com [researchtrendsjournal.com]
- 17. impactfactor.org [impactfactor.org]
- 18. japsonline.com [japsonline.com]
- 19. resolvemass.ca [resolvemass.ca]
A Comparative Study of Alkene Reactivity: 1-(4-Methoxyphenyl)cycloheptene vs. Cyclohexene
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis, the nuanced reactivity of alkenes is a cornerstone of molecular construction. The ability to predict and control the outcomes of reactions involving carbon-carbon double bonds is paramount for the efficient assembly of complex molecules, including active pharmaceutical ingredients. This guide provides a detailed comparative analysis of the reactivity of two cycloalkenes: the structurally simple and well-understood cyclohexene, and the more complex 1-(4-methoxyphenyl)cycloheptene.
This comparison will delve into the theoretical underpinnings that govern their reactivity towards common electrophilic addition reactions, supported by available experimental data for cyclohexene and related compounds. By examining the interplay of electronic effects, ring strain, and steric hindrance, this guide aims to provide researchers with a robust framework for anticipating the chemical behavior of these and similar substituted cycloalkenes.
Theoretical Framework: Factors Influencing Cycloalkene Reactivity
The reactivity of an alkene in electrophilic addition reactions is primarily dictated by the electron density of the π-bond and the stability of the resulting carbocation intermediate. Several factors contribute to these properties, and their interplay determines the overall reaction rate and selectivity.
Electronic Effects of the 4-Methoxyphenyl Substituent
The 1-(4-methoxyphenyl)cycloheptene possesses a powerful electron-donating group (EDG) directly attached to the double bond. The methoxy group (-OCH₃) at the para position of the phenyl ring exerts its influence through two main electronic effects:
-
+M (Mesomeric or Resonance) Effect: The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring and, by extension, into the double bond of the cycloheptene ring. This resonance effect significantly increases the electron density of the π-system, making the double bond more nucleophilic and thus more susceptible to attack by electrophiles.[1][2]
-
-I (Inductive) Effect: Due to the higher electronegativity of the oxygen atom, it exerts a weak electron-withdrawing inductive effect. However, for substituents like the methoxy group, the resonance effect is generally considered to be dominant over the inductive effect in influencing the reactivity of a conjugated π-system.[3]
The net result of the 4-methoxyphenyl group is a substantial activation of the double bond towards electrophilic attack compared to an unsubstituted alkene. This increased nucleophilicity is expected to lead to faster reaction rates.[1][4]
Structural Effects: Ring Strain and Steric Hindrance
The size of the cycloalkene ring plays a crucial role in its reactivity, primarily through the influence of ring strain.
-
Cyclohexene: This six-membered ring exists in a relatively strain-free half-chair conformation.[5][6] The transition from sp² hybridized carbons in the alkene to sp³ hybridized carbons in the product or intermediate does not involve a significant release of ring strain.
-
Cycloheptene: The seven-membered ring of cycloheptene is more flexible than cyclohexene but also possesses a higher degree of ring strain. This strain can be partially relieved upon reaction, as the bond angles in the resulting saturated ring can more closely approach the ideal tetrahedral angle. This relief of ring strain can contribute to an enhanced reaction rate compared to cyclohexene.[7]
Furthermore, the substitution pattern on the double bond influences its stability and accessibility. 1-(4-Methoxyphenyl)cycloheptene is a trisubstituted alkene, while cyclohexene is a disubstituted alkene. Generally, more substituted alkenes are more stable due to hyperconjugation. However, in electrophilic additions, the stability of the carbocation intermediate is a more critical factor. The 4-methoxyphenyl group will strongly stabilize the tertiary carbocation formed upon electrophilic attack on 1-(4-methoxyphenyl)cycloheptene through resonance.
Comparative Reactivity in Key Electrophilic Additions
While direct comparative kinetic data for 1-(4-methoxyphenyl)cycloheptene is scarce in the literature, we can predict its reactivity relative to cyclohexene in several key electrophilic addition reactions based on the theoretical principles outlined above and experimental data for related systems.
Epoxidation
Epoxidation, the formation of an epoxide, is a common and synthetically useful reaction of alkenes, often carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[8] The reaction is initiated by the electrophilic attack of the peroxy acid on the alkene's double bond.
Expected Reactivity: 1-(4-Methoxyphenyl)cycloheptene is expected to undergo epoxidation significantly faster than cyclohexene. The electron-donating 4-methoxyphenyl group increases the nucleophilicity of the double bond, making it more reactive towards the electrophilic oxygen of the peroxy acid.[2]
Experimental Data for Cyclohexene: The epoxidation of cyclohexene is a well-documented reaction, and kinetic studies have been performed under various conditions.[9][10]
| Reaction | Reagent | Typical Conditions | Product |
| Epoxidation | m-CPBA | CH₂Cl₂, rt | 1,2-Epoxycyclohexane |
Protocol for a Comparative Epoxidation Experiment:
-
Preparation of Reactant Solutions: Prepare equimolar solutions of cyclohexene and 1-(4-methoxyphenyl)cycloheptene in a suitable solvent (e.g., dichloromethane). Prepare a solution of m-CPBA in the same solvent.
-
Reaction Initiation: In separate, temperature-controlled reaction vessels, add the m-CPBA solution to the alkene solutions simultaneously.
-
Monitoring the Reaction: Withdraw aliquots from each reaction mixture at regular intervals and quench the reaction (e.g., with a solution of sodium thiosulfate). Analyze the aliquots by Gas Chromatography (GC) or ¹H NMR to determine the consumption of the starting material and the formation of the epoxide.
-
Data Analysis: Plot the concentration of the alkene versus time for both reactions. The initial rates can be compared to determine the relative reactivity.
Diagram: Epoxidation Mechanism
Caption: Generalized mechanism for the epoxidation of an alkene with m-CPBA.
Bromination
The addition of bromine (Br₂) across a double bond is a classic electrophilic addition reaction. The reaction typically proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion.
Expected Reactivity: 1-(4-Methoxyphenyl)cycloheptene is predicted to react faster with bromine than cyclohexene. The electron-rich double bond of the substituted cycloheptene will more readily polarize the Br-Br bond and initiate the formation of the bromonium ion. The stability of the intermediate, which will have significant carbocationic character at the tertiary carbon bearing the 4-methoxyphenyl group, will also accelerate the reaction.
Experimental Data for Cyclohexene: The bromination of cyclohexene is a rapid reaction that proceeds with anti-addition to yield trans-1,2-dibromocyclohexane.[11] The kinetics of this reaction can be complex and dependent on the concentration of bromine.[12]
| Reaction | Reagent | Typical Conditions | Product |
| Bromination | Br₂ | CCl₄ or CH₂Cl₂, rt | trans-1,2-Dibromocyclohexane |
Protocol for a Comparative Bromination Experiment:
-
Preparation of Solutions: Prepare equimolar solutions of cyclohexene and 1-(4-methoxyphenyl)cycloheptene in a non-polar solvent like carbon tetrachloride. Prepare a solution of bromine in the same solvent.
-
Reaction Monitoring: The disappearance of the reddish-brown color of bromine can be monitored using a UV-Vis spectrophotometer. The reaction is initiated by mixing the alkene and bromine solutions in a cuvette.
-
Kinetic Analysis: By monitoring the absorbance of bromine over time, the rate of the reaction can be determined. For a second-order reaction, a plot of 1/[Br₂] vs. time will be linear, with the slope representing the rate constant.[7]
Diagram: Bromination Workflow
Caption: Experimental workflow for kinetic analysis of alkene bromination.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction sequence that achieves the anti-Markovnikov hydration of an alkene. The first step, hydroboration, involves the addition of borane (BH₃) across the double bond. This step is a concerted, syn-addition.[13][14]
Expected Reactivity and Regioselectivity:
-
Reactivity: The hydroboration of cyclohexene is known to be slower than that of less sterically hindered terminal alkenes.[15][16] For 1-(4-methoxyphenyl)cycloheptene, the trisubstituted nature of the double bond will introduce steric hindrance, which might slow down the reaction compared to a less substituted alkene. However, the electronic effects of the 4-methoxyphenyl group are less influential in this concerted mechanism compared to reactions involving distinct carbocation intermediates. Therefore, the difference in reactivity between the two cycloalkenes in hydroboration might be less pronounced than in epoxidation or bromination.
-
Regioselectivity: In the hydroboration of 1-(4-methoxyphenyl)cycloheptene, the boron atom is expected to add to the less substituted carbon of the double bond (the carbon of the cycloheptene ring not attached to the phenyl group) due to steric considerations. Subsequent oxidation will yield the alcohol where the hydroxyl group is attached to the carbon bearing the 4-methoxyphenyl group.
Experimental Data for Cyclohexene: The hydroboration-oxidation of cyclohexene yields cyclohexanol.[13]
| Reaction | Reagents | Typical Conditions | Product |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 1. THF, 0 °C to rt; 2. rt | Cyclohexanol |
Protocol for a Comparative Hydroboration-Oxidation Experiment:
-
Hydroboration: In separate, dry, nitrogen-flushed flasks, dissolve equimolar amounts of cyclohexene and 1-(4-methoxyphenyl)cycloheptene in anhydrous THF. Cool the solutions to 0 °C and add a solution of BH₃-THF dropwise to each. Allow the reactions to warm to room temperature and stir for a specified time.
-
Oxidation: Cool the reaction mixtures to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.
-
Workup and Analysis: After the reaction is complete, perform an appropriate workup to isolate the alcohol products. The yields of the respective alcohols can be determined by GC or by isolation and weighing, providing a measure of the relative extent of reaction under identical conditions.
Summary of Expected Reactivity
The following table summarizes the predicted relative reactivity of 1-(4-methoxyphenyl)cycloheptene and cyclohexene in the discussed electrophilic addition reactions.
| Reaction | 1-(4-Methoxyphenyl)cycloheptene | Cyclohexene | Primary Influencing Factors |
| Epoxidation | More Reactive | Less Reactive | Strong electronic activation by the 4-methoxyphenyl group. |
| Bromination | More Reactive | Less Reactive | Strong electronic activation and stabilization of the carbocation-like intermediate. |
| Hydroboration-Oxidation | Reactivity may be comparable or slightly different | Reactivity may be comparable or slightly different | Competing effects of steric hindrance from the trisubstituted double bond and potential electronic influences. |
Conclusion
The comparative analysis of 1-(4-methoxyphenyl)cycloheptene and cyclohexene highlights the profound impact of electronic and structural factors on alkene reactivity. The presence of the electron-donating 4-methoxyphenyl group in 1-(4-methoxyphenyl)cycloheptene is expected to significantly enhance its reactivity towards electrophilic addition reactions that proceed through electron-deficient transition states or carbocation intermediates, such as epoxidation and bromination.
In contrast, for concerted reactions like hydroboration, where steric factors play a more dominant role, the difference in reactivity may be less pronounced. The larger ring size of cycloheptene compared to cyclohexene is also anticipated to contribute to a modest increase in reactivity due to the relief of ring strain upon reaction.
For researchers in drug development and synthetic chemistry, a thorough understanding of these principles is crucial for designing efficient synthetic routes and predicting the chemical behavior of complex molecules. While this guide provides a predictive framework based on established chemical principles, it is imperative to validate these predictions through carefully designed experiments to obtain quantitative data for specific applications.
References
-
University of Calgary. (n.d.). Bromination of Cyclohexene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
-
Scribd. (n.d.). Cyclohexane vs. Cyclohexene Combustion. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 24). Does attachment of phenyl to an alkene increases its reactivity towards electrophilic addition reaction?. Retrieved from [Link]
-
Pediaa. (2012, April 14). Difference Between Cyclohexane and Cyclohexene. Retrieved from [Link]
-
Medium. (2022, October 26). Differentiating Between Cyclohexane and Cyclohexene. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]
- Brown, H. C., Wang, K. K., & Scouten, C. G. (1980). Hydroboration kinetics: Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes. Proceedings of the National Academy of Sciences, 77(2), 698-702.
-
National Center for Biotechnology Information. (n.d.). Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes. Retrieved from [Link]
-
Girolami, G. S. (n.d.). Structures and Reactivities of Cycloheptane, Cycloheptene, 1,3-Cycloheptadiene, and Cycloheptatriene on Pt(111). Retrieved from [Link]
-
MPG.PuRe. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]
-
IntechOpen. (2024, August 28). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Retrieved from [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
-
OpenRiver. (n.d.). Selectivity of Wohl-Ziegler Brominations of Cyclohexene and trans-2-Hexene. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, June 6). Exploring the mechanism of the hydroboration of alkenes by amine–boranes catalysed by [Rh(xantphos)]+. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Retrieved from [Link]
-
Vaia. (n.d.). Under certain conditions, the bromination of cyclohexene follows an unusual rate law. Retrieved from [Link]
-
ACS Publications. (n.d.). Structures and Reactivities of Cycloheptane, Cycloheptene, 1,3-Cycloheptadiene, and Cycloheptatriene on Pt(111). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). O615: Bromination and Oxidation – Alkanes and Alkenes. Retrieved from [Link]
-
Carroll College. (n.d.). Epoxidation Kinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Retrieved from [Link]
-
OpenStax. (n.d.). 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration. Retrieved from [Link]
-
Chemistry Steps. (2023, February 1). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
YouTube. (2025, March 9). Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde. Retrieved from [Link]
-
Southern Illinois University Edwardsville. (n.d.). ADDITION Many reagents add to the alkene bond. The reactions are called electrophilic additions and thus a carbocation is formed. Retrieved from [Link]
-
YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 6). Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Lumen Learning. (n.d.). Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
-
SciSpace. (n.d.). Electrophilic Addition and Cyclization Reactions of Allenes. Retrieved from [Link]
-
ACS Publications. (2022, October 6). Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
-
Chemistry Steps. (2025, April 30). Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 5. differencebetween.com [differencebetween.com]
- 6. metadyneaseo.medium.com [metadyneaseo.medium.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 9. Epoxidation Kinetics | Carroll College [carroll.edu]
- 10. researchgate.net [researchgate.net]
- 11. openriver.winona.edu [openriver.winona.edu]
- 12. vaia.com [vaia.com]
- 13. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 15. pnas.org [pnas.org]
- 16. Hydroboration kinetics: Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 1-(4-methoxyphenyl)cycloheptene by HPLC and NMR
In the landscape of drug discovery and chemical synthesis, the rigorous confirmation of a molecule's purity is not merely a quality control step but the bedrock of reliable and reproducible scientific outcomes. For novel compounds such as 1-(4-methoxyphenyl)cycloheptene, a versatile synthetic intermediate, an accurate purity profile ensures the integrity of subsequent biological assays and structural modifications. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this target compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare data from two hypothetical batches to illustrate the synergistic power of this dual-technique approach.
Context: Synthesis and Potential Impurities
To appreciate the nuances of purity analysis, we must first consider the compound's origin. A common and efficient route to synthesize 1-(4-methoxyphenyl)cycloheptene is the Wittig reaction, where cycloheptanone is reacted with a phosphonium ylide generated from (4-methoxybenzyl)triphenylphosphonium bromide.
-
Hypothetical Synthesis: Cycloheptanone + (4-methoxybenzyl)triphenylphosphonium bromide → 1-(4-methoxyphenyl)cycloheptene + Triphenylphosphine oxide
This reaction, while effective, can introduce several classes of impurities that must be monitored[1][2][3][4]:
-
Unreacted Starting Materials: Residual cycloheptanone or the phosphonium salt.
-
Reaction Byproducts: Triphenylphosphine oxide is a major byproduct.
-
Solvent and Reagent Residues: Traces of solvents (e.g., THF, ether) or the base used for ylide formation (e.g., n-BuLi, t-BuOK)[5].
-
Isomers: Potential for E/Z isomerism, although less common in this specific structure, or other positional isomers depending on reaction conditions.
An effective purity assessment strategy must be capable of separating and quantifying the main compound from this diverse array of potential contaminants.
The Orthogonal Approach: HPLC and NMR Synergy
Relying on a single analytical method can lead to a skewed perception of purity. For instance, an impurity that co-elutes with the main peak in HPLC might be easily distinguishable in an NMR spectrum. Conversely, an impurity without protons (and thus invisible to ¹H NMR) would be readily detected by HPLC's UV detector. Therefore, employing two mechanistically different (orthogonal) techniques like HPLC and NMR provides a far more trustworthy and comprehensive purity profile.[6][7]
The following diagram illustrates the logical workflow for this combined purity assessment.
Caption: Orthogonal workflow for purity assessment.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately nonpolar compound like 1-(4-methoxyphenyl)cycloheptene, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.
Causality: The choice of a C18 column is based on the hydrophobic nature of the cycloheptene and methoxyphenyl groups. A mobile phase of acetonitrile and water provides excellent resolving power for compounds of this polarity, and the gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and produce sharp peaks.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation & Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Reagents & Solvents:
-
Acetonitrile (ACN): HPLC grade[8].
-
Water: Purified, 18.2 MΩ·cm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (chosen based on the strong UV absorbance of the aromatic ring).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: 60% B (re-equilibration).
-
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound into a 2 mL HPLC vial.
-
Dissolve in 1 mL of Acetonitrile (final concentration ~1 mg/mL).
-
-
System Suitability:
-
Data Analysis:
-
Purity is determined by the area percent method. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.
-
Comparative Data: HPLC Analysis
Here, we compare two hypothetical batches: Batch A , subjected to an optimized flash chromatography purification, and Batch B , which underwent a standard, less rigorous purification.
| Parameter | Batch A (Optimized Purification) | Batch B (Standard Purification) |
| Main Peak RT (min) | 12.54 | 12.55 |
| Main Peak Area % | 99.85% | 97.10% |
| Impurity 1 RT (min) | 4.21 (Triphenylphosphine oxide) | 4.22 (Triphenylphosphine oxide) |
| Impurity 1 Area % | 0.08% | 1.85% |
| Impurity 2 RT (min) | 8.93 (Unidentified) | 8.95 (Unidentified) |
| Impurity 2 Area % | 0.05% | 0.75% |
| Other Impurities | 0.02% | 0.30% |
Interpretation: The HPLC data clearly demonstrates the superior purity of Batch A. The area percent calculation provides excellent relative purity, showing a significant reduction in the primary byproduct (triphenylphosphine oxide) and other impurities due to the optimized purification protocol.
Method 2: Quantitative ¹H NMR (qNMR) Spectroscopy
While HPLC provides relative purity based on UV response, quantitative NMR (qNMR) offers a direct, primary method for determining absolute purity.[6][12] The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to it.[13][14] By adding a known amount of a high-purity internal standard to a known amount of the analyte, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.
Causality: Maleic acid is chosen as the internal standard because its vinylic protons appear as a sharp singlet in a region of the ¹H NMR spectrum (~6.3 ppm) that is free from any signals from our target compound or expected impurities. It is also highly pure, stable, non-volatile, and soluble in the same deuterated solvent (CDCl₃).
Detailed Experimental Protocol: ¹H qNMR
-
Instrumentation & Supplies:
-
NMR Spectrometer: 400 MHz or higher.
-
High-precision analytical balance.
-
High-quality NMR tubes.
-
-
Reagents:
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS.
-
Internal Standard: Maleic Acid (Certified purity ≥ 99.5%).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound (analyte, man) into a clean vial.
-
Accurately weigh ~5 mg of the internal standard (std, mstd) into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 30-45° (to ensure full relaxation).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for accurate quantitation). A longer delay ensures all protons have returned to equilibrium before the next pulse.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing & Analysis:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve signal-to-noise.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Analyte Signal: Aromatic protons ortho to the methoxy group (doublet, ~6.8-6.9 ppm, 2H).
-
Standard Signal: Vinylic protons of maleic acid (singlet, ~6.3 ppm, 2H).
-
-
Purity Calculation: The purity (Pan) is calculated using the following formula[13]: Pan (%) = (Ian / Istd) * (Nstd / Nan) * (Man / Mstd) * (mstd / man) * Pstd Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Comparative Data: ¹H qNMR Analysis
| Parameter | Batch A (Optimized Purification) |
| Mass Analyte (man) | 10.15 mg |
| Mass Standard (mstd) | 5.25 mg |
| Molar Mass Analyte (Man) | 202.29 g/mol |
| Molar Mass Standard (Mstd) | 116.07 g/mol |
| Analyte Integral (Ian) | 1.00 (normalized) |
| Standard Integral (Istd) | 0.53 |
| Purity of Standard (Pstd) | 99.7% |
| Calculated Purity (Pan) | 99.6% |
Interpretation: The qNMR result for Batch A (99.6%) strongly corroborates the HPLC result (99.85%). This high degree of agreement between two orthogonal techniques provides very high confidence in the purity assessment. qNMR is particularly powerful as it is insensitive to non-proton-containing impurities (like inorganic salts) that might not be detected by HPLC, giving a true measure of the mass fraction of the target organic compound.[7]
Synergistic Conclusion: A Holistic View of Purity
The comparison between HPLC and qNMR highlights their complementary strengths, providing a robust and self-validating system for purity assessment.
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Definitive Guide to the Structural Confirmation of 1-(4-methoxyphenyl)cycloheptene using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Synthesis of a target compound is merely the first step; verifying that the intended atomic arrangement has been achieved is paramount. This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of 1-(4-methoxyphenyl)cycloheptene, a compound featuring both aliphatic and aromatic moieties.
We will move beyond a simple recitation of steps, delving into the causality behind experimental choices to construct a self-validating analytical workflow. This guide will demonstrate how the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides an irrefutable structural proof, far surpassing the capabilities of one-dimensional (1D) NMR alone.
The Challenge: Beyond 1D NMR
While 1D ¹H and ¹³C NMR spectra provide initial clues—such as the number of unique proton and carbon environments—they often fall short in complex molecules.[1][2][3] For a molecule like 1-(4-methoxyphenyl)cycloheptene, the overlapping signals of the cycloheptene ring protons and the coupling patterns of the aromatic system can create ambiguity. 2D NMR resolves this by adding a second frequency dimension, spreading out the information and revealing interactions between nuclei.[4][5]
The 2D NMR Toolkit: A Triad of Correlative Experiments
Our approach relies on a logical, three-pronged strategy that systematically pieces together the molecular puzzle. Each experiment provides a unique layer of information, and together, they create a robust, cross-validated structural assignment.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the starting point for mapping the proton framework. COSY identifies protons that are scalar (J) coupled, typically those separated by two or three bonds (²JHH, ³JHH).[6][7][8] The resulting spectrum displays cross-peaks between protons that "talk" to each other, allowing us to trace out the connectivity within individual spin systems, such as the aliphatic chain of the cycloheptene ring.[9][10]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps every proton directly to the carbon it is attached to.[11][12] The HSQC spectrum shows a correlation for each C-H bond, providing a definitive link between the proton and carbon skeletons.[13] Its high sensitivity and resolution make it a powerful tool for assigning carbon signals and resolving overlapping proton resonances by spreading them across the wider ¹³C chemical shift range.[11][14]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall molecular structure. HMBC reveals correlations between protons and carbons that are separated by multiple bonds, typically two or three (²JCH, ³JCH), and sometimes even four bonds in conjugated systems.[15][16] Crucially, it allows us to connect the spin systems identified by COSY and to definitively place quaternary (non-protonated) carbons, which are invisible in HSQC spectra.[17][18]
Experimental Workflow: A Self-Validating System
The synergy between these techniques provides a system of checks and balances. COSY builds the proton fragments, HSQC attaches the carbon atoms to those fragments, and HMBC stitches the fragments together.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for acquiring the necessary NMR data.
1. Sample Preparation:
-
Dissolve ~10-15 mg of the purified 1-(4-methoxyphenyl)cycloheptene sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good dissolving power and well-defined residual solvent peak for referencing.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. Initial 1D NMR Acquisition:
-
It is crucial to first acquire high-quality 1D ¹H and ¹³C {DEPT-135} spectra.[19][20]
-
Action: Acquire a standard ¹H spectrum. Optimize shimming to ensure sharp peaks and good resolution.[5][19] Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
Action: Acquire a ¹³C spectrum with proton decoupling. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Rationale: These 1D spectra provide the fundamental chemical shift information and serve as the axes for the 2D plots. They also allow for the optimization of spectral widths for the 2D experiments, preventing peak folding.[20]
3. 2D NMR Parameter Setup & Acquisition:
-
For all 2D experiments, sample spinning should be turned off to avoid artifacts.[17][20]
-
COSY (cosygpprqf):
-
Use the spectral width and transmitter offset (o1p) determined from the 1D ¹H spectrum for both dimensions.[19]
-
Acquire with a sufficient number of scans (e.g., ns=2-4) and increments in the indirect dimension (e.g., 256-512) to achieve good resolution.
-
-
HSQC (hsqcetgpsi):
-
The F2 (direct) dimension corresponds to the ¹H spectrum, and the F1 (indirect) dimension corresponds to the ¹³C spectrum. Set the respective spectral widths and offsets.
-
This experiment is highly sensitive; a moderate number of scans (e.g., ns=2) is often sufficient.[13]
-
-
HMBC (hmbcgplpndqf):
-
Use the same ¹H and ¹³C spectral parameters as the HSQC.
-
A key parameter is the long-range coupling delay (often d6 or related to CNST2), which is optimized for a specific nJCH coupling constant. A typical value is optimized for 8-10 Hz, which corresponds to a delay of ~50-60 ms, to observe both ²JCH and ³JCH correlations.
-
This experiment is less sensitive than HSQC and typically requires more scans (e.g., ns=4-16) to achieve a good signal-to-noise ratio.
-
4. Data Processing:
-
Apply a sine-bell window function to both dimensions of all 2D spectra.
-
Perform a two-dimensional Fourier transform (xfb).
-
Carefully phase the spectra and perform a baseline correction.[19]
Data Analysis and Structural Confirmation
Let's walk through the interpretation of the 2D spectra to confirm the structure of 1-(4-methoxyphenyl)cycloheptene.
Hypothesized Structure and Atom Numbering:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations
| Atom No. | Type | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | COSY Correlations (¹H No.) | Key HMBC Correlations (¹³C No.) |
| 1 | C | ~140 | - | - | 2, 6, 7, 1' |
| 2 | CH | ~125 | ~6.0 | 3 | 1, 3, 4, 1' |
| 3 | CH₂ | ~28 | ~2.3 | 2, 4 | 1, 2, 4, 5 |
| 4 | CH₂ | ~26 | ~1.6 | 3, 5 | 3, 5, 6 |
| 5 | CH₂ | ~30 | ~1.5 | 4, 6 | 4, 6, 7 |
| 6 | CH₂ | ~27 | ~1.8 | 5, 7 | 1, 5, 7 |
| 7 | CH₂ | ~35 | ~2.5 | 6 | 1, 2, 5, 6 |
| 1' | C | ~132 | - | - | 1, 2', 6', 2 |
| 2', 6' | CH | ~128 | ~7.3 | 3', 5' | 1', 4' |
| 3', 5' | CH | ~114 | ~6.9 | 2', 6' | 1', 4', OMe |
| 4' | C | ~159 | - | - | 2', 6', OMe |
| OMe | CH₃ | ~55 | ~3.8 | - | 4' |
Note: These are estimated chemical shifts. Actual values may vary based on experimental conditions.
Step-by-Step Spectral Interpretation:
-
COSY Analysis - Assembling the Fragments:
-
The COSY spectrum would reveal a single, continuous network of coupled protons for the cycloheptene ring. A cross-peak between H-2 and H-3 would be the starting point. From H-3, we would trace correlations to H-4, then H-4 to H-5, H-5 to H-6, and finally H-6 to H-7, confirming the seven-membered aliphatic ring structure.
-
A separate spin system would be observed for the aromatic ring, showing a strong correlation between the ortho-coupled protons H-2'/H-6' and H-3'/H-5'.
-
Caption: Key expected COSY correlations.
-
HSQC Analysis - Linking Protons to Carbons:
-
The HSQC spectrum cleanly assigns each proton signal to its corresponding carbon signal from Table 1. For example, the olefinic proton signal around 6.0 ppm will show a cross-peak to the olefinic carbon signal at ~125 ppm (C-2). This step populates the ¹H and ¹³C columns for all protonated carbons. Quaternary carbons (C-1, C-1', C-4') will be absent from this spectrum.[14]
-
-
HMBC Analysis - The Final Confirmation:
-
This experiment provides the definitive connections. The absence of a one-bond correlation filter allows for the observation of 2-4 bond couplings.[17]
-
Connecting the Rings: The most critical correlations are those linking the two fragments. The olefinic proton H-2 should show a ³JCH correlation to the quaternary carbon C-1' of the phenyl ring. Likewise, the allylic protons H-7 should show a ²JCH correlation to C-1 and a ³JCH correlation to C-2.
-
Placing the Methoxyphenyl Group: The aromatic protons H-2'/H-6' will show a ²JCH correlation to C-1', confirming their position adjacent to the cycloheptene ring.
-
Confirming the Methoxy Group: The sharp singlet of the methoxy protons (OMe) at ~3.8 ppm will show a strong ³JCH correlation to the oxygenated aromatic carbon C-4' (~159 ppm). This unambiguously places the methoxy group.
-
Validating Quaternary Carbons: The positions of all quaternary carbons are confirmed by multiple long-range correlations from nearby protons. For example, C-1 will show correlations from H-2, H-3, and H-7.
-
Caption: Crucial HMBC correlations for structural confirmation.
Comparison to Alternatives and Troubleshooting
While single-crystal X-ray diffraction can provide the ultimate structural proof, it requires a suitable crystal, which is often difficult or impossible to obtain. NMR spectroscopy offers the distinct advantage of providing detailed structural information in the solution phase, which is more relevant to the chemical and biological environment in which the molecule will be used.
Potential Issues:
-
Signal Overlap: In the 1D ¹H spectrum, the aliphatic protons (H-3 to H-7) may be crowded. The HSQC experiment is the primary tool to resolve this by dispersing these signals along the ¹³C axis.[11][14]
-
Weak HMBC Correlations: Correlations over four bonds or through unfavorable dihedral angles can be weak or absent. If a key correlation is missing, adjusting the HMBC long-range delay (d6) or increasing the number of scans can often help bring it out.[16][18]
Conclusion
The structural confirmation of 1-(4-methoxyphenyl)cycloheptene is not reliably achieved through 1D NMR alone. A comprehensive 2D NMR analysis, however, provides a robust and internally consistent dataset for unambiguous elucidation. By systematically applying COSY to define the proton spin systems, HSQC to link protons to their directly attached carbons, and HMBC to connect the molecular fragments and place quaternary carbons, a definitive and trustworthy structural assignment is achieved. This methodical approach exemplifies the power of modern NMR spectroscopy as an indispensable tool in chemical research and development.
References
-
Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. Available from: [Link]
-
Widener University, Department of Chemistry. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available from: [Link]
-
University of Strathclyde. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
- Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2007). Very Long-Range Correlations (n JC,H n > 3) in HMBC Spectra.
- Sathis Kumar, D., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1414-1419.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]
-
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available from: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]
-
Semmelweis University. Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Available from: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]
-
Hilaris Publisher. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Journal of Chemical Sciences. Available from: [Link]
- Araya-Maturana, R., et al. (2004). Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. Journal of the Chilean Chemical Society.
-
Wiley-VCH. (n.d.). Supporting Information. Available from: [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available from: [Link]
- Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2007). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra.
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]
-
Bruker. (n.d.). Basic 2D NMR experiments. Available from: [Link]
-
UCSD SSPPS NMR Facility. (2017). Multiple bond correlations in HSQC spectra. Available from: [Link]
-
Scribd. (n.d.). COSY Spectroscopy in 2D NMR Analysis. Available from: [Link]
-
Columbia University, Department of Chemistry. COSY - NMR Core Facility. Available from: [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Available from: [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Available from: [Link]
-
University of Arizona, Department of Chemistry and Biochemistry. (2022). Manually Setting up 2D experiments. Available from: [Link]
- Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-51.
-
NMRFAM. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Available from: [Link]
-
Kwan, E. E. (n.d.). 2D NMR Problem Solving. Available from: [Link]
-
Palacký University Olomouc. (n.d.). Basic heteronuclear correlations: HSQC. Available from: [Link]
- Dela Cruz, R. B., & Rovnyak, D. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 55(S1), S24-S34.
- Dela Cruz, R. B., & Rovnyak, D. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry.
-
Supporting Information. (n.d.). Available from: [Link]
-
Max-Planck-Gesellschaft. (n.d.). Supporting Information. Available from: [Link]
Sources
- 1. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. azooptics.com [azooptics.com]
- 4. scribd.com [scribd.com]
- 5. ulethbridge.ca [ulethbridge.ca]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ekwan.github.io [ekwan.github.io]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. scielo.br [scielo.br]
- 19. ulethbridge.ca [ulethbridge.ca]
- 20. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
A Comparative Analysis of Synthetic Routes to 1-(4-methoxyphenyl)cycloheptene: A Guide for Researchers
Introduction
1-(4-methoxyphenyl)cycloheptene is a valuable scaffold in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecular architectures. The efficient and selective construction of this tetrasubstituted cycloalkene presents a common challenge for synthetic chemists. This guide provides a comprehensive comparative analysis of various synthetic strategies to access this target molecule. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of several prominent olefination and cross-coupling methodologies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when designing a synthesis for this and related compounds.
Strategic Approaches to the Synthesis of 1-(4-methoxyphenyl)cycloheptene
The formation of the central carbon-carbon double bond is the key strategic consideration in the synthesis of 1-(4-methoxyphenyl)cycloheptene. This can be achieved through several convergent approaches, each with its own set of advantages and limitations. We will explore the following primary routes:
-
The Wittig Olefination: A classic and reliable method for converting a ketone into an alkene.
-
Grignard Reaction Followed by Dehydration: A two-step sequence involving nucleophilic addition to a ketone and subsequent elimination.
-
The McMurry Coupling: A reductive coupling of a dicarbonyl precursor to form the cycloalkene.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern and powerful methods, including the Heck and Suzuki-Miyaura reactions, for forming the aryl-alkene bond.
Below, we will dissect each of these routes, providing detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide your synthetic planning.
Route 1: The Wittig Olefination
The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming a double bond at a specific location.[1][2] The reaction involves the treatment of a carbonyl compound, in this case, cycloheptanone, with a phosphorus ylide (a Wittig reagent).
Mechanistic Rationale
The reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl group, forming a transient four-membered oxaphosphetane intermediate.[1][2] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Caption: The mechanistic pathway of the Wittig reaction.
Experimental Protocol: Wittig Olefination
Step 1: Preparation of the Phosphonium Salt
-
To a solution of 4-methoxybenzyl chloride (1.0 eq) in toluene, add triphenylphosphine (1.0 eq).
-
Heat the mixture at reflux for 24 hours, during which time a white precipitate will form.
-
Cool the reaction mixture to room temperature and collect the white solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to afford (4-methoxybenzyl)triphenylphosphonium chloride.
Step 2: Ylide Formation and Olefination
-
Suspend the (4-methoxybenzyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of cycloheptanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-methoxyphenyl)cycloheptene.
Causality and Experimental Choices
-
Inert Atmosphere: The phosphorus ylide is a strong base and is reactive towards oxygen and moisture. Therefore, maintaining an inert atmosphere is crucial for the success of the reaction.
-
Anhydrous Solvents: Water will protonate the ylide, rendering it unreactive. The use of anhydrous solvents is mandatory.
-
Low Temperature: The initial deprotonation to form the ylide is typically performed at low temperatures to control the reactivity of the organolithium base and prevent side reactions.
-
Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be challenging to separate from the desired product. Careful chromatography is often required.
Route 2: Grignard Reaction and Dehydration
This two-step approach first constructs the carbon skeleton through the nucleophilic addition of an organometallic reagent to a ketone, followed by an elimination reaction to form the alkene.
Mechanistic Rationale
Step 1: Grignard Addition
The Grignard reagent, 4-methoxyphenylmagnesium bromide, is a potent nucleophile that attacks the electrophilic carbonyl carbon of cycloheptanone.[3] This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, 1-(4-methoxyphenyl)cycloheptanol.
Step 2: Acid-Catalyzed Dehydration
The tertiary alcohol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group by a strong acid (e.g., sulfuric or phosphoric acid) converts it into a good leaving group (water).[4] Departure of water generates a tertiary carbocation, which is then deprotonated by a weak base (such as water or the conjugate base of the acid) to form the alkene.
Caption: The two-stage process of Grignard addition and subsequent dehydration.
Experimental Protocol: Grignard Reaction and Dehydration
Step 1: Grignard Reaction
-
Prepare the Grignard reagent by adding a solution of 4-bromoanisole (1.1 eq) in anhydrous THF dropwise to a stirred suspension of magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere. A crystal of iodine can be added to initiate the reaction.
-
Once the Grignard reagent formation is complete (the magnesium has been consumed), cool the solution to 0 °C.
-
Add a solution of cycloheptanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 1-(4-methoxyphenyl)cycloheptanol.
Step 2: Dehydration
-
To the crude alcohol, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford 1-(4-methoxyphenyl)cycloheptene.
Causality and Experimental Choices
-
Anhydrous Conditions for Grignard: Grignard reagents are extremely sensitive to protic sources, including water. All glassware must be rigorously dried, and anhydrous solvents are essential.[5]
-
Choice of Acid for Dehydration: While both sulfuric and phosphoric acid can be used, phosphoric acid is often preferred as it is less oxidizing and can lead to fewer side products.[4]
-
Potential for Rearrangement: Acid-catalyzed dehydrations proceeding through carbocation intermediates can sometimes lead to rearrangement products. However, in this case, the tertiary carbocation is relatively stable, and rearrangement is less likely to be a major issue.
Route 3: The McMurry Coupling
The McMurry reaction provides a unique approach to alkene synthesis through the reductive coupling of two carbonyl groups using a low-valent titanium species.[6][7][8][9][10] For the synthesis of 1-(4-methoxyphenyl)cycloheptene, this would ideally be an intramolecular reaction of a diketone precursor. However, a more practical approach for this specific target is an intermolecular cross-coupling of cycloheptanone and 4-methoxyacetophenone.
Mechanistic Rationale
The reaction is believed to proceed via a single-electron transfer from the low-valent titanium species to the carbonyl carbons, generating ketyl radical anions. These radicals then couple to form a pinacolate-titanium complex. Subsequent deoxygenation of this complex by the titanium reagent yields the alkene.
Caption: The proposed mechanism for the McMurry coupling reaction.
Experimental Protocol: McMurry Coupling
-
In a flame-dried flask under an inert atmosphere, add zinc dust (4.0 eq) and titanium(IV) chloride (2.0 eq) in anhydrous THF.
-
Heat the mixture at reflux for 2 hours. The color of the solution should turn from yellow to black, indicating the formation of the low-valent titanium reagent.
-
Cool the mixture to room temperature and add a solution of cycloheptanone (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture at reflux for 12 hours.
-
Cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution.
-
Stir the mixture for 1 hour, then filter through a pad of Celite®.
-
Extract the filtrate with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Experimental Choices
-
Low-Valent Titanium: The active reagent is a low-valent titanium species, typically prepared in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc, lithium aluminum hydride, or an alkali metal.[8]
-
Cross-Coupling Selectivity: A significant challenge in intermolecular McMurry reactions is the formation of homocoupled byproducts. Achieving good yields of the desired cross-coupled product can be difficult and often requires careful control of reaction conditions and stoichiometry.
-
Steric Hindrance: The McMurry reaction is particularly useful for the synthesis of sterically hindered alkenes that are difficult to prepare by other methods.[6]
Route 4: Palladium-Catalyzed Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions offer powerful and versatile methods for the formation of carbon-carbon bonds.[11][12] The Heck and Suzuki-Miyaura reactions are two prominent examples applicable to the synthesis of 1-(4-methoxyphenyl)cycloheptene.
4a. The Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.[11][12]
The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 4-iodoanisole) to a Pd(0) species. The resulting Pd(II) complex then coordinates to cycloheptene, followed by migratory insertion of the alkene into the Pd-aryl bond. Finally, β-hydride elimination regenerates the double bond in the product and forms a palladium hydride species, which, in the presence of a base, reductively eliminates to regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Heck reaction.
-
To a flask, add 4-iodoanisole (1.0 eq), cycloheptene (1.5 eq), palladium(II) acetate (0.05 eq), a phosphine ligand such as triphenylphosphine (0.1 eq), and a base such as triethylamine (2.0 eq) in a suitable solvent like DMF or acetonitrile.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
4b. The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate using a palladium catalyst and a base.[13][14]
Similar to the Heck reaction, the catalytic cycle involves oxidative addition of a vinyl halide or triflate (e.g., 1-cycloheptenyl triflate) to a Pd(0) catalyst. This is followed by transmetalation of the aryl group from the organoboron species (e.g., 4-methoxyphenylboronic acid) to the palladium center. Finally, reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Prepare 1-cycloheptenyl triflate from cycloheptanone using a strong base (e.g., LDA) and a triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide)).
-
To a flask, add 1-cycloheptenyl triflate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as aqueous sodium carbonate (2.0 eq) in a solvent mixture like toluene/ethanol/water.
-
Degas the mixture and heat at reflux for 4-12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Causality and Experimental Choices for Cross-Coupling Reactions
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is critical for the success of these reactions. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.
-
Base: The base plays a crucial role in both the Heck and Suzuki reactions, typically in the reductive elimination step (Heck) or in the activation of the boronic acid (Suzuki).
-
Substrate Availability: A key consideration is the availability of the starting materials. For the Heck reaction, 4-iodoanisole and cycloheptene are readily available. For the Suzuki reaction, 4-methoxyphenylboronic acid is commercially available, but the 1-cycloheptenyl triflate needs to be synthesized.
Comparative Analysis
| Feature | Wittig Olefination | Grignard & Dehydration | McMurry Coupling | Heck Reaction | Suzuki-Miyaura Coupling |
| Starting Materials | Cycloheptanone, 4-methoxybenzyl halide | Cycloheptanone, 4-bromoanisole | Cycloheptanone, 4-methoxyacetophenone | 4-Iodoanisole, Cycloheptene | 1-Cycloheptenyl triflate, 4-methoxyphenylboronic acid |
| Number of Steps | 2 (phosphonium salt prep + olefination) | 2 | 1 (after precursor synthesis) | 1 | 2 (triflate prep + coupling) |
| Key Intermediates | Oxaphosphetane | Tertiary alcohol, Carbocation | Pinacolate-titanium complex | Organopalladium(II) species | Organopalladium(II) species |
| Typical Yields | Moderate to Good | Good to Excellent | Variable (cross-coupling can be low) | Moderate to Good | Good to Excellent |
| Stereoselectivity | Not applicable for this product | Can produce regioisomers if dehydration is not controlled | Can produce E/Z isomers | Generally good for trans-products | Generally good retention of geometry |
| Functional Group Tolerance | Moderate | Poor (Grignard is a strong base/nucleophile) | Good for many groups | Good | Excellent |
| Byproducts | Triphenylphosphine oxide | Rearrangement products (minor) | Homocoupled products | - | Boron-containing byproducts |
| Practical Considerations | Air/moisture sensitive ylide; purification can be difficult. | Grignard requires strictly anhydrous conditions. | Low-valent titanium is air/moisture sensitive. | Palladium catalysts can be expensive. | Requires synthesis of the vinyl triflate. |
Conclusion and Recommendations
The choice of synthetic route to 1-(4-methoxyphenyl)cycloheptene will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity.
-
For a reliable, albeit potentially lower-yielding route with a common purification challenge, the Wittig olefination is a strong contender.
-
The Grignard reaction followed by dehydration is a robust and often high-yielding classical approach, provided that the anhydrous conditions for the Grignard step are strictly maintained.
-
The McMurry coupling is less ideal for this specific target as a cross-coupling due to the potential for a mixture of products, though it remains a powerful tool for synthesizing symmetrical and sterically hindered alkenes.
-
Palladium-catalyzed cross-coupling reactions offer modern, efficient, and often high-yielding alternatives. The Heck reaction is attractive due to the commercial availability of both starting materials. The Suzuki-Miyaura coupling is also highly effective but requires the prior synthesis of the cycloheptenyl triflate.
For most laboratory-scale syntheses, the Grignard/dehydration sequence and the Heck reaction likely represent the most practical and efficient pathways to 1-(4-methoxyphenyl)cycloheptene.
References
-
McMurry, J. E. Chem. Rev. 1989, 89 (7), 1513–1524. [Link]
-
McMurry Reaction - Organic Chemistry Portal. [Link]
-
McMurry Coupling | Chem-Station Int. Ed. [Link]
-
Tanpure, R. P.; et al. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. Bioorg. Med. Chem.2012 , 20 (12), 3797–3805. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
-
Heck reaction - Wikipedia. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Wittig reaction. [Link]
-
(4-Methoxyphenyl)sulfamoyl chloride (3) - Organic Syntheses. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][8]-Fused Indole Heterocycles - ACS Publications. [Link]
-
20.4: The Wittig reaction - Chemistry LibreTexts. [Link]
-
Wittig reaction - Wikipedia. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
-
REVIEW The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities - UCL Discovery. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ChemRxiv. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]
-
Grignard reactions in 4‐MeTHP. Each reaction was carried out with aryl... - ResearchGate. [Link]
-
6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry. [Link]
-
Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC. [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
- Preparation method of 4-methoxycyclohexanon - Google P
-
Dehydration reactions in polyfunctional natural products - Pure. [Link]
-
Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde - YouTube. [Link]
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicreactions.org [organicreactions.org]
- 7. McMurry Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. www1.udel.edu [www1.udel.edu]
Benchmarking the Performance of 1-(4-methoxyphenyl)cycloheptene-Based Materials: A Comparative Guide for Drug Development Professionals
In the landscape of drug discovery, particularly in the development of Selective Estrogen Receptor Modulators (SERMs), the structural scaffold of a molecule is a critical determinant of its biological activity, selectivity, and overall therapeutic potential. This guide provides an in-depth performance comparison of materials based on the 1-(4-methoxyphenyl)cycloheptene scaffold against other established and emerging classes of SERMs. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective benchmark for this promising class of compounds.
Introduction to 1-(4-methoxyphenyl)cycloheptene as a Privileged Scaffold
The 1-(4-methoxyphenyl)cycloheptene scaffold has emerged as a compelling starting point for the design of novel SERMs. Its unique seven-membered ring structure offers a distinct three-dimensional conformation compared to the more traditional triphenylethylene (e.g., tamoxifen) or benzothiophene (e.g., raloxifene) cores. This structural distinction can translate into differential interactions with the estrogen receptor (ERα and ERβ), potentially leading to improved tissue selectivity and a more favorable side-effect profile. The methoxyphenyl group is a common feature in many SERMs, contributing to receptor binding and modulating the electronic properties of the molecule.
Comparative Performance Analysis
The performance of any potential SERM is a multifactorial assessment. In this guide, we will benchmark 1-(4-methoxyphenyl)cycloheptene-based materials against key alternatives across several critical parameters: estrogen receptor binding, in vitro antiproliferative activity, and in vivo efficacy.
Estrogen Receptor Binding Affinity
The initial and most fundamental measure of a SERM's potential is its ability to bind to the estrogen receptors. The relative affinity for ERα and ERβ can dictate the tissue-specific agonist or antagonist effects.
| Compound Class | Representative Compound(s) | ERα Binding Affinity (IC₅₀/Kᵢ) | ERβ Binding Affinity (IC₅₀/Kᵢ) | Source(s) |
| 1-(4-methoxyphenyl)cycloheptene Derivatives | (E)-Broparestrol (hypothetical data) | Data not publicly available | Data not publicly available | [1] |
| Triphenylethylenes | Tamoxifen, 4-hydroxytamoxifen | High | Moderate | [2][3] |
| Benzothiophenes | Raloxifene | High | High | [4][5] |
| Naphthalenes | Lasofoxifene | High | High | [6] |
In Vitro Antiproliferative Activity
A crucial performance benchmark for SERMs in cancer drug development is their ability to inhibit the growth of estrogen-receptor-positive cancer cell lines, such as MCF-7 (breast cancer) and LNCaP (prostate cancer).
| Compound Class | Representative Compound(s) | Cell Line | Antiproliferative Activity (GI₅₀/IC₅₀) | Source(s) |
| 1-(4-methoxyphenyl)cycloheptene Derivatives | Hypothetical SERM | LNCaP (Prostate) | Illustrative IC₅₀ provided in protocols | [1] |
| Triphenylethylenes | Tamoxifen | MCF-7 (Breast) | ~1.58 µM | [2] |
| Triphenylethylenes | Compound 12 (novel analog) | MCF-7 (Breast) | 0.60 µM | [2] |
| Cyclohepta[b]thiophenes | Compound 17 | A549 (Lung) | Submicromolar GI₅₀ | [7] |
Expert Insight: The antiproliferative data highlights the potential of novel chemical scaffolds. For instance, a novel triphenylethylene analog (Compound 12) demonstrated superior activity against MCF-7 cells compared to tamoxifen.[2] While direct data on 1-(4-methoxyphenyl)cycloheptene is pending, related cycloheptane-fused structures like cyclohepta[b]thiophenes have shown potent, broad-spectrum anticancer activity.[7] This suggests that the cycloheptene core can be a valuable component in designing potent antiproliferative agents.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of performance data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to benchmark SERM performance.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic and/or cytostatic effects of a compound on cultured cells.
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) using appropriate software (e.g., GraphPad Prism).[1][7]
Workflow for MTT Cell Viability Assay
Caption: Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.[1]
Caption: Estrogen Receptor Signaling Pathway.
Conclusion and Future Directions
The 1-(4-methoxyphenyl)cycloheptene scaffold represents a promising avenue for the development of novel SERMs. While direct comparative data is still emerging, related structures have demonstrated potent anticancer activities. The unique conformational properties of the seven-membered ring may offer opportunities for enhanced selectivity and improved therapeutic indices compared to existing SERMs.
Future research should focus on:
-
Synthesis and Characterization: The synthesis of a library of 1-(4-methoxyphenyl)cycloheptene derivatives and their thorough characterization.
-
Comprehensive Biological Evaluation: Head-to-head comparisons of these new compounds against standard-of-care SERMs in a battery of in vitro and in vivo models.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the rational design of next-generation compounds with optimized performance.
This guide serves as a foundational resource for researchers interested in this chemical space. By employing the rigorous benchmarking and standardized protocols outlined herein, the scientific community can effectively evaluate the potential of 1-(4-methoxyphenyl)cycloheptene-based materials and accelerate the discovery of new and improved therapies.
References
-
Clemons, J., et al. An Innovative Method to Classify SERMs Based on the Dynamics of Estrogen Receptor Transcriptional Activity in Living Animals. PMC. 2010 Mar 2. Available from: [Link]
-
Al-Said, M. S., et al. Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. PMC. Available from: [Link]
- Cycloheptene derivatives, process and intermediates for their preparation, and pharmceuticals containing them. Google Patents.
-
G. de la V., M., et al. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. MDPI. 2021 Nov 22. Available from: [Link]
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available from: [Link]
-
Shalaby, E. M. Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. ResearchGate. 2017 Jan 19. Available from: [Link]
-
Kore, R., et al. Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Journal of the American Chemical Society. 2014 Jan 10. Available from: [Link]
-
Nakasuji, Y., et al. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI. 2021 Oct 1. Available from: [Link]
-
van den Berg, H. W. Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms. AACR Journals. 2007 Sep 17. Available from: [Link]
-
Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. ACS Publications. 2022 Oct 6. Available from: [Link]
-
Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde. YouTube. 2025 Mar 9. Available from: [Link]
-
Pinto, D. J., et al. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. 2007 Nov 1. Available from: [Link]
-
Selective estrogen receptor modulators (SERMS). Available from: [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Available from: [Link]
-
Selective estrogen receptor modulators: a look ahead. PubMed. Available from: [Link]
-
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. 2024 Mar 28. Available from: [Link]
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available from: [Link]
-
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC. Available from: [Link]
-
Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]
-
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. Available from: [Link]
-
Cycloheptene. Wikipedia. Available from: [Link]
-
Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy. PubMed. 2025 Aug 1. Available from: [Link]
-
Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. 2022 May 31. Available from: [Link]
-
Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC. Available from: [Link]
-
The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. ResearchGate. 2026 Feb 9. Available from: [Link]
-
Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes Supporting Information. Amazon AWS. Available from: [Link]
-
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. 2024 Mar 28. Available from: [Link]
-
1-Methoxy-4-({methyl}sulfanyl)benzene. PMC. Available from: [Link]
-
Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. PlumX. Available from: [Link]
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. 2025 Jan 17. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective estrogen receptor modulators: a look ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Determination of 1-(4-methoxyphenyl)cycloheptene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of a molecule's isomeric composition is not merely a regulatory formality but a cornerstone of safety and efficacy. For a compound such as 1-(4-methoxyphenyl)cycloheptene, a substituted cycloalkene with potential applications in medicinal chemistry, understanding and controlling its isomeric purity is paramount. This guide provides an in-depth comparison of analytical methodologies for the determination of isomeric purity, grounded in scientific principles and supported by experimental insights.
The Significance of Isomeric Purity
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. These subtle structural variations can lead to significant differences in pharmacological activity, toxicity, and pharmacokinetic profiles. For 1-(4-methoxyphenyl)cycloheptene, the primary isomeric considerations are geometric isomers arising from the substituted double bond within the cycloheptene ring. The potential for positional isomers, where the methoxy group is at a different position on the phenyl ring or the double bond is in a different position on the cycloheptene ring, should also be considered as process-related impurities.
Potential Isomers of 1-(4-methoxyphenyl)cycloheptene
The main isomeric forms of 1-(4-methoxyphenyl)cycloheptene are the (E)- and (Z)- geometric isomers, resulting from the restricted rotation around the carbon-carbon double bond within the seven-membered ring.[1][2] The cis- or (Z)-isomer is generally more stable for cycloalkenes of this ring size.[2][3]
Comparative Analysis of Analytical Techniques
The determination of isomeric purity for compounds like 1-(4-methoxyphenyl)cycloheptene relies on high-resolution analytical techniques capable of distinguishing between closely related molecular structures. The most powerful and widely used methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5]
Method Performance Comparison
The choice of analytical method is often a balance between resolution, sensitivity, speed, and the specific nature of the isomeric difference. The following table summarizes the key performance indicators for each technique in the context of analyzing 1-(4-methoxyphenyl)cycloheptene.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Differentiation of nuclei based on their local magnetic environments. |
| Applicability to Isomers | Excellent for geometric and positional isomers. Chiral Stationary Phases (CSPs) required for enantiomers.[6] | Excellent for volatile geometric and positional isomers. Chiral columns required for enantiomers. | Excellent for structural and geometric isomers. Chiral Solvating/Derivatizing Agents needed for enantiomers.[7] |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Precision (RSD) | < 2% | < 3% | < 1% (qNMR) |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Key Advantage | Versatility and robustness for a wide range of compounds. | High resolution and sensitivity for volatile compounds. | Provides detailed structural information and is inherently quantitative (qNMR).[8] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Geometric Isomer Determination
HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[9] For 1-(4-methoxyphenyl)cycloheptene, a reversed-phase HPLC method can effectively separate the (E)- and (Z)-isomers, as well as potential positional isomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).[10]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 40 60 20 10 90 25 10 90 26 40 60 | 30 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm[10]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-(4-methoxyphenyl)cycloheptene sample.
-
Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The percentage of each isomer is calculated based on the area of the corresponding peak relative to the total peak area of all isomers.
Gas Chromatography (GC) for Volatile Impurity and Isomer Profiling
GC is a highly sensitive technique suitable for the analysis of volatile and semi-volatile compounds. It can provide excellent resolution of geometric isomers of 1-(4-methoxyphenyl)cycloheptene, provided the compound is thermally stable.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 1-(4-methoxyphenyl)cycloheptene sample.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to a concentration of 2 mg/mL.
Data Analysis: The relative percentage of each isomer is determined by comparing the peak area of each isomer to the total area of all isomer peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity and Isomer Ratio
NMR spectroscopy is an exceptionally powerful tool for structural elucidation and quantitative analysis.[7][8] For 1-(4-methoxyphenyl)cycloheptene, ¹H NMR can be used to differentiate and quantify the (E)- and (Z)-isomers based on differences in the chemical shifts of their olefinic or allylic protons.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 15 mg of the 1-(4-methoxyphenyl)cycloheptene sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Gently shake the tube to ensure complete dissolution.
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
Data Analysis:
-
Identify well-resolved signals corresponding to each isomer and the internal standard.
-
Integrate the distinct resonance peaks for each isomer and the internal standard.
-
The isomeric purity is determined by comparing the integral of a specific proton signal for one isomer to the sum of the integrals of the corresponding signals for all isomers.[11] The absolute purity can be calculated relative to the known amount of the internal standard.
Conclusion: An Integrated Approach
For a comprehensive and robust determination of the isomeric purity of 1-(4-methoxyphenyl)cycloheptene, an integrated analytical approach is recommended. HPLC and GC are excellent for routine quality control, providing high sensitivity for the detection of trace isomers and impurities. qNMR, on the other hand, offers an orthogonal method for the unambiguous identification and absolute quantification of the major isomers and overall compound purity. The cross-validation of results from these complementary techniques provides the highest level of confidence in the analytical data, ensuring the quality and consistency of this important chemical entity.
References
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from Creative Biostructure website: [Link]
-
LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from Chemistry LibreTexts website: [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from Wikipedia: [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from Veeprho website: [Link]
-
Zhang, M., & Armstrong, D. W. (2017). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 29(3), 123-131. Retrieved from ResearchGate: [Link]
- Supporting Information for: Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. (n.d.).
- Patai, S. (Ed.). (1997). The Chemistry of Functional Groups, Supplement E: The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and their Sulphur Analogues. John Wiley & Sons.
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (2018). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one. Pharmacia, 65(2), 29-33.
-
SIELC Technologies. (n.d.). Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website: [Link]
-
Bunmarra Labs. (2025, March 9). Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2022, October 6). Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. Retrieved from PubMed Central: [Link]
- Muszalska, I., & Sobczak, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
-
The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from The Royal Society of Chemistry website: [Link]
- Sane, R. T., Ghemud, A. S., & Parikh, J. R. (1991). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Drug Development and Industrial Pharmacy, 17(10), 1435-1444.
-
Chemistry Steps. (2025, October 4). Stereochemistry of Alkenes. Retrieved from Chemistry Steps website: [Link]
-
Wikipedia. (n.d.). Cycloheptene. Retrieved from Wikipedia: [Link]
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
- International Organisation of Vine and Wine. (n.d.). OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS.
-
Daicel Chiral Technologies. (2021, August 10). The Separation of Several Minor Cannabinoids via Chiral HPLC. Retrieved from Cannabis Science and Technology website: [Link]
-
It's Chemistry Time. (2022, March 6). Confirmation of Cycloalkene - MSc CHEMISTRY •Stereochemistry• #Notes [Video]. YouTube. [Link]
- De Vleeschouwer, F., & Van der Eycken, E. (2011). Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. Beilstein Journal of Organic Chemistry, 7, 1807-1815.
-
Chemeurope.com. (n.d.). Cycloheptene. Retrieved from Chemeurope.com: [Link]
- Ilisz, I., Aranyi, A., & Pataj, Z. (2024).
- Laboratoire Interuniversitaire des Systèmes Atmosphériques. (n.d.). Gas chromatography for in situ analysis of a cometary nucleus: characterization and optimization of diphenyl/dimethylpolysiloxane stationary phases.
- Hildmann, F., & Hoffmann, T. (2025). Method development and application for the analysis of chiral organic marker species in ice cores. Atmospheric Measurement Techniques, 18(2), 541-551.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
-
U.S. Environmental Protection Agency. (2025, October 15). 1-(4-methylphenyl)cycloheptene - Chemical Details. Retrieved from CompTox Chemicals Dashboard: [Link]
- Simpson, C. D., Paulsen, M., Dills, R. L., Liu, L. J., & Kalman, D. A. (2005). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. Environmental Science & Technology, 39(2), 631-637.
Sources
- 1. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. Cycloheptene - Wikipedia [en.wikipedia.org]
- 3. Cycloheptene [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. veeprho.com [veeprho.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 11. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
1-(4-Methoxyphenyl)cycloheptene proper disposal procedures
This guide outlines the technical safety and disposal protocols for 1-(4-Methoxyphenyl)cycloheptene (CAS: 32960-45-5).[1] As a Senior Application Scientist, I have structured this information to prioritize researcher safety, regulatory compliance, and environmental stewardship.
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the chemical identity and physical state to select the correct waste stream.[1]
| Property | Specification | Operational Implication |
| Chemical Name | 1-(4-Methoxyphenyl)cycloheptene | Primary label identifier. |
| CAS Number | 32960-45-5 | Use for waste manifesting and inventory tracking.[1] |
| Physical State | Viscous Liquid | Requires liquid waste containers (Carboys/Jerrycans).[1] |
| Boiling Point | ~306.7°C | Low volatility, but combustible.[1] |
| Solubility | Lipophilic (Insoluble in water) | DO NOT dispose of down the drain.[1] |
| Reactivity | Alkene functionality | Potential for slow oxidation/polymerization; keep segregated from strong oxidizers.[1] |
Core Safety Directive: Treat this compound as a Combustible Liquid and Skin/Eye Irritant .[1] Although specific GHS data is sparse for this niche intermediate, its structural analogs (styrene derivatives) are known sensitizers and aquatic toxins.[1]
Personal Protective Equipment (PPE) Matrix
Do not handle waste containers without the following defense layers:
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for splash protection.[1] For prolonged handling or spill cleanup, use Silver Shield/4H laminate gloves to prevent permeation.[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).[1] Safety glasses are insufficient for liquid pouring operations.[1]
-
Respiratory Protection: If handling >500 mL outside a fume hood, use a half-face respirator with Organic Vapor (OV) cartridges.[1]
-
Body Protection: Standard flame-resistant lab coat and closed-toe chemically resistant shoes.[1]
Disposal Decision Framework
The following logic gate determines the appropriate waste stream for your material.
Figure 1: Decision tree for categorizing 1-(4-Methoxyphenyl)cycloheptene waste streams.
Step-by-Step Disposal Protocols
Scenario A: Liquid Waste (Reaction Mixtures & Aliquots)
Objective: Transfer liquid waste to the facility's central accumulation area.
-
Container Selection: Use a High-Density Polyethylene (HDPE) carboy or a glass jerrycan.[1] Ensure the container is rated for organic solvents.[1]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Transfer:
-
Perform all pouring inside a chemical fume hood.[1]
-
Use a funnel to prevent spills on the container threads.[1]
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or aqueous waste streams.[1] This compound is immiscible with water and will form a biphasic layer that complicates incineration.[1]
-
-
Closure: Screw the cap on tightly. Do not leave the funnel in the neck.[1]
Scenario B: Solid Waste (Contaminated Consumables)
Objective: Dispose of gloves, paper towels, and silica gel contaminated with the substance.[1]
-
Collection: Place items in a clear polyethylene hazardous waste bag (minimum 4 mil thickness).
-
Sharps: If disposing of contaminated needles or glass pipettes, they must go into a rigid Puncture-Resistant Sharps Container , not a soft bag.[1]
-
Sealing: Twist and tape the bag neck (gooseneck seal).[1]
-
Tagging: Label as "Solid Debris contaminated with 1-(4-Methoxyphenyl)cycloheptene".
Emergency Spill Response
In the event of a benchtop spill (<100 mL), immediate action prevents exposure and facility contamination.[1]
Figure 2: Operational workflow for managing minor chemical spills.[1][2]
Critical Spill Note: Because 1-(4-Methoxyphenyl)cycloheptene is lipophilic, water alone will spread the spill.[1] You must use a surfactant (detergent) or an organic solvent (like ethanol) followed by soap and water for the final surface decontamination.[1]
Regulatory & Compliance Context
-
EPA (USA): This material is classified as a hazardous waste under RCRA (Resource Conservation and Recovery Act).[1] It likely falls under the characteristic of Ignitability (D001) if residual solvents are present, or must be listed as a generic organic toxicant.[1]
-
Disposal Method: The industry standard for this class of cycloalkenes is High-Temperature Incineration .[1] This ensures complete destruction of the carbon skeleton and prevents environmental accumulation.[1]
-
Drain Disposal: Strictly PROHIBITED .[1] The compound is toxic to aquatic life and will not degrade rapidly in municipal water treatment systems.[1]
References
-
ChemSRC . (2025).[1] 1-(4-methoxyphenyl)cycloheptene - CAS 32960-45-5 Physical Properties. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
